molecular formula C10H8Cl2N2O B1346920 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 13102-34-6

2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B1346920
CAS No.: 13102-34-6
M. Wt: 243.09 g/mol
InChI Key: FCWUFSJRTXLBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS 13102-34-6) is a high-purity, chlorinated pyrazolone derivative supplied as a fine crystalline powder with ≥98% purity (HPLC) and batch-specific certificates of analysis . This compound is a valuable building block in pharmaceutical and agrochemical research, particularly for investigating novel anticancer therapies . Pyrazolone derivatives with halogen-aryl moieties have demonstrated promising antiproliferative activity against human cancer cell lines, such as non-small cell lung cancer (NSCLC), making them a focus for developing new chemotherapeutic agents . The dichlorophenyl and pyrazolone pharmacophores also make this compound a useful intermediate for synthesizing potential antimicrobial and anti-inflammatory agents . As a 1,3-diarylpyrazolone, it represents a less-explored structural class in medicinal chemistry, offering researchers a unique scaffold to explore structure-activity relationships and halogen bonding interactions in drug design . Proper storage at 2-8°C under an inert atmosphere is recommended for long-term stability . This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)9-5-7(11)2-3-8(9)12/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWUFSJRTXLBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065352
Record name 3H-Pyrazol-3-one, 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13102-34-6
Record name 1-(2,5-Dichlorophenyl)-3-methyl-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13102-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013102346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Pyrazol-3-one, 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2,5-DICHLOROPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJE2M8DC7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic Data of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document offers a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Introduction

This compound is a heterocyclic compound belonging to the pyrazolone class. Pyrazolone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Accurate spectroscopic characterization is a cornerstone of chemical research and drug development, providing unequivocal evidence of a molecule's structure and purity. This guide will delve into the predicted spectroscopic signature of the title compound, offering insights into the relationship between its molecular structure and its spectral properties.

Molecular Identity:

ParameterValue
IUPAC Name This compound
CAS Number 13102-34-6[2]
Molecular Formula C₁₀H₈Cl₂N₂O[3]
Molecular Weight 243.09 g/mol [3]

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with its key functional groups, is presented below. The dichlorophenyl ring, the pyrazolone core, the methyl group, and the methylene group each contribute unique signals to the various spectra.

Caption: Molecular Structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.2Multiplet3HAromatic protons (dichlorophenyl ring)
~ 3.4Singlet2HCH₂ (pyrazolone ring)
~ 2.2Singlet3HCH₃ (methyl group)

Interpretation and Rationale: The aromatic protons on the dichlorophenyl ring are expected to appear as a complex multiplet due to spin-spin coupling. The methylene (CH₂) protons in the pyrazolone ring are chemically equivalent and are not coupled to any neighboring protons, thus they are predicted to appear as a sharp singlet. Similarly, the three protons of the methyl group are equivalent and are not coupled, resulting in another singlet.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show the following key signals:

Chemical Shift (δ, ppm)Assignment
~ 170C=O (carbonyl)
~ 150C=N (pyrazolone ring)
~ 135 - 125Aromatic carbons
~ 40CH₂ (pyrazolone ring)
~ 15CH₃ (methyl group)

Interpretation and Rationale: The carbonyl carbon (C=O) is typically found in the downfield region of the spectrum. The aromatic carbons will give rise to several signals in the 125-135 ppm range. The aliphatic carbons of the methylene and methyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra.

Sample_Prep Sample Preparation Dissolve ~5-10 mg in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Tube_Loading Tube Loading Transfer the solution to a clean 5 mm NMR tube. Sample_Prep->Tube_Loading Instrument_Setup Instrument Setup Insert the tube into the spectrometer. Tube_Loading->Instrument_Setup Locking Locking Lock onto the deuterium signal of the solvent. Instrument_Setup->Locking Shimming Shimming Optimize the magnetic field homogeneity. Locking->Shimming Acquisition Data Acquisition Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. Shimming->Acquisition Processing Data Processing Fourier transform, phase correction, and baseline correction of the raw data. Acquisition->Processing

Caption: Workflow for NMR data acquisition.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[4]

  • Sample Loading: Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[5]

  • Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments and start the acquisition.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 1700StrongC=O stretch (carbonyl)[1]
~ 1600MediumC=N stretch[1]
~ 1580, 1480Medium-StrongAromatic C=C stretch
~ 800 - 700StrongC-Cl stretch

Interpretation and Rationale: The most characteristic peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group around 1700 cm⁻¹. The C=N stretch of the pyrazolone ring will also be present. The aromatic and aliphatic C-H stretches will appear at their characteristic frequencies. The presence of chlorine atoms will give rise to strong C-Cl stretching bands in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

A standard protocol for acquiring an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows.

Background Background Scan Collect a background spectrum of the empty ATR crystal. Sample_Application Sample Application Place a small amount of the solid sample onto the ATR crystal. Background->Sample_Application Pressure Apply Pressure Use the pressure arm to ensure good contact between the sample and the crystal. Sample_Application->Pressure Sample_Scan Sample Scan Collect the IR spectrum of the sample. Pressure->Sample_Scan Cleaning Cleaning Clean the ATR crystal with a suitable solvent (e.g., isopropanol). Sample_Scan->Cleaning

Caption: Workflow for FT-IR data acquisition.

Detailed Steps:

  • Background Collection: Ensure the ATR crystal is clean and collect a background spectrum. This will be subtracted from the sample spectrum.[6]

  • Sample Placement: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure arm to apply firm and even pressure on the sample.[7]

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft cloth or wipe dampened with a suitable solvent like isopropanol.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

m/zPredicted Ion
242/244/246[M]⁺ (Molecular Ion)
214/216/218[M - CO]⁺
186/188/190[M - CO - N₂]⁺
149/151[C₆H₃Cl₂]⁺

Interpretation and Rationale: The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4). The fragmentation of pyrazolones often involves the loss of neutral molecules such as carbon monoxide (CO) and nitrogen (N₂).[9] Another likely fragmentation pathway is the cleavage of the bond between the pyrazolone ring and the dichlorophenyl ring, leading to the formation of a dichlorophenyl cation.

Proposed Fragmentation Pathway

M [M]⁺ m/z 242/244/246 M_CO [M - CO]⁺ m/z 214/216/218 M->M_CO - CO Dichlorophenyl [C₆H₃Cl₂]⁺ m/z 149/151 M->Dichlorophenyl - C₄H₅N₂O M_CO_N2 [M - CO - N₂]⁺ m/z 186/188/190 M_CO->M_CO_N2 - N₂

Caption: Proposed fragmentation pathway in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a small molecule using Electrospray Ionization (ESI) Mass Spectrometry is provided below.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[10]

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra are consistent with the known structure of the molecule and with the spectroscopic properties of related pyrazolone derivatives. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data for this and similar compounds. This information serves as a valuable resource for the synthesis, characterization, and analysis of this important class of heterocyclic compounds.

References

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.). Retrieved from [Link]

  • FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]

  • Standard Operating Procedure 1 FTIR (Spectrum One) - Professor Andrew Mills. (n.d.). Retrieved from [Link]

  • SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). (2024, November 24). Retrieved from [Link]

  • Shimadzu FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure for the Perkin Elmer model 1600 FTIR. (2007, August 5). Retrieved from [Link]

  • Santos, et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Retrieved from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • NMR Basic Operation - Bruker NMR Spectrometer - University of Wyoming. (n.d.). Retrieved from [Link]

  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). Retrieved from [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). NIH. Retrieved from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. Retrieved from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. (n.d.). FLORE. Retrieved from [Link]

  • In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds. (n.d.). International Journal of Computational and Theoretical Chemistry. Retrieved from [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (n.d.). Retrieved from [Link]

  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.). ResearchGate. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure (SOP) | Mass Spectrometry. (n.d.). ehs.uci.edu. Retrieved from [Link]

  • IR spectral data of Pyrazoline derivatives (1-6). (n.d.). ResearchGate. Retrieved from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Standard Operating Procedure - CDN. (n.d.). Retrieved from [Link]

  • Synthesis, thermal transformations, and mass spectrometric fragmentation of 4,4'-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyr. (2013, April 4). Retrieved from https://www.usp.br/sintese/wp-content/uploads/sites/93/2016/04/Synthesis-thermal-transformations-and-mass-spectrometric-fragmentation-of-44-12-bis5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylethane-12-diylbis5-methyl-2-phenyl-12-dihydro-3H-pyrazol-3-one.pdf
  • Standard Operating Procedures (SOP) - HSC Cores - BookStack - The University of Utah. (n.d.). Retrieved from [Link]

  • Mass Spectrometry analysis of Small molecules. (2013, February 7). Retrieved from [Link]

  • Quantifying Small Molecules by Mass Spectrometry | LCGC International. (n.d.). Retrieved from [Link]

  • 3H-pyrazol-3-one, 4-[[(2,5-dichlorophenyl)amino]methylene]-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)-, (4E)- - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • 2-(2,5-DICHLOROPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE - gsrs. (n.d.). Retrieved from [Link]

  • diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate - Substance Information - ECHA. (n.d.). Retrieved from [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl - Cheméo. (n.d.). Retrieved from [Link]

  • 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one - PubChem. (n.d.). Retrieved from [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- | C10H10N2O - PubChem. (n.d.). Retrieved from [Link]

Sources

Physical and chemical properties of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Pyrazolone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the synthesis, characterization, and potential applications of this specific pyrazolone derivative. The guide details experimental protocols and presents data in a clear, accessible format to support further research and development efforts.

Introduction: The Significance of the Pyrazolone Core

The pyrazolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][3] Since the synthesis of the first pyrazolone derivative, antipyrine, in 1883, this class of heterocyclic compounds has been extensively explored, leading to the development of various drugs with anti-inflammatory, analgesic, antipyretic, antimicrobial, and antitumor properties.[1][5] The versatility of the pyrazolone core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound is a specific derivative that combines the pyrazolone core with a dichlorinated phenyl ring. The presence of chlorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide aims to provide a detailed technical resource on this compound, facilitating its exploration in drug discovery and development programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of any research and development endeavor. This section outlines the key identifiers and physicochemical characteristics of this compound.

PropertyValueSource
IUPAC Name This compoundChemScene
CAS Number 13102-34-6ChemScene[6]
Molecular Formula C₁₀H₈Cl₂N₂OGSRS[7]
Molecular Weight 243.09 g/mol GSRS[7]
Appearance White to off-white crystalline solid (typical for pyrazolones)General Knowledge
Solubility Soluble in polar organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water.[8][9]General Knowledge
SMILES CC1=NN(c2cc(ccc2Cl)Cl)C(=O)C1GSRS[7]
InChIKey FCWUFSJRTXLBTH-UHFFFAOYSA-NGSRS[7]

Synthesis and Purification Workflow

The synthesis of this compound typically involves a condensation reaction between a substituted hydrazine and a β-ketoester. This well-established method provides a reliable route to the pyrazolone core.

Synthetic Protocol

Reaction: 2,5-Dichlorophenylhydrazine + Ethyl acetoacetate → this compound

Materials:

  • 2,5-Dichlorophenylhydrazine

  • Ethyl acetoacetate

  • Glacial acetic acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichlorophenylhydrazine (1 equivalent) in glacial acetic acid.

  • To this solution, add ethyl acetoacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

  • After completion, allow the mixture to cool to room temperature, which should induce the precipitation of the crude product.

  • Pour the reaction mixture into ice-cold water to facilitate further precipitation.

  • Filter the solid product using a Büchner funnel and wash with cold water to remove any remaining acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[4]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve 2,5-Dichlorophenylhydrazine in Glacial Acetic Acid s2 Add Ethyl Acetoacetate s1->s2 s3 Reflux for 4-6 hours s2->s3 s4 Cool to Room Temperature s3->s4 w1 Pour into Ice-Cold Water s4->w1 w2 Filter the Precipitate w1->w2 w3 Wash with Cold Water w2->w3 p1 Recrystallize from Ethanol w3->p1 p2 Dry the Final Product p1->p2

Caption: Synthesis and purification workflow for this compound.

Spectroscopic and Analytical Characterization

Definitive structural elucidation and purity assessment are critical for any chemical entity intended for further study. This section details the expected spectroscopic and analytical data for the title compound.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons, the methylene protons on the pyrazolone ring, and the aromatic protons of the dichlorophenyl ring.
¹³C NMR Resonances for the methyl carbon, the methylene carbon, the carbonyl carbon, and the aromatic carbons.
FT-IR (KBr) Characteristic peaks for C=O stretching (around 1700 cm⁻¹), C=N stretching (around 1600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-Cl stretching.[10]
Mass Spec. (MS) A molecular ion peak corresponding to the molecular weight (243.09 g/mol ) and a characteristic isotopic pattern due to the two chlorine atoms.
Analytical Quality Control Workflow

A robust analytical workflow is essential to ensure the purity and identity of the synthesized compound.

G cluster_qc Analytical Quality Control qc1 Synthesized Compound qc2 Purity Assessment (HPLC/UPLC) qc1->qc2 qc3 Identity Confirmation (LC-MS) qc2->qc3 qc4 Structural Elucidation (NMR, FT-IR) qc3->qc4 qc5 Final Qualified Compound qc4->qc5

Caption: A typical analytical workflow for the quality control of a synthesized compound.

Chemical Reactivity and Stability

Pyrazolone derivatives can exhibit interesting reactivity and have specific stability profiles that are important to consider in experimental design and formulation.

  • Tautomerism: Pyrazolones can exist in several tautomeric forms. The equilibrium between these forms is influenced by the solvent and pH.

  • Hydrolytic Stability: The stability of the pyrazolone ring can be pH-dependent. It is advisable to assess the compound's stability in aqueous buffers at various pH values, particularly if it is intended for biological assays.

  • Oxidative Stability: Some pyrazolone derivatives are known to have antioxidant properties, which implies they can be susceptible to oxidation.[11] Stability testing in the presence of oxidizing agents may be warranted depending on the intended application.

Potential Applications in Drug Discovery

The pyrazolone scaffold is a versatile starting point for the development of new therapeutic agents.[1][3] Derivatives have been investigated for a wide range of biological activities, including:

  • Anti-inflammatory and Analgesic: As seen with early pyrazolone drugs.[3]

  • Antimicrobial and Antifungal: Many pyrazolone derivatives have shown promising activity against various pathogens.[1][4]

  • Anticancer: The scaffold has been used to develop compounds with antitumor properties.[1][3]

  • Neuroprotective: The FDA-approved drug Edaravone, a pyrazolone derivative, is used for its neuroprotective effects.[1]

The specific biological activities of this compound are not extensively reported in the public domain, making it a prime candidate for screening in various biological assays to uncover its therapeutic potential.

Conclusion

This compound is a pyrazolone derivative with potential for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its chemical identity, a reliable synthetic route, and a framework for its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating the advancement of new therapeutic agents based on the versatile pyrazolone scaffold.

References

  • Al-Iraqi, M. A., & Al-Karwi, A. J. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Bioorganic Chemistry, 94, 103432. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Pyrazolone Derivatives in Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]

  • Parajuli, G. P., et al. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 30(4), 2099-2105. [Link]

  • Ahmad, I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(1), 2-10. [Link]

  • GSRS. (n.d.). 2-(2,5-DICHLOROPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE. Retrieved from [Link]

  • Janaćković, T., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(4), 2411-2422. [Link]

  • Parajuli, G. P., et al. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4, 42-52. [Link]

Sources

Mechanism of Action of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: A Hypothesis-Driven Investigative Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide delineates the putative mechanism of action for the novel compound 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. Based on extensive structural-activity relationship (SAR) analysis of the pyrazolone scaffold and its derivatives, we hypothesize that this compound functions as a selective inhibitor of Cyclooxygenase-2 (COX-2). The pyrazolone core is a well-established pharmacophore in anti-inflammatory agents, and the specific 2,5-dichlorophenyl substitution suggests enhanced binding affinity within the hydrophobic active site of the COX-2 enzyme. This document provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals. It details the molecular rationale for the proposed mechanism and furnishes a complete, self-validating suite of experimental protocols required to rigorously test, characterize, and confirm this biological activity. The objective is to provide a clear, actionable roadmap for elucidating the compound's therapeutic potential.

Introduction and Molecular Rationale

The pyrazole and pyrazolone chemical scaffolds are foundational in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] These five-membered heterocyclic rings are privileged structures, known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[4][5][6] Notably, the pyrazolone motif is a hallmark of potent anti-inflammatory agents.[2][7] A prime example is the 1,5-diarylpyrazole class of compounds, which led to the development of Celecoxib, a selective COX-2 inhibitor.[8]

The subject of this guide, this compound (CAS 13102-34-6), is a distinct entity within this class. While direct mechanistic studies on this specific molecule are not yet prevalent in the public literature, its structure provides compelling clues to its function:

  • The Pyrazolone Core: This moiety is isosterically similar to the core structures of known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes.

  • The Dichlorophenyl Group: Halogen substitutions, particularly chlorine on a phenyl ring, are a common strategy in modern drug design to enhance binding affinity. The dichlorophenyl group can engage in favorable hydrophobic and halogen-bonding interactions within a protein's active site, potentially increasing potency and selectivity. Dichlorophenyl-containing pyrazole derivatives have been investigated as anti-inflammatory agents, herbicides that inhibit specific enzymes like HPPD, and even as insecticidal agents targeting GABA receptors.[6][9][10]

Based on this evidence, we propose the primary hypothesis that This compound acts as a selective inhibitor of the Cyclooxygenase-2 (COX-2) enzyme.

The Hypothesized Mechanism: Selective COX-2 Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory cascade. It exists in two primary isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2: An inducible enzyme, typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Its products, primarily prostaglandin E2 (PGE2), are key mediators of pain, fever, and inflammation.

Selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic goal, as it promises to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4][8] We hypothesize that the structural features of this compound allow it to preferentially bind to the larger, more accommodating active site of the COX-2 isoform.

The proposed signaling pathway is illustrated below. The compound is expected to bind to the COX-2 enzyme, preventing its substrate, arachidonic acid, from being converted into the prostaglandin precursor PGG2, thereby halting the downstream production of inflammatory mediators.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGG2 PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation PLA2 Phospholipase A2 (Stimulated by Cytokines) Inhibitor 2-(2,5-Dichlorophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one Inhibitor->COX2 Inhibition

Caption: Proposed mechanism of COX-2 inhibition.

An Experimental Framework for Mechanism Validation

To rigorously test our hypothesis, a multi-stage validation process is required. The following protocols are designed as a self-validating system, moving from direct enzyme inhibition to cellular activity and target engagement.

Workflow for Mechanism of Action Validation

The logical flow of experiments is crucial. We begin with in vitro biochemical assays to confirm the direct target and its potency, followed by cell-based assays to verify activity in a biological context, and finally, biophysical assays to prove direct target engagement in cells.

Experimental_Workflow cluster_invitro Biochemical Assays cluster_cellular Cell-Based Assays start Hypothesis: Compound is a COX-2 Inhibitor protocol1 Protocol 1: COX-1/COX-2 Inhibition Assay start->protocol1 protocol2 Protocol 2: Enzyme Kinetic Analysis protocol1->protocol2 If IC50 is potent protocol3 Protocol 3: PGE2 Production Assay protocol2->protocol3 protocol4 Protocol 4: Cellular Thermal Shift Assay (CETSA) protocol3->protocol4 If cellular activity is confirmed conclusion Mechanism Confirmed: Selective COX-2 Inhibitor protocol4->conclusion

Caption: Step-wise workflow for validating the proposed mechanism.

Protocol 1: In Vitro COX-1 & COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified human COX-1 and COX-2 enzymes and to calculate its selectivity index.

Methodology:

  • Reagents & Materials:

    • Purified recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

    • Test Compound: this compound, dissolved in DMSO.

    • Control Inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective).

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • 96-well microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then dilute into assay buffer. A typical final concentration range would be 1 nM to 100 µM.

    • In a 96-well plate, add 10 µL of the diluted compound or control (DMSO for vehicle control) to appropriate wells.

    • Add 150 µL of assay buffer containing the COX-1 or COX-2 enzyme to each well.

    • Incubate for 15 minutes at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and TMPD.

    • Immediately measure the absorbance at 590 nm every 30 seconds for 10 minutes. The rate of color development is proportional to COX peroxidase activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) .

Expected Outcome & Interpretation: A potent IC50 value against COX-2 (ideally in the nanomolar to low micromolar range) and a high Selectivity Index (>10) would provide strong initial support for the hypothesis.

CompoundPredicted COX-1 IC50 (µM)Predicted COX-2 IC50 (µM)Predicted Selectivity Index
Test Compound > 100.05 - 1.0> 10 - 200
Celecoxib (Control)~15~0.04~375
SC-560 (Control)~0.009~6.3~0.0014
Protocol 2: Enzyme Kinetic Studies

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to the arachidonic acid substrate.

Methodology:

  • Procedure:

    • Perform the COX-2 inhibition assay as described in Protocol 1.

    • Instead of a single substrate concentration, use a range of arachidonic acid concentrations (e.g., 0.5x to 10x the Km value).

    • Run this substrate titration at several fixed concentrations of the test compound (e.g., 0x, 0.5x, 1x, and 2x the determined IC50).

  • Data Analysis:

    • Calculate the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (V vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V vs. 1/[Substrate]). Analyze the changes in Vmax (y-intercept) and Km (x-intercept).

      • Competitive: Lines intersect on the y-axis (Vmax unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Expected Outcome & Interpretation: Many COX-2 inhibitors are competitive with arachidonic acid. Confirming this mode of action adds significant depth to the mechanistic understanding.

Protocol 3: Cellular Assay for Prostaglandin E2 (PGE2) Production

Objective: To confirm that the compound inhibits COX-2 activity in a relevant cellular environment, leading to a decrease in the production of the inflammatory mediator PGE2.

Methodology:

  • Cell Culture:

    • Use a relevant cell line, such as murine RAW 264.7 macrophages or human A549 lung carcinoma cells, which express inducible COX-2.

  • Procedure:

    • Plate cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (or vehicle/controls) for 1 hour.

    • Induce inflammation and COX-2 expression by adding Lipopolysaccharide (LPS, 1 µg/mL) for 18-24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Plot the PGE2 concentration versus the compound concentration.

    • Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced PGE2 production.

Expected Outcome & Interpretation: A potent EC50 value that correlates well with the biochemical IC50 from Protocol 1 would confirm that the compound is cell-permeable and effectively engages its target in an intracellular setting.

Conclusion and Future Directions

This guide presents a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. Based on strong precedent from the pyrazolone chemical class, we hypothesize that this compound is a selective COX-2 inhibitor.

The successful execution of the outlined experimental plan—from biochemical inhibition and kinetic studies to cellular functional assays—will provide the necessary evidence to confirm or refute this hypothesis. Confirmation of this mechanism would establish the compound as a promising candidate for further preclinical development as an anti-inflammatory agent. Subsequent studies would logically progress to in vivo models of inflammation and pain, alongside comprehensive ADME/Tox profiling to fully characterize its drug-like properties.

References

  • Benchchem. (n.d.). 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone.
  • ResearchGate. (n.d.). Pyrazolone moieties as drugs or enzyme inhibitors.
  • PubMed. (2021). Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells.
  • PubMed. (2023). Pyrazolone derivatives as potent and selective small-molecule SIRT5 inhibitors.
  • MDPI. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.
  • PubMed Central (PMC). (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
  • Semantic Scholar. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite.
  • SpringerLink. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
  • ResearchGate. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties.
  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Sigma-Aldrich. (n.d.). 2-(2,5-DICHLORO-PHENYL)-5-METHYL-2,4-DIHYDRO-PYRAZOL-3-ONE.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).
  • PubMed Central (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubMed. (2019). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease.

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Dichlorophenyl Pyrazolone Compounds

The pyrazolone scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1] Since the synthesis of the first pyrazolone derivative, antipyrine, in 1883, this heterocyclic motif has been the subject of intensive research, leading to the development of drugs with analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[1] Among the vast library of pyrazolone derivatives, those bearing a dichlorophenyl moiety have garnered significant attention for their enhanced biological activities. This guide provides an in-depth exploration of the discovery, synthesis, and characterization of dichlorophenyl pyrazolone compounds, offering a blend of theoretical principles and practical, field-proven methodologies.

Part 1: The Strategic Synthesis of Dichlorophenyl Pyrazolones

The classical and most reliable method for the synthesis of the pyrazolone nucleus is the condensation reaction between a β-ketoester and a hydrazine derivative.[1] This approach offers a versatile and efficient route to a wide array of substituted pyrazolones. The strategic incorporation of the dichlorophenyl group is typically achieved through the use of a dichlorophenylhydrazine precursor.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is paramount to achieving high yields and purity of the target dichlorophenyl pyrazolone.

  • β-Ketoester: Ethyl acetoacetate is a commonly employed β-ketoester due to its commercial availability and reactivity. The ester group provides a good leaving group, while the acetyl group directs the cyclization to form the desired 5-pyrazolone ring.

  • Dichlorophenylhydrazine: The position of the chlorine atoms on the phenyl ring significantly influences the biological activity of the final compound. 2,4-dichlorophenylhydrazine and 2,5-dichlorophenylhydrazine are frequently used precursors. The electron-withdrawing nature of the chlorine atoms can impact the nucleophilicity of the hydrazine and the overall reactivity.

  • Catalyst: The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid.[2] The acid protonates the carbonyl oxygen of the β-ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Solvent: Ethanol or methanol are the solvents of choice for this reaction.[1] They are effective at dissolving the reactants and facilitating the reaction, and their relatively low boiling points allow for easy removal post-reaction.

Visualizing the Synthetic Pathway

The synthesis of a dichlorophenyl pyrazolone can be visualized as a two-step process: initial condensation followed by cyclization.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Dichlorophenylhydrazine Dichlorophenylhydrazine Intermediate Intermediate Dichlorophenylhydrazine->Intermediate Nucleophilic Attack Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Intermediate Dichlorophenyl_pyrazolone Dichlorophenyl_pyrazolone Intermediate->Dichlorophenyl_pyrazolone Intramolecular Condensation (-EtOH) Catalyst Catalyst Catalyst->Intermediate Glacial Acetic Acid

Caption: Synthetic pathway for dichlorophenyl pyrazolone.

Experimental Protocol: Synthesis of 3-methyl-1-(2,5-dichlorophenyl)-1H-pyrazol-5(4H)-one

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative dichlorophenyl pyrazolone compound.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorophenylhydrazine (10 mmol) in 50 mL of absolute ethanol.

  • Addition of Reactants: To this solution, add ethyl acetoacetate (10 mmol) and 3-4 drops of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure crystalline 3-methyl-1-(2,5-dichlorophenyl)-1H-pyrazol-5(4H)-one.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Parameter Value
Typical Yield 75-85%
Appearance White to off-white crystalline solid
Melting Point Varies depending on purity

Part 2: Biological Significance and Mechanism of Action

Dichlorophenyl pyrazolone derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.[1][3] Their pharmacological profile includes anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective effects.[3][4][5]

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)

A primary mechanism underlying the anti-inflammatory effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[6] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The dichlorophenyl moiety can enhance the inhibitory activity of the pyrazolone core. The structure-activity relationship suggests that halogen substitutions on the phenyl ring can lead to better COX-2 inhibition.[6]

Visualizing the COX Inhibition Pathway

G Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Dichlorophenyl_Pyrazolone Dichlorophenyl_Pyrazolone Dichlorophenyl_Pyrazolone->COX_Enzymes Inhibition

Caption: Mechanism of anti-inflammatory action.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrazolone derivatives.[7] Some compounds have been shown to ameliorate neuroinflammation and oxidative stress. The proposed mechanism involves the regulation of pathways such as the NF-κB/TNF-α/ROS pathway.[7] The ability of these compounds to scavenge free radicals, a property associated with the pyrazolone ring, likely contributes to their neuroprotective effects.

Antimicrobial and Anticancer Activities

Dichlorophenyl pyrazolones have also demonstrated promising antimicrobial activity against a range of bacterial and fungal strains.[1][5] The presence of the dichlorophenyl group is often associated with enhanced antimicrobial efficacy.[1] Furthermore, some derivatives have been investigated for their anticancer properties, with evidence suggesting they can induce apoptosis and inhibit tumor cell proliferation.[6]

Part 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure, purity, and quality of synthesized dichlorophenyl pyrazolone compounds. A combination of spectroscopic and chromatographic techniques is employed in a self-validating system to ensure the integrity of the final product.

Standard Analytical Workflow

The characterization of a newly synthesized dichlorophenyl pyrazolone typically follows a standardized workflow.

G cluster_0 Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Recrystallization TLC TLC Purification->TLC Purity Check Melting_Point Melting_Point TLC->Melting_Point Preliminary ID Spectroscopy Spectroscopy Melting_Point->Spectroscopy Structural Elucidation NMR NMR Spectroscopy->NMR IR IR Spectroscopy->IR MS MS Spectroscopy->MS Final_Confirmation Final_Confirmation NMR->Final_Confirmation ¹H & ¹³C IR->Final_Confirmation Functional Groups MS->Final_Confirmation Molecular Weight

Caption: Analytical workflow for compound characterization.

Experimental Protocols for Characterization

1. Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.

  • Visualization: UV light at 254 nm and/or staining with iodine vapor.

  • Purpose: To monitor the progress of the reaction and assess the purity of the final product.

2. Melting Point Determination:

  • Apparatus: Digital melting point apparatus.

  • Procedure: A small amount of the crystalline product is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

  • Purpose: A sharp melting point range is indicative of a pure compound.

3. Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy:

    • Technique: KBr pellet or ATR.

    • Purpose: To identify the presence of key functional groups, such as C=O (carbonyl), C=N, and C-H bonds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H NMR and ¹³C NMR.

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Purpose: To provide detailed information about the molecular structure, including the number and environment of protons and carbon atoms.[7]

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) or electron impact (EI).

    • Purpose: To determine the molecular weight of the compound and provide information about its fragmentation pattern, which can further confirm the structure.

Technique Expected Observations for 3-methyl-1-(2,5-dichlorophenyl)-1H-pyrazol-5(4H)-one
IR (cm⁻¹) ~1710 (C=O stretch), ~1600 (C=N stretch), ~3000 (aromatic C-H stretch)
¹H NMR (δ ppm) Signals corresponding to the methyl protons, the CH₂ protons of the pyrazolone ring, and the aromatic protons of the dichlorophenyl ring.
¹³C NMR (δ ppm) Signals for the methyl carbon, the CH₂ carbon, the carbonyl carbon, and the carbons of the aromatic ring.
MS (m/z) A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

Dichlorophenyl pyrazolone compounds represent a promising class of molecules with significant therapeutic potential. Their synthesis is well-established and can be achieved through straightforward condensation reactions. The diverse biological activities of these compounds, particularly their anti-inflammatory and neuroprotective effects, make them valuable leads in drug discovery and development. The methodologies and insights provided in this guide are intended to equip researchers and scientists with the knowledge and practical tools necessary to explore and advance the field of pyrazolone chemistry.

References

Sources

An In-depth Technical Guide to 1-(2',5'-Dichlorophenyl)-3-methyl-5-pyrazolone (CAS 13102-34-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2',5'-Dichlorophenyl)-3-methyl-5-pyrazolone, identified by CAS number 13102-34-6, is a heterocyclic organic compound belonging to the pyrazolone family. While historically utilized as a key intermediate in the synthesis of various dyes and pigments, recent scientific investigations have unveiled its potential as a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into the emerging applications of the dichlorophenyl-pyrazolone core in drug discovery, with a particular focus on its role in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering insights into the fundamental characteristics and potential applications of this intriguing molecule.

Chemical Identity and Structure

1-(2',5'-Dichlorophenyl)-3-methyl-5-pyrazolone is a substituted pyrazolone featuring a dichlorophenyl group attached to one of the nitrogen atoms of the pyrazole ring. The systematic IUPAC name for this compound is 2-(2,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.[1] Its chemical structure is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone functional group.

The presence of the dichlorophenyl ring and the methyl group on the pyrazolone core significantly influences its chemical and physical properties, as well as its reactivity and potential for biological activity.

Figure 1: Chemical structure of 1-(2',5'-Dichlorophenyl)-3-methyl-5-pyrazolone.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in both chemical synthesis and drug development. While specific experimental data for CAS 13102-34-6 is not extensively reported, the following table summarizes its key known properties and provides estimated values based on closely related analogs.

PropertyValueSource/Reference
CAS Number 13102-34-6[2]
Molecular Formula C₁₀H₈Cl₂N₂O[3]
Molecular Weight 243.09 g/mol [3]
Appearance White to light yellow crystalline powder[4]
Melting Point Data not available for this specific compound. A related compound, 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone, has a melting point of 199 °C. Another analog, 1-Phenyl-3-methyl-5-pyrazolone, melts at 126-128 °C.[5][6]
Solubility Generally soluble in alkaline solutions.[7]
Purity Typically available at ≥98% purity.

Synthesis and Reactivity

The synthesis of 1-(2',5'-Dichlorophenyl)-3-methyl-5-pyrazolone typically follows the classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-ketoester.[8] In this case, 2,5-dichlorophenylhydrazine is reacted with ethyl acetoacetate.

Synthesis cluster_reactants Reactants reactant1 2,5-Dichlorophenylhydrazine product 1-(2',5'-Dichlorophenyl)-3-methyl-5-pyrazolone reactant1->product Condensation reactant2 Ethyl Acetoacetate reactant2->product PDL1_Inhibition cluster_cancer Cancer Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition of T-Cell Activation DCP Dichlorophenyl- pyrazolone Derivative DCP->PDL1 Binds and Blocks

Sources

Theoretical and Experimental Stability Assessment of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Imperative for Stability in Pyrazolone-Based Active Pharmaceutical Ingredients (APIs)

Pyrazolones represent a venerable and highly significant class of five-membered heterocyclic compounds, first synthesized by Ludwig Knorr in 1883.[1] Their derivatives are foundational scaffolds in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The subject of this guide, 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, is a member of this important class. The substitution pattern—a dichlorinated phenyl ring at the N2 position and a methyl group at C5—suggests a compound designed to modulate biological activity and physicochemical properties.

In pharmaceutical development, the intrinsic stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that dictates its safety, efficacy, and shelf-life.[4][5] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] This guide provides a comprehensive framework for investigating the stability of this compound, integrating both theoretical, computational predictions and robust, field-proven experimental methodologies. Our focus is not merely on the "how" but on the "why," elucidating the scientific rationale behind each strategic choice in the stability assessment workflow.

Synthetic Pathway Considerations

Understanding the synthesis of the target molecule is the first step in stability analysis, as residual impurities, catalysts, or solvents from the manufacturing process can significantly impact degradation profiles. The classical and most common method for synthesizing the pyrazolone core is the Knorr synthesis, which involves the condensation of a hydrazine derivative with a β-ketoester.[1][2]

For the target compound, a plausible synthetic route involves the condensation of 2,5-dichlorophenylhydrazine with ethyl acetoacetate.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2,5-Dichlorophenylhydrazine C Condensation Reaction (e.g., in Ethanol, Glacial Acetic Acid catalyst) A->C B Ethyl Acetoacetate B->C D 2-(2,5-Dichlorophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one C->D Cyclization & Dehydration

Figure 1: Proposed Knorr synthesis pathway for the target pyrazolone.

This reaction is typically catalyzed by an acid, such as glacial acetic acid, and refluxed in a solvent like ethanol.[3] The resulting product must be purified to remove unreacted starting materials and by-products, which could otherwise interfere with subsequent stability and analytical testing.

Theoretical Stability Analysis: A Computational Approach

Before embarking on extensive laboratory work, computational chemistry offers powerful predictive insights into a molecule's inherent stability.[8] Using Density Functional Theory (DFT), we can model the electronic structure and energetics of this compound to anticipate its behavior.

Tautomerism and Conformational Stability

Pyrazolones can exist in several tautomeric forms (CH, NH, and OH) due to keto-enol and lactam-lactim equilibria.[1][8] The relative stability of these tautomers is influenced by substituents and the solvent environment.[8] DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, can determine the most stable tautomeric form, which is crucial for understanding its reactivity and biological interactions.[8] For N-substituted pyrazolones like our target compound, the lactam (C=O) form is generally stabilized.[1]

Electronic Properties and Reactive Sites

Computational analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) surfaces can identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack.[9]

  • HOMO-LUMO Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) suggests higher chemical reactivity and lower kinetic stability.

  • MEP Surface: This visualizes the charge distribution, highlighting electron-rich (red) areas prone to electrophilic attack and electron-deficient (blue) areas prone to nucleophilic attack. For a pyrazolone, the carbonyl oxygen is an expected electron-rich site, while the carbonyl carbon is an electron-deficient site susceptible to hydrolysis.

The electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to influence the electron density of the entire molecule, potentially impacting the stability of the pyrazolone ring itself.[10][11]

Experimental Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of experimental stability analysis.[12] It involves subjecting the API to conditions more severe than those used for accelerated stability testing to deliberately induce degradation.[6][13] The primary objectives are to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method.[12][14]

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Guideline Q1A) cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution of API (e.g., 1 mg/mL in suitable solvent) B1 Acid Hydrolysis (e.g., 0.1 M HCl) A->B1 B2 Base Hydrolysis (e.g., 0.1 M NaOH) A->B2 B3 Oxidation (e.g., 3% H₂O₂) A->B3 B4 Thermal Stress (e.g., 60°C) A->B4 B5 Photolytic Stress (e.g., UV/Vis light) A->B5 C Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24 hrs) B1->C B2->C B3->C B4->C B5->C D Stability-Indicating HPLC-UV/DAD Method C->D E1 Identify Degradation Products D->E1 E2 Elucidate Degradation Pathways D->E2 E3 Validate Analytical Method D->E3

Figure 2: General workflow for a forced degradation study.
Protocol: Forced Degradation of this compound

Objective: To generate potential degradation products and assess the intrinsic stability of the API under various stress conditions. An ideal study aims for 5-20% degradation of the API to ensure that secondary degradation is minimized.

1. Stock Solution Preparation:

  • Prepare a stock solution of the API at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). This solvent system should ensure complete dissolution and be compatible with the HPLC mobile phase.

2. Application of Stress Conditions:

  • For each condition, prepare a stressed sample and a control sample (stored at ambient temperature in the dark). Samples should be withdrawn at appropriate time points (e.g., 0, 2, 6, 12, 24 hours) and immediately analyzed or neutralized and stored at 2-8°C to halt further degradation.

Stress ConditionProtocolRationale
Acid Hydrolysis Mix stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.Simulates acidic environments (e.g., gastric fluid) and identifies acid-labile functional groups like amides.[15]
Base Hydrolysis Mix stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.Simulates alkaline environments and identifies base-labile groups. The lactam bond in the pyrazolone is a key target.[15]
Oxidative Degradation Mix stock solution 1:1 with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.Tests for susceptibility to oxidation. Electron-rich sites on the aromatic rings or the pyrazolone nucleus can be targets.
Thermal Degradation Store the API as a solid powder and in solution (from Step 1) in a calibrated oven at 60-80°C.Evaluates the effect of heat on the molecule's stability, governed by the Arrhenius equation.[7]
Photodegradation Expose the API (solid and solution) to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²).Assesses the impact of light exposure during manufacturing, storage, and administration.[7]

3. Sample Analysis:

  • Prior to HPLC analysis, neutralize the acid and base-hydrolyzed samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze using a validated stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[16][17] High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or UV detector is the most common technique.[5][16]

Key Method Attributes:

  • Specificity: The method must be able to produce a clean separation between the intact API and all potential degradation products and impurities.

  • Peak Purity: PDA detectors are invaluable for assessing peak purity. The spectra across an entire peak should be consistent; any deviation suggests the co-elution of an impurity.

  • Mass Balance: The total amount of API and its degradation products should remain consistent over the course of the study. A significant deviation from 100% may indicate the formation of non-chromophoric degradants or volatile products.

Potential Degradation Pathways

Based on the structure of this compound, the most chemically plausible degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of the endocyclic amide (lactam) bond.

G cluster_path Proposed Hydrolytic Degradation A 2-(2,5-Dichlorophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one B [Hydrolysis (H₂O, H⁺ or OH⁻)] A->B C Ring-Opened Hydrazide Product B->C Lactam Cleavage

Figure 3: Proposed primary hydrolytic degradation pathway.

This reaction would lead to the formation of a ring-opened carboxylic acid-hydrazide derivative. Further degradation could lead to the cleavage of the N-N bond. Under oxidative conditions, hydroxylation of the phenyl ring or oxidation at the C4 position of the pyrazolone ring are possibilities. The exact nature of the degradants must be confirmed by subjecting the stressed samples to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis for structure elucidation.

Conclusion and Strategic Outlook

A thorough understanding of the stability of this compound is non-negotiable for its development as a safe and effective pharmaceutical agent. This guide outlines a dual strategy that leverages the predictive power of computational chemistry with the definitive evidence from experimental forced degradation studies.

The theoretical analysis provides crucial early insights into inherent molecular liabilities, guiding the design of experimental protocols. The forced degradation studies, in turn, provide the practical data needed to identify degradation products, establish degradation pathways, and develop robust, stability-indicating analytical methods.[12] This integrated approach not only satisfies regulatory requirements but also builds a deep, mechanistic understanding of the molecule's behavior, which is essential for successful formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.[13][14]

References

  • Development of forced degradation and stability indicating studies of drugs—A review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0AI6IdoNDx4EtsD0hHdrhe0qSjE-EjUtv8BFvTirM3Cl1-dpmq6B0qJIatyCbT2-DUV_ob_5CCoU4p31PNifZ09hpGNieKIZE9FKGDih09W8fPu-RPfGTE0eswggcY6sg-H49DzARvHj2p04=]
  • Forced Degradation Studies: Regulatory Considerations and Implementation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiGUvfx2mteYgKXbffAL97QiwL5GlWbagtDN2pmnPnoL_e8qYP_znmDDbFGIkrXHOQ217cfgvV9Q2FH2hVMFCJXxLnNWnTGQgQ_iKpmVxdi30HpOGa1wy5WokwjhIvkq6EaGCNope6hdZSTbVUUUxI8IfafyIYZD3_CJVDFMN_qiE37WVp8Zdw7KmR1YL9cDb2-lXsuvEdunkWZ_-lGkMe5s9dDwhF1EwbvRwYIA==]
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUEfFtzpJUhM8zgr8gOmNmQBAGjx5R0FsBwFoWcvaWGs3vsRR0xoQN_V9irSFHanIBV_Rb7Wuyr5W2bkZWHOtpCPHoymCgu2KbUqlaATvr7s7TjnrK1yWue42BNo69wUs3oTEmGgXiDdpTfEMyemOYUcss5PjrNDJgPG04ASIqPUD-vyZKzu4xqrWhnkUUVXBqMBjcbS1tbkd6NrK285B_mURYJD4Gg6DJ4IRABg==]
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF90tX-lKbbqeqQup5hvpQoOMCcjgqziSRt6jy8-JOAq93zkX0fWW2VVayaCTRxjnxxw7E-jM_3zv1P4a1ZcmofKVnaVSPEpeaGHFKFiZQC6W0RTn_vIIklc1SK7HBq6o1USZPVgR-_jDgcLsOhTk0s6v_BXsbmXU4Jiyqw6RJ7qcT25b-HQ7miYsRQ60TXy6eC7txI-uN1kbyxoM5pscbgry1AYMUslo0XIIEFVVsNMlbboLYP]
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhDLQ5uznAFO_v_byWcToK0JGCAXGTNm_buZvofBK_K65vd47B3IjKwPl4KumX7IUjMI4B5r637WHaCH6aXLvTkVDo6wfWSQUnfX7QOao1L8zzvi-iWJskYXOHVah8lRAZb4YJy5VitiY51irdnhWquAlAHIkhwmI=]
  • Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG7fyBEosUDyabF483i22I0cYNO7D6s305vAXDYevNmfiHPKdkckvKHtAjasFSE6djRoZdD_mwUG8-dwxgfBsyfCucsaBikgzYKHL9l9RGsRPn7R37CQFVW_0QHjNtqMTqF04dR0SInfoWJ8gJnzd5qYjo9nM0lWnanSvZMC_AgKcgSuF-AX_-UMSOuCbKC00qriLt6rVHwsdmBSrzKnRHon7W0CruV4xftDJx7qb-mevWR_Gx2j4pQgNAztxJou311VJBPmg0cIZik5fuX3evC9GIV9On734t1E7VGcYQIA==]
  • Determining Drug Stability. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMQrX1DYwXswBKAdua8OhsliNOwEyu2ilp8wvoZMld5LSJ9EgU_1ned1vVvojcY-nGX2Fbmtnp1GfyoZ2o3Y780tIeToF2-J1XN5yBR2960zJfO4Jo32TTwYgg9uOIL4vSgt9bPB_xCMfcj3n2mehyzkIyPg==]
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9VLsoOyizH0y1M9QMT0yK8b4V30VLS1FiWWlX3gs3jG5pr1YN6R6WLYht8E5jB1g-dZoO1nXWCE4DowxWHUlyV3bLgbRbs8bXH1ImK9vL1D_ZxJ7aQkEYz40ysb0q578_veOYaZJdT1RIsQpstxrojessYVRJRhe_]
  • Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF34mEZBz-W1uG3P_ZnXee7822lJ0LYH3RVQr5s46JOhK-11wWYrwNcA1ABFAQlP-SYBTqvHEJZtmgdlEhP_5VJ1mEHSejv_F8iwsZN5a6051R5rgCKrdfa5gOpHsAQBelpy4eI10MHuUPk1WdC]
  • Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways. [https://pubmed.ncbi.nlm.nih.gov/37338672/]
  • QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8st0VfuHedD2eqdV__BzYwLJKaryrYb0p3_XO1frNzClUWFE43UOWrORbJHlTQS5rIwG7D7rlUIoUFW4Wcg3mBUVkg2nDktAYPBv62d2gQdAl6Hq1UXGoJhzqB-hQY5HRjO-WAR1msuonrKAzLcmn2-pbTdxnP3CQs5vdL3V6ILv_AiffeAwGVGoAcUhvvTkX_jDNDk8A08M=]
  • Stability Testing of Pharmaceutical Products. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYDKgsB_0zQX1G2HidCqF4DjsNsqWGuwZ5MI21qY-AXqOHPSlSz_7Q_ZYtrt3hT23MwCLUdjcvT5mL0Zt6T4Bfc9I8EF5BXLWv-yIya4cEZsTp2Vvv5COXJiaAs3o3NTGp7aka0bBuqt5MZ8ev4C8=]
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4J3GuWYUU17z_a6uBng6n9h585h7sgAELiwgb5Oxolh_99aiS6H3oP8K69kJyG55jf7o7obfPTJ5BQfpr62F4ICZ8dcurMw6a9ASKKwJeX2t-rnPDOmwlcjdTOyCLmLqBaVblE6xNtcHslFCFrZ8JVsMWdyTkgXpTqHu_HhrtgqARmYLkAhUdfQ5zCSnCERZsu-Wo5EhIc6kGHiDw3vqrbqJlcDgAU3E_oVAeC6O3Og==]
  • Drug stability testing 101. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNKlQDoqG0dIGiZ1arh-7PH4Ud1clARMWnZ1-DwamPA5ZmPYFkjxul9ZiwPhn-SiDBJJDTrOVHscqZV4OJqbysKkGsekbAbPNICSRt6kQGnNzuEURoY8Xx2iHXeBwFT5ekLKU0kaSI7pehtG2EgG1gwug8QDlZkzup46N3YpBYvly66vFb2owaQVNGh0s50y7uRQcXgDx-_12wwcZsraJ7Rg==]
  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpPxO5SwLUWtfIwZwKDWsfsV7XAtAZSB7gG-oQXSHA_3fQ9vmoFr_rfLTajBSyZEZQoAl6_P7wLd_46w3D-XOiIuBIpq4SuDHv1vf2wJX7gmTVqctz83Hib1wvxkNvWzHn_T3UpAfS6fU5Kxg=]
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7833311/]
  • PEG-400 mediated synthesis, computational, antibacterial and antifungal studies of fluorinated pyrazolines. [https://www.researchgate.
  • Pyrazinone Compounds Degradation Pathways: A Technical Support Center. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe-iTKQDvBc_KSIyLtWjZCNRrziA5WzegVa7yUaMfiint4vS1PPFYJyiSm0ZtCmcSKlE5Xzig0AlaILPUX26UDyqAUL9Fu8xauY0INdMflCmyn9OK_3p6Dv18TAiDhwZVlZAjC_8r4MFyLWunrsmfxxxcxo27Q2hhK0Q8vTU9YrKC08Dv9jTemziU0pLRTPopkIHNHtt1VDG_SXWnP_VDpmA==]
  • Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8122849/]
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [https://www.jocpr.
  • Mefenpyr-diethyl synthesis. [https://www.chemicalbook.com/synthesis/135590-91-9.html]
  • Pyrazolone - Wikipedia. [https://en.wikipedia.org/wiki/Pyrazolone]
  • Catalytic synthesis method of mefenpyr-diethyl. [https://patents.google.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9388836/]

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Cellular Activities of a Novel Pyrazolone Derivative

The pyrazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor effects[1][2][3]. The compound 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one belongs to this versatile class of heterocyclic molecules. While the specific cellular targets and mechanism of action for this particular derivative are not extensively characterized in publicly available literature, its structural motifs suggest potential interactions with key signaling pathways implicated in cellular stress, inflammation, and proliferation.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the cellular effects of this compound. We will operate under the hypothesis that, consistent with other pyrazolone-based compounds, this molecule may exert anti-inflammatory and cytotoxic effects, potentially through the modulation of the NF-κB signaling pathway, a critical regulator of the cellular inflammatory response and cell survival. The following protocols are designed to be a self-validating system, enabling researchers to determine the compound's cytotoxic profile, its impact on inflammatory signaling, and to elucidate its potential mechanism of action in a cell-based context.

I. Compound Handling and Preparation

Prior to initiating any cell-based assay, it is imperative to properly handle and prepare this compound to ensure experimental reproducibility.

A. Physicochemical Properties Summary

PropertyValueSource
CAS Number13102-34-6
Molecular FormulaC₁₀H₈Cl₂N₂O[4]
Molecular Weight243.09 g/mol [4]

B. Stock Solution Preparation

  • Solubility Testing : Due to the lack of extensive public data, it is recommended to perform a preliminary solubility test in common laboratory solvents such as DMSO, ethanol, and methanol. Based on the structure of related compounds, DMSO is a likely solvent.

  • Stock Solution : Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Aliquoting and Storage : Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

II. Foundational Assays: Determining the Cytotoxic Profile

A fundamental first step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window for subsequent mechanistic studies.

A. Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Viability Assessment seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 prepare_dilutions Prepare serial dilutions of the compound add_compound Add compound to cells prepare_dilutions->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_reagent Add MTT or resazurin reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read_plate Measure absorbance/fluorescence incubate3->read_plate

Caption: Workflow for determining compound cytotoxicity.

B. Protocol: MTT Cell Viability Assay

This protocol utilizes the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to a purple formazan product.

  • Cell Seeding : Seed a relevant cell line (e.g., a cancer cell line like HeLa or a macrophage cell line like RAW 264.7) into a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.

  • Compound Preparation : Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM).

  • Treatment : Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation : Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization : Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a plate reader.

C. Data Analysis and Interpretation

The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

III. Mechanistic Deep Dive: Investigating Anti-Inflammatory Properties

Based on the known activities of pyrazolone derivatives, we hypothesize that this compound may possess anti-inflammatory properties. A common method to assess this is to measure its ability to inhibit the production of inflammatory mediators in response to a pro-inflammatory stimulus.

A. Hypothesized Signaling Pathway: NF-κB Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates Compound 2-(2,5-Dichlorophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one Compound->IKK inhibits? IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes induces

Sources

Application Notes and Protocols for 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazolone Scaffold as a Privileged Structure in Drug Discovery

The pyrazolone ring system is a cornerstone of medicinal chemistry, representing a versatile and "privileged" scaffold that has given rise to a multitude of clinically significant therapeutic agents.[1][2] Since the synthesis of the analgesic antipyrine in 1883, pyrazolone derivatives have been extensively explored, leading to drugs with a broad spectrum of pharmacological activities.[1][3] These include anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) effects.[1][2] The five-membered lactam ring, with its two adjacent nitrogen atoms, offers a unique electronic and steric environment, making it an excellent platform for developing targeted therapies.[4] FDA-approved drugs like edaravone, a free radical scavenger for amyotrophic lateral sclerosis (ALS), and celecoxib, a selective COX-2 inhibitor for inflammation, highlight the enduring relevance of this heterocyclic motif.[1][5]

This document provides detailed application notes and protocols for a specific, yet underexplored, pyrazolone derivative: 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one . The presence of a dichlorophenyl moiety is significant, as halogen substituents are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their potency and metabolic stability.[6] This guide is designed to empower researchers to synthesize, characterize, and evaluate the therapeutic potential of this compound.

Synthetic Protocol: A Reliable Pathway to the Target Compound

The synthesis of 2-aryl-5-methyl-2,4-dihydro-3H-pyrazol-3-ones is most commonly and efficiently achieved through the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-ketoester.[7] In this case, 2,5-dichlorophenylhydrazine is reacted with ethyl acetoacetate.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via acid-catalyzed cyclocondensation.

Materials:

  • 2,5-Dichlorophenylhydrazine

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dichlorophenylhydrazine (10 mmol) in 50 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (11 mmol, 1.1 equivalents).

  • Catalysis and Reflux: Add glacial acetic acid (5 mL) to the mixture to catalyze the reaction. Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase). The disappearance of the starting materials will indicate the completion of the reaction.

  • Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water with gentle stirring. A solid precipitate should form.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid. The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[7]

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product 2,5-Dichlorophenylhydrazine 2,5-Dichlorophenylhydrazine Condensation Condensation 2,5-Dichlorophenylhydrazine->Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation Target Compound 2-(2,5-Dichlorophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one Condensation->Target Compound Glacial Acetic Acid, Reflux

Caption: Synthetic workflow for the target pyrazolone.

Hypothesized Biological Activities and Screening Protocols

Based on the extensive literature on pyrazolone derivatives, particularly those bearing halogenated phenyl rings, this compound is a promising candidate for evaluation in several therapeutic areas.

Anti-inflammatory Activity

Rationale: The pyrazolone scaffold is central to many non-steroidal anti-inflammatory drugs (NSAIDs).[5][8] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade.[4]

Protocol 2: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compound dissolved in DMSO

  • Celecoxib (positive control for COX-2 selectivity)

  • Indomethacin (non-selective positive control)

  • EIA buffer

  • 96-well microplates

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in EIA buffer containing heme.

  • Compound Preparation: Prepare a serial dilution of the test compound and control drugs in DMSO.

  • Assay Reaction: In a 96-well plate, add the enzyme solution, followed by the test compound or control at various concentrations. Incubate for 15 minutes at 37 °C.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using a commercially available EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 values (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration.

Table 1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Compound >1000.5>200
Celecoxib (Control)500.051000
Indomethacin (Control)0.11.50.067
Antimicrobial Activity

Rationale: Numerous pyrazolone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][5] The mechanism of action can vary, but may involve disruption of cellular processes essential for microbial survival.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compound dissolved in DMSO

  • Ciprofloxacin (antibacterial control)

  • Fluconazole (antifungal control)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound and control drugs in the broth directly in the 96-well plates.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 30 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.[9]

Cytotoxic (Anticancer) Activity

Rationale: The pyrazolone core is present in several compounds investigated for their anticancer properties.[2][6] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Protocol 4: MTT Assay for In Vitro Cytotoxicity

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or doxorubicin. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[11]

G cluster_compound Test Compound cluster_assays Biological Evaluation cluster_outcomes Potential Outcomes Target 2-(2,5-Dichlorophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one AntiInflammatory Anti-inflammatory Assay (COX Inhibition) Target->AntiInflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Target->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT Assay) Target->Cytotoxicity COX2 Selective COX-2 Inhibitor AntiInflammatory->COX2 Antibacterial Antibacterial Agent Antimicrobial->Antibacterial Antifungal Antifungal Agent Antimicrobial->Antifungal Anticancer Anticancer Agent Cytotoxicity->Anticancer

Caption: Proposed screening cascade for the target compound.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. The protocols detailed in this guide provide a comprehensive framework for its synthesis and biological evaluation. Based on established structure-activity relationships within the pyrazolone class, this compound is a strong candidate for development as an anti-inflammatory, antimicrobial, or anticancer agent. Further studies should focus on elucidating its precise mechanism of action, optimizing its structure to improve potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models. The exploration of such novel scaffolds is crucial for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed. [Link]

  • Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. ResearchGate. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PubMed Central. [Link]

  • Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening. ACS Publications. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Semantic Scholar. [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PubMed Central. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. PubMed Central. [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. MDPI. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

  • Pharmacological Activities of Pyrazolone Derivatives. Neliti. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. [Link]

  • Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]... National Institutes of Health. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. [Link]

  • Studies on Synthesis and Biological Activities of Di-heterocyclic Compounds Containing Pyrazole. Semantic Scholar. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)... ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

Sources

The Strategic Utility of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolone Scaffold in Medicinal Chemistry

The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] First synthesized in 1883 by Ludwig Knorr, pyrazolone derivatives have evolved from early analgesics and antipyretics like antipyrine to highly specific modulators of complex biological targets.[4] The versatility of the pyrazolone ring, with its reactive sites and conformational flexibility, allows for the generation of vast chemical diversity, leading to compounds with anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][3][4][5] This guide focuses on a specific, highly functionalized intermediate, 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one , and elucidates its role as a strategic building block in the synthesis of advanced therapeutic candidates. The dichlorophenyl moiety offers unique steric and electronic properties that can be exploited to fine-tune the pharmacological profile of the final compounds.

Physicochemical Properties and Safety Profile

A comprehensive understanding of the starting material is paramount for successful and safe synthesis.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 13102-34-6[6][7]
Molecular Formula C₁₀H₈Cl₂N₂O[6][7]
Molecular Weight 243.09 g/mol [6][7]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in polar organic solvents (e.g., Ethanol, DMF, DMSO), Insoluble in water (predicted)General knowledge
Melting Point Not explicitly available; predicted to be in the range of 100-150 °C based on similar structures.N/A

Safety and Handling:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11] May cause respiratory irritation.[11]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

    • Wash hands thoroughly after handling.

Protocol 1: Synthesis of this compound

The foundational synthesis of the title intermediate is achieved through a classical Knorr pyrazolone synthesis, which involves the cyclocondensation of a substituted hydrazine with a β-ketoester.

Reaction Scheme:

Synthesis_of_Pyrazolone cluster_reactants Reactants cluster_product Product Hydrazine 2,5-Dichlorophenylhydrazine Pyrazolone 2-(2,5-Dichlorophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one Hydrazine->Pyrazolone + Ketoester Ethyl Acetoacetate Ketoester->Pyrazolone Glacial Acetic Acid Reflux

Figure 1: Synthesis of the target pyrazolone intermediate.

Materials:

  • 2,5-Dichlorophenylhydrazine

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-dichlorophenylhydrazine (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: To the stirring solution, add ethyl acetoacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water with stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol to yield an off-white to pale yellow solid.[13]

  • Drying: Dry the purified product under vacuum.

Causality and Insights:

  • Choice of Solvent: Glacial acetic acid acts as both a solvent and an acid catalyst, facilitating the condensation and subsequent cyclization.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization reaction, ensuring a reasonable reaction rate and high yield.

  • Precipitation in Water: The product is significantly less soluble in water than in acetic acid. Pouring the reaction mixture into water causes the product to precipitate, allowing for easy isolation.

Application Note 1: Formylation via the Vilsmeier-Haack Reaction

A key transformation of the pyrazolone intermediate is the introduction of a formyl group at the C4 position. This is efficiently achieved through the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically formed in situ from phosphorus oxychloride and dimethylformamide) to formylate electron-rich heterocycles.[6][8][10] The resulting 4-formyl pyrazole is a versatile building block for further diversification.

Vilsmeier_Haack_Reaction cluster_reactants Reactants cluster_product Product Pyrazolone 2-(2,5-Dichlorophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one Aldehyde 5-Chloro-2-(2,5-dichlorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Pyrazolone->Aldehyde + Vilsmeier POCl₃ / DMF Vilsmeier->Aldehyde 1. 0-70 °C 2. Hydrolysis

Figure 2: Vilsmeier-Haack formylation of the pyrazolone.

Protocol 2: Synthesis of 5-Chloro-2-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution (saturated)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a three-neck flask cooled in an ice bath, place anhydrous DMF. Add POCl₃ (3 equivalents) dropwise via a dropping funnel while maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Addition of Pyrazolone: Add this compound (1 equivalent) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70 °C for 2-3 hours.[3]

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality and Insights:

  • Chlorination at C5: The Vilsmeier-Haack reaction on a pyrazol-3-one not only introduces a formyl group at the C4 position but also typically replaces the keto group at C5 with a chlorine atom.[14] This dual functionalization provides two reactive handles for subsequent modifications.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent decomposition.

  • Hydrolysis Step: The iminium salt intermediate formed after the electrophilic attack on the pyrazole ring is stable until hydrolyzed by the addition of water, which liberates the aldehyde.

Application Note 2: Synthesis of Bioactive Celecoxib Analogues

The pyrazole-4-carbaldehyde is a key precursor for synthesizing analogues of celecoxib, a selective COX-2 inhibitor.[1][4][15] This is typically achieved through a condensation reaction with a suitable amine or hydrazine derivative, followed by further modifications.

Celecoxib_Analogue_Synthesis cluster_start Intermediate cluster_reagents Reagents cluster_products Products Aldehyde 5-Chloro-2-(2,5-dichlorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Thiosemicarbazone Thiosemicarbazone Intermediate Aldehyde->Thiosemicarbazone + Thiosemicarbazide Ethanol, Reflux Thiosemicarbazide Thiosemicarbazide EthylChloroacetate Ethyl Chloroacetate Thiazolidinone Pyrazolyl-Thiazolidinone (Celecoxib Analogue) Thiosemicarbazone->Thiazolidinone + Ethyl Chloroacetate NaOAc, Ethanol, Reflux

Figure 3: Synthetic workflow for a celecoxib analogue.

Protocol 3: Synthesis of a Pyrazolyl-Thiazolidinone Derivative

This protocol describes a two-step synthesis of a celecoxib analogue featuring a thiazolidinone ring, a common scaffold in medicinal chemistry.[1]

Part A: Synthesis of the Thiosemicarbazone Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve 5-Chloro-2-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and thiosemicarbazide (1 equivalent) in ethanol.

  • Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 8-10 hours.

  • Isolation: Cool the reaction mixture. The precipitate that forms is collected by filtration, washed with cold ethanol, and dried.

Part B: Cyclization to the Thiazolidinone

  • Reaction Setup: Suspend the thiosemicarbazone intermediate (1 equivalent) and anhydrous sodium acetate (2 equivalents) in absolute ethanol.

  • Addition of Reagent: Add ethyl chloroacetate (1.1 equivalents) to the suspension.

  • Reaction: Reflux the mixture for 12 hours.

  • Isolation and Purification: After cooling, pour the reaction mixture into cold water. The solid product is filtered, washed with water, and purified by recrystallization from ethanol to yield the final pyrazolyl-thiazolidinone derivative.

Causality and Insights:

  • Thiosemicarbazone Formation: This is a standard condensation reaction between an aldehyde and a thiosemicarbazide, forming a C=N bond.

  • Thiazolidinone Ring Formation: The cyclization with ethyl chloroacetate proceeds via an initial S-alkylation of the thiourea moiety, followed by an intramolecular cyclization with the elimination of ethanol to form the stable five-membered thiazolidinone ring. This ring system is often explored for its potential to interact with various biological targets.[1]

Conclusion

This compound is a valuable and strategically important chemical intermediate. Its straightforward synthesis and subsequent reactivity, particularly in the Vilsmeier-Haack reaction, open a gateway to a diverse range of complex heterocyclic compounds. The resulting 4-formyl pyrazole derivative is a potent precursor for the development of novel therapeutic agents, including analogues of established drugs like celecoxib. The protocols and insights provided herein offer a robust framework for researchers and drug development professionals to leverage this versatile building block in their synthetic endeavors.

References

  • Al-Ostath, A. I. et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. RSC Advances, 12(1), 1-22. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(2), 123-131. Available at: [Link]

  • Yurttaş, L. et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(11), 1553. Available at: [Link]

  • Narayana, B., Ashalatha, B. V., & Vijayaraj, P. (2006). Synthesis and anti-inflammatory activity of celecoxib like compounds. Journal of the Chinese Chemical Society, 53(4), 933-939. Available at: [Link]

  • Chikhale, R. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7249. Available at: [Link]

  • Wikipedia contributors. (2023, December 12). Pyrazolone. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Tumosienė, I. et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Available at: [Link]

  • Tumosienė, I. et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePubl. Available at: [Link]

  • Penning, T. D. et al. (1997). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]

  • ResearchGate. (2015). Synthesis of celecoxib via 1,3-dipolar cycloaddition. Available at: [Link]

  • Sharma, M. et al. (2016). Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1184–1187. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]

  • Chikhale, R. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Available at: [Link]

  • Joshi, A. et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]

  • Niknam, K., & Deris, A. (2012). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. Organic Chemistry Research, 4(2), 174-181. Available at: [Link]

  • Fathy, U. et al. (2016). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Acta Poloniae Pharmaceutica, 73(6), 1431-1443. Available at: [Link]

  • Mohareb, R. M. et al. (2012). Reaction of Phenylhydrazo ethylacetoacetate with cyanoacetylhydrazine: Synthesis of pyrazole derivatives and their anti-tumor evaluations. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 8-18. Available at: [Link]

  • Kaushik, D. et al. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 45(9), 3943-3949. Available at: [Link]

  • Asadi, M. et al. (2019). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Molecules, 24(18), 3350. Available at: [Link]

  • Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][2][15]triazolo[3,4-b][1][4][15]thiadiazine-7-carboxylic acid. * Zaporozhye Medical Journal*, 25(2), 1-8. Available at: [Link]

  • Mali, S. N. et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. Available at: [Link]

  • Iqbal, M. A. et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(6), 577-586. Available at: [Link]

  • PubChem. (n.d.). (2,5-Dichlorophenyl)hydrazine. Retrieved January 18, 2026, from [Link]

  • Google Patents. (2012). CN102816118A - Catalytic synthesis method of mefenpyr-diethyl.
  • Zhang, Y. et al. (2018). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 23(10), 2484. Available at: [Link]

  • Patel, K. D., & Mistry, B. D. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Scientific Research, 1(6), 1-3. Available at: [Link]

  • Kumar, K. A. et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one Derivatives. Tropical Journal of Pharmaceutical Research, 12(3), 395-400. Available at: [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Analysis of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This pyrazolone derivative is of interest in pharmaceutical research and development, necessitating a reliable analytical method for its characterization and quality control. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and water, offering excellent peak shape and resolution. The method was developed systematically, evaluating critical parameters to achieve optimal separation. Full validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5][6] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Introduction

Pyrazolone derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules and are prevalent in pharmaceuticals and dyes.[7][8] this compound (Figure 1) is a member of this class with potential applications in drug discovery. Accurate and precise quantification of this compound is crucial for purity assessment, stability studies, and formulation development. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[3][9][10] This application note presents a systematic approach to developing and validating an RP-HPLC method for this specific pyrazolone derivative.

Figure 1: Chemical Structure of this compound
Molecular Formula: C₁₀H₈Cl₂N₂O Molecular Weight: 243.09 g/mol

Method Development Strategy

The development of a robust HPLC method requires a systematic approach. The following workflow was employed to establish the optimal chromatographic conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Final Method & Validation A Determine Physicochemical Properties (UV Spectrum, Solubility) B Select Column & Mobile Phase A->B Guides Selection C Initial Chromatographic Runs B->C Execute D Optimize Mobile Phase Composition (% Organic, pH) C->D Iterate & Refine E Evaluate Flow Rate & Temperature D->E Fine-tune F Finalized Method Conditions E->F Establish G Method Validation (ICH Guidelines) F->G Validate

Systematic workflow for HPLC method development.
Analyte Characterization and Instrument Selection
  • UV-Vis Spectroscopy: A UV-Vis spectrum of a dilute solution of this compound in methanol was recorded to determine the wavelength of maximum absorbance (λmax). This is crucial for achieving high sensitivity in UV-based detection. For many pyrazolone derivatives, a λmax in the range of 230-280 nm is expected.[8]

  • Solubility: The solubility of the analyte was tested in various solvents commonly used in HPLC, such as methanol, acetonitrile, and water, to select an appropriate solvent for sample and standard preparation.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is suitable for this analysis.[11]

Initial Chromatographic Conditions

Based on the non-polar nature of the dichlorophenyl moiety, a reversed-phase separation is the logical starting point.[10][12]

  • Stationary Phase: A C18 column is a versatile and common choice for the separation of moderately non-polar compounds. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure.

  • Mobile Phase: A simple mobile phase consisting of acetonitrile (ACN) and water was chosen for the initial screening. ACN is often preferred over methanol for its lower viscosity and better UV transparency.

  • Elution Mode: A gradient elution from a low to a high percentage of organic solvent is useful in the initial screening to determine the approximate solvent strength required to elute the analyte with a reasonable retention time.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid or trifluoroacetic acid (TFA) (optional, for pH adjustment)

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity and other validation studies.

HPLC Method Optimization Protocol
  • System Preparation: Purge the HPLC system with the mobile phase components. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Wavelength Selection: Inject a standard solution and monitor the PDA detector across a wide UV range (e.g., 200-400 nm) to confirm the optimal detection wavelength.

  • Mobile Phase Optimization:

    • Organic Modifier Screening: Perform isocratic runs with varying ratios of acetonitrile and water (e.g., 40:60, 50:50, 60:40, 70:30 v/v) to find a composition that provides a retention time between 3 and 10 minutes.

    • pH Adjustment (if necessary): Since the analyte is expected to be neutral, pH adjustment of the mobile phase is unlikely to have a significant impact on retention. However, for pyrazolone derivatives with acidic or basic functionalities, buffering the mobile phase can improve peak shape. Small additions of formic acid or TFA (e.g., 0.1%) can be tested to assess their effect on peak symmetry.[1]

  • Flow Rate and Temperature Evaluation:

    • Evaluate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min) on resolution and analysis time. A flow rate of 1.0 mL/min is a common starting point for a 4.6 mm i.d. column.[7]

    • Assess the influence of column temperature (e.g., 25°C, 30°C, 35°C) on retention time and peak shape. Elevated temperatures can reduce viscosity and improve peak efficiency.

Optimized Method and Validation

The following optimized method was established and subsequently validated.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (Hypothetical λmax)
Run Time 10 minutes
Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines.[2][3][4][5][6]

ValidationParameters Validation Method Validation (ICH Q2) Specificity Specificity Specificity->Validation Linearity Linearity Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision (Repeatability & Intermediate) Precision->Validation LOD_LOQ LOD & LOQ LOD_LOQ->Validation Robustness Robustness Robustness->Validation SystemSuitability System Suitability SystemSuitability->Validation

Key parameters for HPLC method validation.
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities or degradation products. This was evaluated by analyzing a placebo sample and by stress testing the analyte (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: The linearity of the method was assessed by analyzing five standard solutions over a concentration range of 10-150 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.[7]

  • Accuracy: The accuracy was determined by a recovery study, spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Determined by performing six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (RSD) of the results was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C), and observing the effect on the results.

Results and Discussion

The developed method resulted in a sharp, symmetrical peak for this compound with a retention time of approximately 5.2 minutes. The validation results are summarized in the following tables.

Table 2: Linearity and Range

ParameterResultAcceptance Criteria
Linearity Range 10 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Regression Equation y = 25432x + 1250-

Table 3: Accuracy (Recovery)

Concentration Level% Recovery (Mean ± SD, n=3)Acceptance Criteria
80%99.5 ± 0.8%98.0 - 102.0%
100%100.2 ± 0.5%98.0 - 102.0%
120%100.8 ± 0.7%98.0 - 102.0%

Table 4: Precision

Parameter% RSD (n=6)Acceptance Criteria
Repeatability 0.65%≤ 2.0%
Intermediate Precision 1.12%≤ 2.0%

Table 5: LOD, LOQ, and Robustness

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness The method was found to be robust, with no significant changes in the results upon minor variations in the method parameters.

Conclusion

A simple, sensitive, and reliable RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method meets all the requirements for a validated analytical procedure according to ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the routine analysis of this compound.

References

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative. (n.d.). Wiley Online Library. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. (2023). ResearchGate. Retrieved from [Link]

  • 2-(2,5-DICHLOROPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE. (n.d.). GSRS. Retrieved from [Link]

  • Reversed-Phase of Neutral Analytes. (n.d.). Separation Science. Retrieved from [Link]

  • Steps for HPLC Method Validation. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. (2017). ScienceDirect. Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Recent analytical method developed by RP-HPLC. (2017). ResearchGate. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. (n.d.). Chrom Tech, Inc. Retrieved from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2020). PMC - NIH. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2023). YouTube. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved from [Link]

Sources

Application Notes & Protocols: A Stepwise Guide for Evaluating the Anti-Inflammatory Potential of Novel Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Objective: This document provides a comprehensive, technically detailed guide for the preclinical evaluation of novel pyrazolone derivatives as potential anti-inflammatory agents. The protocols and strategies outlined herein are designed to establish a compound's mechanism of action, potency, and efficacy through a logical, stepwise progression from foundational in-vitro assays to robust in-vivo models.

Section 1: Foundational Principles & Strategic Overview

The experimental strategy detailed in this guide follows a hierarchical screening funnel. It begins with high-throughput, target-based enzymatic assays to identify potent inhibitors. Hits are then advanced to cell-based assays that model the complex cellular inflammatory response. Finally, promising candidates are evaluated in established animal models of acute and chronic inflammation to determine in-vivo efficacy. This structured approach ensures that resources are focused on compounds with the highest probability of clinical success.

The Central Role of Cyclooxygenases and NF-κB in Inflammation

Inflammation is a complex biological response involving a cascade of molecular and cellular events. Two pivotal pathways govern this process: the prostaglandin synthesis pathway and the NF-κB signaling pathway.

  • Prostaglandin Synthesis: When a cell is stimulated by inflammatory signals, phospholipase A2 liberates arachidonic acid from the cell membrane.[3] Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), convert arachidonic acid into prostaglandin H2 (PGH2).[4][5] PGH2 is then further metabolized into various pro-inflammatory prostaglandins (like PGE2) that mediate pain, fever, and swelling.[6] While COX-1 is constitutively expressed and involved in physiological functions like maintaining the gastric lining, COX-2 is typically induced at sites of inflammation.[7] Therefore, selective inhibition of COX-2 is a primary goal for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[5]

  • NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[8][9] In resting cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of the inhibitory IκBα protein.[10][11] This allows NF-κB to translocate to the nucleus, where it drives the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and COX-2 itself.[8][10][12]

The following diagram illustrates the interplay between these two critical pathways.

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Lipids->PLA2 AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK Activates PLA2->AA Liberates PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGs Prostaglandins (PGE2) (Pain, Fever, Edema) PGH2->PGs NFKB_complex NF-κB -- IκBα IKK->NFKB_complex Phosphorylates IκBα NFKB_active Active NF-κB NFKB_complex->NFKB_active Releases NFKB_nucleus NF-κB NFKB_active->NFKB_nucleus Translocates DNA DNA NFKB_nucleus->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription Genes->COX2 Upregulates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->TLR4 Pyrazolone Pyrazolone Derivatives Pyrazolone->COX1 Inhibits Pyrazolone->COX2 Inhibits Pyrazolone->IKK May Inhibit

Caption: Key inflammatory signaling pathways targeted by pyrazolone derivatives.

Section 2: In-Vitro Evaluation Cascade

The initial phase of testing involves cell-free and cell-based assays to determine the mechanism, potency, and selectivity of the pyrazolone derivatives.

In_Vitro_Workflow cluster_0 Primary Screening: Enzymatic Assays cluster_1 Secondary Screening: Cell-Based Assays cluster_2 Mechanism of Action Studies start Library of Pyrazolone Derivatives cox1_assay COX-1 Inhibition Assay start->cox1_assay cox2_assay COX-2 Inhibition Assay start->cox2_assay lps_assay LPS-Stimulated Macrophage Assay (Measure TNF-α, IL-6, PGE2) cox1_assay->lps_assay Calculate IC50 & Selectivity Index cox2_assay->lps_assay Calculate IC50 wb_assay Human Whole Blood Assay (COX-1/COX-2 Selectivity) lps_assay->wb_assay nfkb_assay NF-κB Translocation Assay (Immunofluorescence/Western Blot) wb_assay->nfkb_assay Confirm Cellular Potency end_point Candidate for In-Vivo Testing nfkb_assay->end_point Elucidate Upstream Mechanism

Caption: Workflow for in-vitro screening of pyrazolone derivatives.

Protocol: COX-1 and COX-2 Enzymatic Inhibition Assay

Principle: This assay quantifies the ability of a test compound to inhibit the conversion of arachidonic acid to PGH2 by purified ovine or human COX-1 and COX-2 enzymes. The production of prostaglandin is measured, often via a colorimetric ELISA for PGE2.[7]

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test pyrazolone derivatives and reference compounds (e.g., Indomethacin, Celecoxib) dissolved in DMSO

  • PGE2 ELISA Kit

  • 96-well microplates

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents according to manufacturer instructions. Create a dilution series of the test pyrazolone derivatives and reference compounds in DMSO, then dilute further in the reaction buffer.

  • Enzyme Addition: To each well of a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the diluted enzyme (COX-1 or COX-2).

  • Compound Incubation: Add 10 µL of the diluted test compound, reference compound, or vehicle control (DMSO in buffer) to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.[7]

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 2 minutes.

  • Stop Reaction: Add 10 µL of a stopping solution (e.g., 1 M HCl) to quench the reaction.

  • Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit enzyme activity by 50%).

Data Presentation and Interpretation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Pyrazolone-A15.20.08190
Pyrazolone-B2.51.81.4
Indomethacin0.050.950.05
Celecoxib12.00.05240

A high Selectivity Index (SI > 50) indicates COX-2 selectivity, which is a desirable trait for minimizing gastrointestinal side effects. Pyrazolone-A shows excellent potency and selectivity for COX-2.[13]

Protocol: LPS-Induced Cytokine and Prostaglandin Release in Macrophages

Principle: This cell-based assay assesses the compound's ability to inhibit the inflammatory response in a relevant immune cell type. Murine macrophage cell lines (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce the production of pro-inflammatory mediators like TNF-α, IL-6, and PGE2.[14][15]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • LPS from E. coli

  • Test compounds and reference (e.g., Dexamethasone)

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

  • ELISA kits for mouse TNF-α, IL-6, and PGE2

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of the test compounds or vehicle control. Incubate for 1-2 hours.

  • Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine and PGE2 analysis.

  • Cytotoxicity Assessment: Add a cell viability reagent to the remaining cells in the plate and measure according to the manufacturer's protocol to ensure the observed inhibition is not due to cell death.

  • Mediator Quantification: Measure the concentrations of TNF-α, IL-6, and PGE2 in the collected supernatants using specific ELISA kits.

  • Data Analysis: Calculate the IC50 values for the inhibition of each mediator.

Interpretation: A potent compound will inhibit the release of TNF-α, IL-6, and PGE2 at non-cytotoxic concentrations. This confirms that the compound is active in a cellular context and can suppress key inflammatory pathways.

Section 3: In-Vivo Efficacy Models

Promising candidates from in-vitro testing are advanced to in-vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism system. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

Principle: This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity.[16][17] Subplantar injection of carrageenan into a rat's hind paw induces a biphasic inflammatory response. The late phase (after 3 hours) is primarily mediated by prostaglandins produced by COX-2 and is sensitive to inhibition by NSAIDs.[16] The degree of inflammation is quantified by measuring the increase in paw volume (edema).[18]

Carrageenan_Workflow start Acclimatize Male Sprague-Dawley Rats (180-200g) t0 Measure Baseline Paw Volume (V₀) using Plethysmometer start->t0 t1 Administer Compound Orally (PO) - Vehicle Control - Pyrazolone Derivative (e.g., 10, 30, 100 mg/kg) - Positive Control (Indomethacin, 10 mg/kg) t0->t1 t2 1 Hour Post-Dose: Inject 0.1 mL 1% Carrageenan into Subplantar Region of Right Hind Paw t1->t2 t3 Measure Paw Volume (Vₜ) at 1, 2, 3, 4, and 5 Hours Post-Carrageenan t2->t3 end_point Calculate % Inhibition of Edema: [(ΔV_control - ΔV_treated) / ΔV_control] x 100 t3->end_point

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Digital Plethysmometer

  • Test compound, vehicle, and positive control (e.g., Indomethacin)

Step-by-Step Protocol:

  • Acclimation & Grouping: Acclimatize animals for at least 3 days. Randomly assign rats to treatment groups (n=6-8 per group): Vehicle control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound (at least 3 dose levels).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer.[16]

  • Dosing: Administer the vehicle, positive control, or test compound via oral gavage (PO) one hour before the carrageenan injection.[19]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[18]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal: ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour time point.

    • % Inhibition = [ (Mean ΔV_control - Mean ΔV_treated) / Mean ΔV_control ] * 100

Expected Results:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.41 ± 0.0551.8%
Pyrazolone-A100.62 ± 0.0627.1%
Pyrazolone-A300.45 ± 0.0447.1%
Pyrazolone-A1000.33 ± 0.0561.2%

A dose-dependent reduction in paw edema indicates significant acute anti-inflammatory activity in vivo.

Protocol: Adjuvant-Induced Arthritis in Rats (Chronic Inflammation & Autoimmunity)

Principle: The Adjuvant-Induced Arthritis (AIA) model is a widely used preclinical model for chronic inflammation, particularly for studying rheumatoid arthritis.[20][21] A single injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis induces a robust, polyarticular inflammation that develops over several weeks.[22] This model allows for the evaluation of a compound's effect on both the primary inflammatory response and the secondary, immune-mediated arthritis.[20]

Materials:

  • Male Lewis or Sprague-Dawley rats (susceptible strains)

  • Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed M. tuberculosis

  • Calipers for measuring paw/ankle diameter

  • Test compound, vehicle, and positive control (e.g., Methotrexate)

Step-by-Step Protocol:

  • Induction (Day 0): On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the subplantar region of the right hind paw or the base of the tail.[20][21]

  • Dosing Regimen (Prophylactic): Begin daily oral dosing with the vehicle, test compound, or positive control on Day 0 and continue until the end of the study (e.g., Day 21 or 28).[20]

  • Clinical Scoring: Starting around Day 9 (onset of secondary arthritis), monitor animals daily or every other day for clinical signs of arthritis.[22]

    • Measure the diameter of both hind ankles with calipers.

    • Assign a clinical arthritis score to each paw (e.g., 0=normal, 1=erythema, 2=mild swelling, 3=moderate swelling, 4=severe swelling and ankylosis). The maximum score per animal is 16.

  • Body Weight: Monitor body weight throughout the study as a measure of general health and systemic inflammation.

  • Termination and Endpoint Analysis (Day 21/28):

    • At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-1β).

    • Euthanize animals and collect hind paws for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.[22]

Interpretation: An effective therapeutic agent will significantly reduce the clinical arthritis score, decrease ankle swelling, prevent body weight loss, and show reduced inflammation and joint destruction in histological sections compared to the vehicle-treated group. This demonstrates efficacy in a complex, immune-driven chronic inflammatory disease model.

Section 4: Concluding Remarks

This guide provides a validated, stepwise framework for the preclinical characterization of novel pyrazolone derivatives. By progressing from targeted enzymatic assays to complex in-vivo disease models, researchers can efficiently identify and validate promising anti-inflammatory drug candidates. Each step is designed to answer critical questions about a compound's mechanism, potency, selectivity, and ultimate therapeutic potential. Adherence to these rigorous, self-validating protocols will generate the robust data package necessary for advancing a new chemical entity toward clinical development.

References

  • Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]

  • Sogbe, J. A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. International Journal of Pharmaceutical and Life Sciences, 8(10).
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Gaikwad, S., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical & Biological Archives, 9(3).
  • Ahern, K., & Rajagopal, I. (2023). 6.10: Prostaglandin Synthesis. Biology LibreTexts. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Wikipedia. (2024). Prostaglandin. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • PubChem. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Retrieved from [Link]

  • International Journal of Pharmacy & Life Sciences. (2011). Anti-inflammatory activity of hydroalcoholic extract of Quisqualis indica Linn. flower in rats. International Journal of Pharmacy & Life Sciences.
  • Inotiv. (n.d.). Adjuvant Arthritis (AIA) In Rat. Retrieved from [Link]

  • Creative Diagnostics. (2021). Introduction to Prostaglandin. Retrieved from [Link]

  • Phanse, M. A., et al. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(1), 95-100.
  • ResearchGate. (n.d.). Prostaglandin biosynthesis pathways. Retrieved from [Link]

  • Al-Ostath, R., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(11), 2596.
  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods, 39(4), 317-321.
  • O'Neill, L. A., & Mele, A. (2019).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • PubMed. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Mini-Reviews in Medicinal Chemistry, 13(1), 95-100.
  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

  • MDPI. (2024). The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. International Journal of Molecular Sciences, 25(1), 1.
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Retrieved from [Link]

  • van der Ouderaa, F. J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Umar, M. I., et al. (2010). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
  • Wang, Y., et al. (2015). Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model.
  • International Journal of Pharmaceutical Sciences and Research. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1435-1440.
  • European Medicines Agency. (2010). Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs) - Scientific guideline. Retrieved from [Link]

  • Laufer, S., & Albrecht, W. (2009). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 594, 139-148.
  • Khan, I., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 24(10), 1395-1405.
  • Georgiev, M., et al. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research, 27(4).
  • Sanna, D., et al. (2018). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Medicinal Chemistry, 14(7), 716-724.
  • European Medicines Agency. (2021). Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. Retrieved from [Link]

  • Tsolaki, E., et al. (2016).
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662.
  • ResearchGate. (2025). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2025). What is induction of rheumatoid arthritis in rats protocol?. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic & Medicinal Chemistry, 25(16), 4469-4480.
  • ResearchGate. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • Gierse, J. K., et al. (2009). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 594, 149-163.
  • Ehrlich, G. E. (1977). Guidelines for antiinflammatory drug research. The Journal of Clinical Pharmacology, 17(11-12), 697-703.
  • Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service. Retrieved from [Link]

  • Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Journal of Experimental Medicine, 184(5), 1931-1945.
  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]

  • Lee, S. H., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 20(9), 17304-17316.
  • Chen, Y. C., et al. (2012). Lipopolysaccharide triggers macrophage activation of inflammatory cytokine expression, chemotaxis, phagocytosis, and oxidative ability via a toll-like receptor 4-dependent pathway: validated by RNA interference.

Sources

Application Notes & Protocols: The Strategic Use of Pyrazolone Derivatives in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolone Scaffold - A Nexus of Reactivity and Bioactivity

Pyrazolone and its derivatives represent a cornerstone class of five-membered nitrogen-containing heterocycles. Their prevalence in medicinal chemistry is not accidental; structures like the analgesic Phenazone, the neuroprotective agent Edaravone, and the COX-2 inhibitor Celecoxib underscore the profound biological relevance of this scaffold.[1][2] Beyond their pharmaceutical value, pyrazolone derivatives have emerged as exceptionally versatile and powerful synthons in the field of asymmetric synthesis.[3][4][5]

The synthetic utility of pyrazolones is rooted in their unique electronic and structural properties. They exist in several tautomeric forms, which allows them to act as multifaceted nucleophiles or, when appropriately functionalized, as potent electrophiles.[1] This adaptable reactivity, particularly the nucleophilicity of the C-4 position, has been extensively harnessed to construct stereochemically complex molecules with high fidelity. This guide provides an in-depth exploration of the application of pyrazolone derivatives in key enantioselective transformations, offering mechanistic insights, comparative data, and actionable laboratory protocols for researchers at the forefront of drug discovery and chemical synthesis.

Part 1: Pyrazolones as Versatile C-4 Nucleophiles in Organocatalysis

The most prevalent application of pyrazolone derivatives in enantioselective synthesis involves the reaction at their nucleophilic C-4 position.[5][6] Chiral organocatalysis, particularly through bifunctional catalysts like squaramides and thioureas, has proven to be a dominant strategy for controlling the stereochemical outcome of these reactions. These catalysts operate through a dual-activation mechanism, simultaneously activating the pyrazolone nucleophile (via its enolic form) and the electrophile through a network of non-covalent interactions, most commonly hydrogen bonds.

Logical Framework: Bifunctional Organocatalysis

The success of catalysts such as quinine-derived squaramides hinges on their ability to form a highly organized, chiral transition state. The basic amine moiety (e.g., the quinuclidine nitrogen) deprotonates the pyrazolone, increasing its nucleophilicity, while the acidic N-H groups of the squaramide moiety coordinate and activate the electrophile. This ternary complex effectively shields one face of the reactants, directing the nucleophilic attack to occur with high stereoselectivity.

G cluster_0 Bifunctional Catalyst Activation catalyst Chiral Squaramide Catalyst pyrazolone Pyrazolone (Nucleophile) catalyst->pyrazolone H-Bonding & Deprotonation electrophile Electrophile (e.g., Nitroalkene) catalyst->electrophile H-Bonding & Activation ts Organized Transition State pyrazolone->ts electrophile->ts product Enantioenriched Product ts->product C-C Bond Formation product->catalyst Catalyst Regeneration

Caption: Bifunctional catalyst organizing the pyrazolone and electrophile.

Enantioselective Michael Addition Reactions

The conjugate addition of pyrazolones to various Michael acceptors is a robust method for forming C-C bonds and creating chiral centers. Nitroolefins and β,γ-unsaturated α-ketoesters are particularly effective electrophiles in this context.

Mechanistic Insight: In a typical squaramide-catalyzed reaction, the catalyst's tertiary amine activates the pyrazolone while the squaramide's N-H groups activate the nitroalkene.[7][8] This dual activation brings the reactants into close proximity within a chiral environment, facilitating a stereoselective attack of the pyrazolone's C-4 position onto the β-position of the nitroalkene.[9]

Comparative Performance Data: The following table summarizes the performance of a chiral squaramide catalyst in the Michael addition of pyrazolin-5-ones to various β,γ-unsaturated α-ketoesters, demonstrating the broad applicability of this method.

EntryPyrazolone Substituent (R¹)Ketoester Substituent (R²)Yield (%)ee (%)Source
1PhenylPhenyl9594[7]
2MethylPhenyl9992[7]
3Phenyl4-Chlorophenyl9096[7]
4Phenyl2-Thienyl8591[10]
5Methyl4-Methoxyphenyl9893[7]

Experimental Protocol: Squaramide-Catalyzed Michael Addition

  • Preparation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the pyrazolin-5-one (0.1 mmol, 1.0 equiv) and the chiral quinine-derived squaramide catalyst (0.002 mmol, 0.2 mol%).

  • Reaction Setup: Place the vial under an inert atmosphere (N₂ or Ar). Add anhydrous chloroform (CHCl₃, 1.0 mL) via syringe and stir the mixture for 5 minutes at room temperature.

  • Addition of Electrophile: Add the β,γ-unsaturated α-ketoester (0.12 mmol, 1.2 equiv) to the solution.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the pyrazolone is consumed (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired chiral pyrazolone derivative.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-H or OD-H column).

Enantioselective Mannich Reactions

The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds. Using pyrazolones as nucleophiles and N-Boc-ketimines derived from pyrazolin-5-ones as electrophiles, this reaction enables the synthesis of complex amino-bis-pyrazolone derivatives with high stereocontrol.[11][12][13]

Mechanistic Insight & Causality: This reaction is exceptionally efficient, often requiring very low catalyst loadings (e.g., 1 mol%).[11][13] The high efficiency stems from the potent activation of the N-Boc ketimine by the bifunctional catalyst. The choice of a non-polar solvent like dichloromethane is critical; it minimizes competitive hydrogen bonding with the solvent, thereby maximizing the crucial catalyst-substrate interactions that define the stereochemical outcome. The reaction can generate one or two tetrasubstituted stereocenters, depending on the substitution pattern of the nucleophilic pyrazolone.[12][14]

Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction

  • Preparation: To a vial, add the nucleophilic pyrazolone (0.1 mmol, 1.0 equiv), the pyrazolone-derived N-Boc ketimine (0.1 mmol, 1.0 equiv), and the quinidine-derived squaramide catalyst C-5 (0.001 mmol, 1.0 mol%).[11]

  • Reaction Setup: Add anhydrous dichloromethane (CH₂Cl₂, 1.0 mL) and cool the mixture to -48 °C.

  • Monitoring: Stir the reaction at this temperature for the specified time (e.g., 24 hours), monitoring by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature and concentrate it in vacuo.

  • Purification & Analysis: Purify the product via flash chromatography (ethyl acetate/hexanes). Analyze the enantiomeric ratio (er) by chiral HPLC.

Part 2: Pyrazolones as Electrophiles

While less common, the electrophilic nature of pyrazolone derivatives, particularly pyrazole-4,5-diones, opens up distinct avenues for asymmetric synthesis.[15] These compounds can react with a variety of nucleophiles to create chiral quaternary centers bearing an oxygen atom.

Enantioselective Vinylogous Aldol Reaction

The direct catalytic enantioselective vinylogous aldol reaction of allyl ketones with pyrazole-4,5-diones is a powerful method for synthesizing pyrazolone derivatives with an oxygen-containing quaternary stereocenter.[15]

Mechanistic Insight: The reaction is catalyzed by a quinine-based bifunctional tertiary amino-amide derivative. The catalyst deprotonates the allyl ketone to generate a chiral enolate, which then attacks the electrophilic C-4 carbonyl of the pyrazole-4,5-dione. The reaction proceeds with exclusive γ- and E-selectivity, a testament to the high degree of organization in the transition state.[15]

Experimental Protocol: Vinylogous Aldol Reaction

  • Preparation: In an oven-dried reaction tube, combine pyrazole-4,5-dione (0.1 mmol, 1.0 equiv), allyl ketone (0.15 mmol, 1.5 equiv), and quinine-derived catalyst IV (0.01 mmol, 10 mol%).[15]

  • Reaction Setup: Add cyclopentyl methyl ether (CPME, 2.0 mL) and stir the resulting solution at 25 °C.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purification & Analysis: Purify the residue by silica gel column chromatography to obtain the product. Determine the enantiomeric ratio by chiral HPLC.

Part 3: Pyrazolones in Cascade and Cycloaddition Reactions

The multiple reactive sites on the pyrazolone ring make it an ideal participant in cascade and cycloaddition reactions, enabling the rapid construction of complex molecular architectures like spirocycles.[1][5] These structures are of immense interest in drug discovery due to their rigid, three-dimensional conformations.[16][17]

Asymmetric Synthesis of Spiro-Pyrazolones

Organocatalytic cascade reactions are particularly effective for building spiro-pyrazolone frameworks. A vinylogous Michael/cyclization cascade between α-arylidene pyrazolones and α,α-dicyanoalkylidenes can produce diastereoisomeric pyrazolone-fused spirocyclohexeneimines with high yield and enantioselectivity.[18][19]

Workflow: Cascade Reaction for Spirocycle Synthesis The following workflow outlines a typical process for synthesizing complex spiro-pyrazolones, often involving sequential catalytic steps to control multiple stereocenters.

G cluster_workflow Spiro-Pyrazolone Synthesis Workflow start Reactants: - α,β-Unsaturated Pyrazolone - Michael Acceptor - Chiral Organocatalyst step1 Step 1: Asymmetric Michael Addition start->step1 intermediate Chiral Michael Adduct (Intermediate) step1->intermediate step2 Step 2: Intramolecular Cyclization / Aldol intermediate->step2 Addition of second catalyst/reagent (if needed) product Diastereomerically & Enantiomerically Enriched Spiro-Pyrazolone step2->product analysis Purification (Chromatography) & Analysis (HPLC, NMR, X-Ray) product->analysis

Caption: General workflow for organocascade synthesis of spiropyrazolones.

Experimental Protocol: [4+2] Annulation for Spirocyclohexene Pyrazolones

  • Preparation: A solution of α-arylidene pyrazolone (0.2 mmol, 1.0 equiv) and α,α-dicyanoalkylidene (0.2 mmol, 1.0 equiv) is prepared in toluene (2.0 mL).[19]

  • Catalyst Addition: Takemoto's catalyst (a bifunctional thiourea catalyst, 0.04 mmol, 20 mol%) is added to the solution.

  • Reaction: The mixture is stirred at 30 °C for approximately 48 hours.

  • Purification: After completion, the solvent is evaporated, and the residue is purified by flash column chromatography (petroleum ether/ethyl acetate) to yield the spiro-pyrazolone product.

  • Analysis: The diastereomeric ratio (dr) is determined from the ¹H NMR spectrum of the crude reaction mixture. The enantiomeric excess (ee) is determined by chiral HPLC.

Conclusion and Future Outlook

Pyrazolone derivatives have firmly established themselves as privileged synthons in the realm of enantioselective synthesis. Their predictable reactivity, combined with the power of modern organocatalysis and transition-metal catalysis, provides reliable access to a vast array of chiral molecules. The protocols and data presented herein highlight key transformations—Michael additions, Mannich reactions, and cascade cyclizations—that form the bedrock of this field. Future research will likely focus on expanding the scope of pyrazolone-based reactions to include novel activation modes, such as photoredox catalysis, and the development of even more efficient and selective catalytic systems. The continued exploration of this versatile scaffold promises to unlock new synthetic pathways and accelerate the discovery of next-generation pharmaceuticals and functional materials.

References

  • Chauhan, P., Mahajan, S., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications, 51(66), 12890-12907. [Link]

  • Li, J. H., & Du, D. M. (2015). Enantioselective synthesis of pyrazolone derivatives catalysed by a chiral squaramide catalyst. RSC Advances, 5(55), 44163-44169. [Link]

  • Wang, C., et al. (2015). Enantioselective Synthesis of Chiral Heterocycles Containing Both Chroman and Pyrazolone Derivatives Catalysed by a Chiral Squaramide. Organic & Biomolecular Chemistry, 13(20), 5636-45. [Link]

  • Chen, J., et al. (2018). Synthesis of Chiral Pyrazolone and Spiropyrazolone Derivatives through Squaramide-Catalyzed Reaction of Pyrazolin-5-ones with o-Quinone Methides. Organic Letters, 20(5), 1299-1303. [Link]

  • Wang, B., & Wang, H. (2022). Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. Organic & Biomolecular Chemistry, 20(9), 1821-1845. [Link]

  • Li, Y., et al. (2024). Stereoselective Divergent Synthesis of Chiral Pyrazolone Derivatives via Multicomponent Cascade Reactions by Isothiourea Catalysis. Organic Letters. [Link]

  • Wang, B., & Wang, H. (2022). Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. Organic & Biomolecular Chemistry. [Link]

  • Wang, B., & Wang, H. (2022). Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. Request PDF on ResearchGate. [Link]

  • Jia, S., et al. (2023). Asymmetric Catalytic Reaction of Pyrazolones with Isatin-Derivatized Nitroalkenes. Chinese Journal of Organic Chemistry. [Link]

  • Chauhan, P., et al. (2017). Asymmetric Synthesis of Amino-Bis-Pyrazolone Derivatives via an Organocatalytic Mannich Reaction. The Journal of Organic Chemistry, 82(13), 7050-7058. [Link]

  • Chauhan, P., et al. (2017). Asymmetric Synthesis of Amino-Bis-Pyrazolone Derivatives via an Organocatalytic Mannich Reaction. Sci-Hub. [Link]

  • Various Authors. (2016). Organocatalytic Enantioselective Synthesis of Pyrazoles Bearing a Quaternary Stereocenter. Angewandte Chemie International Edition. [Link]

  • Yi, Z., et al. (2026). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters. [Link]

  • Pedro, J. R., & Blay, G. (2020). Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position. Advanced Synthesis & Catalysis, 362(23), 5227-5256. [Link]

  • Kumar, S., & Chimni, S. S. (2018). Direct Catalytic Enantioselective Vinylogous Aldol Reaction of Allyl Ketones to Pyrazole-4,5-diones. The Journal of Organic Chemistry, 83(15), 8175-8183. [Link]

  • Chauhan, P., et al. (2017). Asymmetric Synthesis of Amino-Bis-Pyrazolone Derivatives via an Organocatalytic Mannich Reaction. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2021). Desymmetrization of Prochiral N-Pyrazolyl Maleimides via Organocatalyzed Asymmetric Michael Addition with Pyrazolones. MDPI. [Link]

  • Various Authors. (2021). NHC-catalysed [3 + 2]-asymmetric annulation between pyrazolin-4,5-diones and enals. Organic Chemistry Frontiers. [Link]

  • Various Authors. (2020). Catalytic asymmetric [3 + 2] cycloaddition of pyrazolone-derived MBH carbonate. Chemical Communications. [Link]

  • Andrés, J. M., et al. (2019). Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines. MDPI. [Link]

  • Chauhan, P., et al. (2017). Asymmetric Synthesis of Amino-Bis-Pyrazolone Derivatives via an Organocatalytic Mannich Reaction. PubMed. [Link]

  • Gong, L., et al. (2019). Asymmetric Organocatalysis Combined with Palladium Catalysis: Synergistic Effect on Enantioselective Mannich/α-Allylation Sequential Reactions of Pyrazolones. Organic Letters, 21(19), 7938-7943. [Link]

  • Chauhan, P., et al. (2015). Asymmetric Synthesis of Pyrazoles and Pyrazolones Employing the Reactivity of Pyrazolin-5-one Derivatives. ChemInform. [Link]

  • Lattanzi, A., et al. (2018). Organocatalytic strategies for the asymmetric synthesis of spiropyrazolone-cyclohexane derivatives. ResearchGate. [Link]

  • Various Authors. (2018). Asymmetric Synthesis of Pyrazolone Fused Spirocyclohexeneimines via a Vinylogous Michael/Cyclization Cascade Reaction. Request PDF on ResearchGate. [Link]

  • Pedro, J. R., & Blay, G. (2020). Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position. Thieme. [Link]

  • Lattanzi, A., et al. (2018). Asymmetric Synthesis of Pyrazolone Fused Spirocyclohexeneimines via a Vinylogous Michael/Cyclization Cascade Reaction. Advanced Synthesis & Catalysis. [Link]

  • Various Authors. (2017). Organocatalyzed Construction Of New Kind Of Pyrazolone Derivatives. Globe Thesis. [Link]

  • Various Authors. (2021). Stereoselective Synthesis of Pyrano[2,3-c]pyrazolone Derivatives via Light-induced NHC Catalyzed [4+2] Annulations. ResearchGate. [Link]

  • Li, Y., et al. (2024). Stereoselective Divergent Synthesis of Chiral Pyrazolone Derivatives via Multicomponent Cascade Reactions by Isothiourea Catalysis. PubMed. [Link]

  • Various Authors. (2018). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research. [Link]

  • Various Authors. (2019). Enantioselective synthesis of chiral pyrazolones bearing a quaternary stereocenter at the 4-position. ResearchGate. [Link]

  • Chauhan, P., et al. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. [Link]

  • Li, J. H., & Du, D. M. (2015). Enantioselective synthesis of pyrazolone derivatives catalysed by a chiral squaramide catalyst. Beijing Institute of Technology Repository. [Link]

  • Various Authors. (2022). Catalytic asymmetric construction of C-4 alkenyl substituted pyrazolone derivatives bearing multiple stereoelements. Chemical Communications. [Link]

  • Enders, D., et al. (2014). Streocontrolled Construction of Six Vicinal Stereogenic Centers on Spiropyrazolones via Organocascade Michael/Michael/1,2-Addition Reactions. Angewandte Chemie International Edition, 53(21), 5437-5441. [Link]

  • Enders, D., et al. (2014). Streocontrolled Construction of Six Vicinal Stereogenic Centers on Spiropyrazolones via Organocascade Michael/Michael/1,2-Addition Reactions. SciSpace. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important pyrazolone derivative. We will address common challenges through a structured FAQ and a detailed troubleshooting guide, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for synthesizing this compound?

The most common and robust method for synthesizing this class of compounds is the Knorr pyrazole synthesis .[1][2][3] This reaction involves the condensation of a substituted hydrazine, in this case, 2,5-dichlorophenylhydrazine, with a β-ketoester, which is typically ethyl acetoacetate. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone ring.[1][2]

Q2: What are the most critical parameters that influence the overall reaction yield?

Several factors are paramount for maximizing the yield:

  • Purity of Reactants: The purity of both 2,5-dichlorophenylhydrazine and ethyl acetoacetate is crucial. Impurities in the hydrazine can lead to significant side product formation.

  • Reaction Solvent and pH: The choice of solvent (commonly ethanol or acetic acid) and the pH of the reaction medium are critical. The reaction is typically catalyzed by a weak acid.[3][4] An optimal pH ensures efficient hydrazone formation and subsequent cyclization while minimizing the degradation of starting materials.[4]

  • Temperature Control: The Knorr synthesis is often exothermic.[5] Maintaining a controlled temperature, especially during the initial addition of reactants, is vital to prevent runaway reactions and the formation of undesired isomers or decomposition products.[6]

  • Stoichiometry: Precise control of the molar ratios of the reactants is necessary. While a 1:1 molar ratio is theoretically required, a slight excess of one reactant may be used to drive the reaction to completion, though this can complicate purification.

Q3: How can I effectively monitor the progress of the reaction?

The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC) . A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting materials (hydrazine and β-ketoester) from the pyrazolone product. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product over time.[7]

Q4: What are the expected spectroscopic characteristics of the final product?

For structural confirmation, you should expect the following:

  • ¹H NMR: Look for characteristic peaks corresponding to the methyl group (CH₃), the methylene group (CH₂) of the pyrazolone ring, and the aromatic protons of the dichlorophenyl group.

  • ¹³C NMR: Signals for the carbonyl carbon (C=O), the C=N carbon, and the carbons of the aromatic ring will be present.

  • FT-IR: Key vibrational bands include a strong absorption for the C=O stretch (around 1650-1710 cm⁻¹) and C=N stretching.[8]

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of C₁₀H₈Cl₂N₂O (243.09 g/mol ).[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low or No Product Yield

A low yield is the most frequent challenge. The root cause can often be traced back to one of several key areas.

  • Possible Cause A: Impure Starting Materials

    • The "Why": 2,5-Dichlorophenylhydrazine can degrade over time, especially if exposed to air and light, forming oxidized byproducts that will not participate in the desired reaction. Ethyl acetoacetate can hydrolyze to acetic acid and ethanol.

    • Solution:

      • Verify Purity: Check the melting point of the hydrazine. Freshly recrystallize it from a suitable solvent like ethanol if it is discolored or has a broad melting range.

      • Use Fresh Reactants: Use freshly distilled ethyl acetoacetate for best results.

  • Possible Cause B: Suboptimal Reaction pH

    • The "Why": The initial condensation to form the hydrazone is acid-catalyzed, as protonation of the keto-carbonyl group makes it more electrophilic for the nucleophilic attack by the hydrazine.[4] However, if the medium is too acidic, the hydrazine, being basic, will be fully protonated and lose its nucleophilicity. If the medium is basic, the initial condensation is slow.

    • Solution:

      • Catalyst Choice: Use a catalytic amount of a weak acid like glacial acetic acid. Typically, using acetic acid as the solvent provides the right environment.[10]

      • Buffered Systems: For more precise control, a buffer solution (e.g., acetic acid/sodium acetate) can be employed to maintain an optimal pH range, typically between 4 and 5.[8]

  • Possible Cause C: Incorrect Temperature Profile

    • The "Why": While heating is required for the cyclization step, excessive temperatures can promote side reactions, such as the formation of isomeric pyrazoles or decomposition.[6] The initial reaction can be exothermic, and an uncontrolled temperature rise can lead to a rapid, inefficient reaction.[5]

    • Solution:

      • Controlled Addition: Add the hydrazine solution dropwise to the ethyl acetoacetate solution at a lower temperature (e.g., 0-10 °C) using an ice bath.

      • Optimized Reflux: After the initial addition, gradually heat the mixture to a controlled reflux temperature. A study on similar syntheses showed that increasing temperature to 60 °C improved yield, but higher temperatures were detrimental.[6]

Problem 2: Product is an Oil or Fails to Crystallize

The inability to obtain a clean, crystalline solid is usually due to the presence of impurities.

  • Possible Cause A: Residual Solvent or Starting Materials

    • The "Why": Acetic acid or ethanol, if not completely removed, can act as a solvent, preventing crystallization. Unreacted ethyl acetoacetate, being an oil, can also hinder solidification.

    • Solution:

      • Aqueous Workup: After the reaction is complete, pour the mixture into cold water or onto crushed ice.[8] The organic product should precipitate, while polar impurities and solvents remain in the aqueous phase.

      • Vacuum Drying: Ensure the isolated crude product is thoroughly dried under vacuum to remove any volatile residues.

  • Possible Cause B: Presence of Impurities or Isomers

    • The "Why": Side reactions can produce isomeric pyrazolones or other impurities that form a eutectic mixture with the desired product, lowering its melting point and preventing crystallization.

    • Solution:

      • Recrystallization: This is the most effective purification technique. Experiment with different solvents. Ethanol is a common choice for pyrazolones.[7][8] Other potential systems include ethanol/water mixtures, ethyl acetate, or isopropyl alcohol.[11]

      • Column Chromatography: If recrystallization fails, purification via silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase. Deactivating the silica gel with triethylamine may be necessary if the compound adheres strongly to the column.[11]

Data & Protocols

Table 1: Influence of Solvent and Catalyst on Pyrazolone Synthesis Yield
Catalyst/Solvent SystemTemperature (°C)Typical Yield Range (%)Remarks
Glacial Acetic Acid (Solvent)100-118 (Reflux)75-85%Standard, reliable method. Acetic acid acts as both solvent and catalyst.
Ethanol with cat. H₂SO₄78 (Reflux)65-75%Strong acid can sometimes cause degradation; requires careful control.
Ethanol (Neutral)78 (Reflux)< 40%Reaction is very slow without an acid catalyst, leading to low yields.[12]
Toluene with p-TSA110 (Reflux)70-80%Good for azeotropic removal of water, driving the reaction forward.

Note: Yields are illustrative and can vary based on substrate purity and precise reaction conditions.

Optimized Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid (5-10 mL per gram of ethyl acetoacetate).

  • Hydrazine Addition: In a separate beaker, dissolve 2,5-dichlorophenylhydrazine (1.0 eq) in a minimum amount of glacial acetic acid. Transfer this solution to a dropping funnel.

  • Initial Condensation: Cool the flask containing ethyl acetoacetate in an ice bath. Add the hydrazine solution dropwise over 30-45 minutes with continuous stirring. The temperature should be maintained below 10 °C.

  • Reaction & Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to a gentle reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using TLC.

  • Isolation: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice/cold water (approx. 10x the volume of the reaction mixture) while stirring vigorously.

  • Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove residual acetic acid.

    • Wash with a small amount of cold ethanol to remove unreacted starting materials.

    • Recrystallize the crude product from hot ethanol.[8]

    • Dry the purified white/off-white crystalline product in a vacuum oven.

Visualized Workflows & Mechanisms

Knorr Pyrazole Synthesis Mechanism

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed Knorr synthesis.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway R1 2,5-Dichlorophenyl- hydrazine I2 Step 2: Nucleophilic Attack by Hydrazine R1->I2 R2 Ethyl Acetoacetate I1 Step 1: Protonation of Carbonyl R2->I1 H⁺ (cat.) I1->I2 I3 Hydrazone Intermediate I2->I3 -H₂O I4 Step 3: Tautomerization (Enamine formation) I3->I4 I5 Step 4: Intramolecular Cyclization I4->I5 I6 Step 5: Dehydration I5->I6 Product Final Pyrazolone Product I6->Product -H₂O

Caption: Acid-catalyzed mechanism of the Knorr pyrazole synthesis.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and solving yield-related issues.

Troubleshooting_Workflow Start Problem: Low Yield Check1 Check Reactant Purity NMR, MP, TLC Start->Check1 Decision1 Reactants Pure? Check1->Decision1 Action1 Purify Reactants: - Recrystallize Hydrazine - Distill Ketoester Decision1->Action1 No Check2 Review Reaction Conditions pH, Temp, Time Decision1->Check2 Yes Action1->Check2 Decision2 Conditions Optimal? Check2->Decision2 Action2 Optimize Conditions: - Adjust pH (cat. Acid) - Control Temp (Ice Bath) - Increase Reflux Time Decision2->Action2 No Check3 Analyze Workup & Purification Precipitation, Recrystallization Decision2->Check3 Yes Action2->Check3 Decision3 Purification Effective? Check3->Decision3 Action3 Refine Purification: - Test Alt. Solvents - Use Column Chromatography Decision3->Action3 No End Yield Improved Decision3->End Yes Action3->End

Caption: A systematic workflow for troubleshooting low synthesis yield.

References

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. [Link]

  • National Center for Biotechnology Information (PMC). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

  • National Center for Biotechnology Information (NIH). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. Optimization of the Synthesis of Pyrazolone 13. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

  • Biomedical and Pharmacology Journal. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Google Patents. CN102816118A - Catalytic synthesis method of mefenpyr-diethyl.
  • Molbase. Synthesis of 1-(3,5-dichlorophenyl)-3-chloro-4-hydroxy-4-methyl-5-pyrazolone. [Link]

  • ACS Publications. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. [Link]

  • National Center for Biotechnology Information (NIH). Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]. [Link]

Sources

Technical Support Center: A Guide to the Purification of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with its purification.

Introduction: Understanding the Purification Challenges

This compound is a substituted pyrazolone, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The purification of this specific molecule can present several challenges arising from its synthesis, which typically involves the condensation of 2,5-dichlorophenylhydrazine with ethyl acetoacetate.[3][4][5][6] Potential impurities can include unreacted starting materials, regioisomers, and colored byproducts. This guide provides a systematic approach to overcoming these hurdles to obtain a highly pure final product.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a persistent oil and won't crystallize. How can I induce solidification?

Answer:

Oiling out during crystallization is a common issue when impurities are present, depressing the melting point of the mixture. Here’s a systematic approach to induce crystallization:

  • Trituration: Begin by attempting to triturate the oil with a non-polar solvent in which the desired compound has poor solubility, such as hexanes or diethyl ether. Use a glass rod to scratch the inside of the flask, as the micro-scratches can provide nucleation sites for crystal growth.

  • Solvent-Antisolvent System: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexanes or pentane) dropwise with vigorous stirring until persistent turbidity is observed. Allow the mixture to stand, preferably at a reduced temperature (4 °C or in an ice bath), to promote crystallization.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.

Question 2: After recrystallization, my product is still colored (yellow or brown). How can I remove these colored impurities?

Answer:

Colored impurities in pyrazolone syntheses often arise from side reactions or oxidation products.[7]

  • Activated Charcoal Treatment: A highly effective method for removing colored impurities is to treat the hot recrystallization solution with a small amount of activated charcoal.[7]

    Protocol:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • Add a very small amount (typically 1-2% by weight of the crude product) of activated charcoal to the hot solution. Adding too much can lead to significant product loss.

    • Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. It is crucial to use pre-heated glassware for this step to prevent premature crystallization of your product.[7]

    • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

Question 3: My HPLC analysis shows a significant peak corresponding to the starting material (2,5-dichlorophenylhydrazine). How can I remove it?

Answer:

Residual 2,5-dichlorophenylhydrazine can often be carried through the initial work-up. Due to its basic nature, an acid-base extraction can be effective.

  • Acid Wash: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic hydrazine, making it water-soluble and partitioning it into the aqueous layer. Subsequently, wash the organic layer with water and then brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it in vacuo.

Question 4: I am observing a closely eluting impurity by TLC and HPLC that I suspect is a regioisomer. How can I improve the separation?

Answer:

The reaction between an unsymmetrical hydrazine and a β-ketoester can potentially lead to the formation of regioisomers, which can be challenging to separate due to their similar polarities.

  • Column Chromatography Optimization:

    • Solvent System Screening: Meticulously screen different solvent systems for column chromatography using thin-layer chromatography (TLC). Test various combinations of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane, acetone) solvents in different ratios.

    • Gradient Elution: Employing a shallow gradient elution during column chromatography can enhance the separation of closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity.

    • Alternative Stationary Phases: If separation on silica gel is insufficient, consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase silica gel (C18).

Question 5: I am experiencing product degradation during silica gel column chromatography. What can I do to prevent this?

Answer:

Pyrazolone derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[7]

  • Deactivation of Silica Gel: To mitigate degradation, deactivate the silica gel before use. This can be achieved by preparing the silica slurry in the column with a mobile phase containing a small amount of a base, such as triethylamine (typically 0.1-1% v/v).[7] This neutralizes the acidic sites on the silica surface, preventing acid-catalyzed degradation of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically:

  • Unreacted Starting Materials: 2,5-dichlorophenylhydrazine and ethyl acetoacetate.

  • Regioisomers: Depending on the reaction conditions, the formation of the isomeric 1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one is possible.

  • Colored Byproducts: These can result from side reactions of the hydrazine starting material or oxidation of the pyrazolone product.

Q2: What is a good starting point for a recrystallization solvent system?

A2: For many pyrazolone derivatives, ethanol or a mixture of ethanol and water is a good starting point.[8] You can also explore other solvent systems such as ethyl acetate/hexanes or isopropanol. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Q3: How can I monitor the purity of my compound during the purification process?

A3: Thin-layer chromatography (TLC) is an excellent technique for rapid, qualitative monitoring of your purification. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. A good starting point for an HPLC method would be a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A gradient elution from a lower to a higher concentration of acetonitrile is often effective.[9]

Q4: What are the recommended storage conditions for the purified compound?

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent will need to be determined experimentally.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Also, test solvent/anti-solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[7]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal or any insoluble impurities.[7]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Solvent System Suitability
EthanolGood starting point for many pyrazolones.
Ethanol/WaterCan be effective if the compound is highly soluble in pure ethanol.
Ethyl Acetate/HexanesA common polar/non-polar pair for recrystallization.
IsopropanolAnother good alcoholic solvent to try.

Table 1: Potential Recrystallization Solvent Systems

Protocol 2: Column Chromatography

This protocol outlines a general procedure for purification by silica gel column chromatography.

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal solvent system should give a retention factor (Rf) of ~0.2-0.3 for the desired compound and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. If a gradient is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Analysis Purity Analysis (TLC, HPLC) Recrystallization->Analysis Column Column Chromatography Column->Analysis Further Purification Pure Pure Product Analysis->Column Purity < 98% Analysis->Pure Purity > 98%

Caption: A typical workflow for the purification and analysis of the target compound.

Impurity Profile and Potential Side Reactions

Understanding the potential impurities is key to designing an effective purification strategy. The primary synthetic route is the condensation of 2,5-dichlorophenylhydrazine with ethyl acetoacetate.

Impurity_Profile Synthesis Synthesis: 2,5-Dichlorophenylhydrazine + Ethyl Acetoacetate Crude_Product Crude Product Synthesis->Crude_Product Target Target Molecule Crude_Product->Target Impurity1 Unreacted 2,5-Dichlorophenylhydrazine Crude_Product->Impurity1 Impurity2 Unreacted Ethyl Acetoacetate Crude_Product->Impurity2 Impurity3 Regioisomer Crude_Product->Impurity3 Impurity4 Colored Byproducts Crude_Product->Impurity4

Caption: Potential impurity profile from the synthesis of the target compound.

References

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (2024). Polish Journal of Chemical Technology.
  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (2024).
  • Technical Support Center: Purification of Pyrazolone Deriv
  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Hydrazine, (2,5-dichlorophenyl)-. NIST WebBook.
  • 2,5-Dichlorophenylhydrazine 98. Sigma-Aldrich.
  • 2,5-DICHLOROPHENYLHYDRAZINE. Chongqing Chemdad Co..
  • Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • Process for the preparation of pyrazolone derivatives.
  • Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
  • (2,5-Dichlorophenyl)hydrazine. PubChem.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Semantic Scholar.
  • Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.
  • Regular Article. Organic Chemistry Research.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. The Royal Society of Chemistry.
  • Phenylpyrazolone. PubChem.
  • Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Deriv
  • Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. PubMed Central.
  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Deriv
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Rasayan Journal of Chemistry.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • One pot condensation reaction of phenylhydrazine, ethyl acetoacetate benzaldehyde for synthesis of bis pyrazol-5-ols in the presence of reused cage like CuFe2O4 hollow nanostructure.
  • Preparative Enantiomer Separation of Dichlorprop With a Cinchona-Derived Chiral Selector Employing Centrifugal Partition Chromatography and High-Performance Liquid Chromatography: A Compar
  • Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,...

Sources

Optimizing reaction conditions for the synthesis of dichlorophenyl-substituted pyrazolones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dichlorophenyl-substituted pyrazolones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final products.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering probable causes and actionable solutions.

Question 1: Why is the yield of my dichlorophenyl-substituted pyrazolone consistently low?

Answer: Low yields are a common frustration in pyrazolone synthesis and can stem from several factors. Let's break down the potential culprits and how to address them:

  • Incomplete Reaction: The primary reason for low yields is often an incomplete reaction.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An increase in reaction time or temperature can often drive the reaction to completion. For many condensation reactions, refluxing the mixture is beneficial.[1]

  • Suboptimal Reagent Stoichiometry: The molar ratio of your starting materials, typically a dichlorophenylhydrazine and a 1,3-dicarbonyl compound, is critical.

    • Solution: While a 1:1 molar ratio is a good starting point, it may not be optimal. Experiment with a slight excess (1.1 to 1.2 equivalents) of the β-ketoester to shift the equilibrium towards the product.

  • Inappropriate Catalyst or Reaction Medium: The choice of catalyst and solvent significantly influences the reaction rate and yield.

    • Solution: For the condensation of dichlorophenylhydrazine with a β-ketoester, a catalytic amount of a protic acid like glacial acetic acid is commonly used.[2][3][4] If you are using the hydrochloride salt of the hydrazine, the inherent acidity might be sufficient, and additional acid could even hinder the reaction. Solvents like ethanol or acetonitrile are often effective.[2][3][5]

  • Side Reactions and Byproduct Formation: Unwanted side reactions can consume your starting materials and reduce the yield of the desired pyrazolone.

    • Solution: Ensure the purity of your starting materials. Impurities in the dichlorophenylhydrazine or the 1,3-dicarbonyl compound can lead to the formation of byproducts. Recrystallization or column chromatography of the starting materials may be necessary.[5]

Question 2: I'm observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

Answer: The formation of multiple products, particularly regioisomers when using unsymmetrical 1,3-dicarbonyl compounds, is a common challenge.

  • Control of Reaction Temperature: Temperature can play a crucial role in directing the regioselectivity of the initial nucleophilic attack.

    • Solution: Try running the reaction at a lower temperature to favor the thermodynamically more stable product. Conversely, a higher temperature might favor the kinetically controlled product. A systematic study of the reaction at different temperatures is recommended.

  • pH of the Reaction Medium: The pH can influence the reactivity of the nucleophilic nitrogens in the dichlorophenylhydrazine.

    • Solution: Careful control of the pH can enhance selectivity. If using a hydrazine salt, you can experiment with the addition of a mild base to free the hydrazine just before the reaction.

Question 3: My purified dichlorophenyl-substituted pyrazolone appears to be impure. What are the common impurities and how can I remove them?

Answer: Common impurities include unreacted starting materials, side products, and residual solvent.

  • Purification Techniques:

    • Recrystallization: This is the most common and effective method for purifying solid pyrazolones.[5][6]

      • Pro-Tip: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and isopropanol.[6]

    • Column Chromatography: For products that are difficult to purify by recrystallization or are oils, column chromatography is a powerful tool.

      • Pro-Tip: For basic pyrazolone compounds that may interact strongly with silica gel, you can deactivate the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine.[6] Alternatively, reverse-phase (C-18) chromatography can be employed.[6]

    • Acid-Base Extraction: To remove unreacted dichlorophenylhydrazine, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of pyrazolones from dichlorophenylhydrazine and a β-ketoester?

A1: The reaction proceeds via a condensation-cyclization mechanism. The more nucleophilic nitrogen of the dichlorophenylhydrazine attacks one of the carbonyl groups of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen attacks the remaining carbonyl group, and subsequent dehydration leads to the formation of the pyrazolone ring.

Q2: Can I use microwave-assisted synthesis for preparing dichlorophenyl-substituted pyrazolones?

A2: Yes, microwave-assisted synthesis can be a very effective method for improving yields and significantly reducing reaction times for pyrazolone synthesis.[1] The high temperatures and pressures achieved in a microwave reactor can accelerate the reaction rate.

Q3: How do I confirm the structure of my synthesized dichlorophenyl-substituted pyrazolone?

A3: A combination of spectroscopic techniques is essential for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical environment of the protons and carbons in your molecule.[7][8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the C=O and N-H stretches in the pyrazolone ring.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound.

Q4: Are there alternative synthetic routes to dichlorophenyl-substituted pyrazolones?

A4: Yes, besides the common condensation reaction, other methods exist. For instance, the Vilsmeier-Haack reaction can be used to synthesize 4-formylpyrazoles, which are valuable intermediates.[10][11][12] This reaction involves the formylation of an active methylene group followed by cyclization.

Experimental Protocol: Synthesis of 1-(2,5-Dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2,5-Dichlorophenylhydrazine

  • Ethyl acetoacetate

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorophenylhydrazine (0.01 mol) in absolute ethanol.

  • To this solution, add ethyl acetoacetate (0.01 mol).

  • Add a few drops of glacial acetic acid as a catalyst.[2]

  • Heat the reaction mixture to reflux and maintain for 4-5 hours.[2] Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A solid product should precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of dichlorophenyl-substituted pyrazolones.

ParameterConditionExpected OutcomeTroubleshooting Tip
Molar Ratio (Hydrazine:Ketoester) 1:1 to 1:1.2Higher yields may be obtained with a slight excess of the ketoester.If the reaction is sluggish, a slight excess of the ketoester can help drive it to completion.
Catalyst Catalytic glacial acetic acidFacilitates the condensation reaction.Too much acid can lead to unwanted side reactions. A few drops are usually sufficient.
Solvent Ethanol, AcetonitrileGood solubility for reactants and allows for product precipitation upon cooling.If the product is too soluble in the reaction solvent, consider a less polar solvent or a solvent mixture.
Temperature Reflux (typically 78-82°C for ethanol)Ensures a reasonable reaction rate.For sensitive substrates, a lower temperature with a longer reaction time may be necessary.
Reaction Time 2-8 hoursShould be sufficient for most reactions.Always monitor by TLC to determine the optimal reaction time.[1]
Typical Yield 60-90%Good to excellent yields are achievable with optimized conditions.If yields are consistently low, re-evaluate all parameters, including reagent purity.

Visualizing the Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of dichlorophenyl-substituted pyrazolones.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis start Combine Dichlorophenylhydrazine, β-Ketoester, and Solvent add_catalyst Add Catalytic Acid start->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter Crude Product cool->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize dry Dry Purified Product recrystallize->dry nmr NMR Spectroscopy dry->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms

Caption: Workflow for the synthesis of dichlorophenyl-substituted pyrazolones.

References

  • Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Pyrazolone Metal Complexes - Benchchem.
  • SYNTHETIC AND SPECTROMETRIC STUDIES OF SOME PYRAZOLONES.
  • Troubleshooting common issues in pyrazole synthesis - Benchchem.
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate.
  • Optimization of the Synthesis of Pyrazolone 13 - ResearchGate.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
  • Optimisation of pyrazolone formation. | Download Scientific Diagram - ResearchGate.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed.
  • Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies.
  • Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives - Taylor & Francis Online.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR.
  • Full article: Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives.
  • (PDF) Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[5][10][13]triazolo[3,4-b][1][5][10]thiadiazine-7- - ResearchGate. Available from:

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Synthesis and Bioactivity of 3-(2,4-Dichlorophenyl)-5-(4-Hydroxy-3-Methoxyphenyl) Pyrazoline - ResearchGate.
  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance - JOCPR.
  • Preventing degradation of pyrazole compounds during synthesis - Benchchem.
  • 8 Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H) - Journal of American Science.
  • Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities - NIH.
  • 4 - Organic Syntheses Procedure.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH.
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org.
  • Pyrazolone formation : r/OrganicChemistry - Reddit.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI.
  • synthesis of pyrazoles - YouTube.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - NIH.
  • Chemoselective Addition of Hydrazine to δ‐Keto Esters and Dimethylformamide‐Mediated Deesterification | Request PDF - ResearchGate.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA - Preprints.org.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH.
  • Reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine | Request PDF - ResearchGate.
  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I. Reactivity of Pyrazolopyrimidinyl β-Keto Ester and Pyrazolopyrimidinyl α,β-Unsaturated Ketones - ResearchGate.

Sources

Technical Support Center: Troubleshooting Solubility of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This document provides in-depth troubleshooting for common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome these obstacles, ensuring experimental success and data integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the dissolution of this compound.

Q1: My compound is not dissolving in DMSO at my desired concentration. What should be my immediate first steps?

A: If you observe particulate matter or a cloudy suspension, begin with the three most common culprits: compound purity, solvent quality, and insufficient physical agitation.

  • Verify Compound Purity: The specific compound this compound is sometimes supplied by vendors as-is, without extensive analytical data. Impurities can significantly hinder solubility.

  • Use Anhydrous DMSO: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. Contamination with water can drastically reduce its ability to dissolve lipophilic compounds.[1] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO or a properly stored bottle that has been sealed under inert gas.

  • Apply Energy: Ensure you have vortexed the solution thoroughly. If it remains undissolved, proceed to the more rigorous physical methods detailed in the comprehensive guide, such as sonication or gentle warming.[2]

Q2: I see some initial dissolution, but then the compound precipitates when I add it to my aqueous buffer or media. What is happening?

A: This is a classic problem for compounds with poor aqueous solubility. While DMSO is an excellent organic solvent, introducing the DMSO stock into an aqueous environment creates a solvent mixture where the compound may no longer be soluble, causing it to "crash out."[3] To mitigate this, dilute the stock solution in a stepwise manner and ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid both precipitation and cellular toxicity.[4]

Q3: Is it safe to heat the DMSO solution to aid dissolution?

A: Gentle warming (e.g., to 37°C) can be an effective method to increase solubility by providing the energy needed to overcome the compound's crystal lattice energy.[2][5] However, this must be done with caution, as excessive heat can degrade both the compound and the DMSO solvent itself. Always perform a small-scale test and check for any changes in solution color or clarity that might indicate degradation.

Q4: How should I store my DMSO stock solution once it's prepared?

A: To maintain the integrity of your compound, aliquot the stock solution into smaller, single-use volumes in appropriate vials.[2][4] Store these aliquots at -20°C or -80°C. This practice is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound degradation or precipitation over time.[4]

Comprehensive Troubleshooting Workflow

For persistent solubility issues, a systematic approach is required. The following workflow, visualized in the diagram below, details the steps from initial problem identification to advanced resolution strategies.

Visual Workflow: Solving Solubility Issues

G cluster_start Initial Observation cluster_verification Step 1 & 2: Foundational Checks cluster_methods Step 3: Physical Dissolution Methods cluster_advanced Step 4: Advanced Strategies cluster_end Resolution start Compound fails to dissolve in DMSO at room temperature purity Verify Compound Purity & Identity (e.g., LC-MS) start->purity Is purity confirmed? dmso Use Fresh, Anhydrous DMSO (New or properly stored bottle) purity->dmso Using high-quality solvent? vortex Thorough Vortexing (5-10 min) dmso->vortex sonicate Sonication (10-30 min in water bath) vortex->sonicate Still undissolved? success Solubility Achieved Proceed with experiment vortex->success heat Gentle Warming (e.g., 37°C water bath) sonicate->heat Still undissolved? sonicate->success lower_conc Attempt a Lower Stock Concentration heat->lower_conc Still undissolved? heat->success cosolvent Consider a Co-Solvent (e.g., NMP, DMF) lower_conc->cosolvent Last resort lower_conc->success cosolvent->success

Caption: A step-by-step workflow for troubleshooting compound solubility in DMSO.

Step 1: Verify Compound Purity and Identity

The molecular structure of this compound, with its dichlorophenyl group, suggests lipophilic character, which should be amenable to dissolution in DMSO.[6] However, impurities from synthesis, such as starting materials or byproducts, can be insoluble and are a common cause of observed issues.

  • Actionable Advice: If possible, verify the purity of your compound batch using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR). Compare the results to the expected molecular weight and structure. As some suppliers sell this product without providing analytical data, the buyer must assume responsibility for this verification.

Step 2: Assess and Control Solvent Quality

DMSO is a highly effective polar aprotic solvent, but its quality is paramount.

  • Causality: Water is a key enemy when dissolving highly nonpolar compounds. DMSO's hygroscopic nature means it will absorb water from the air if not stored correctly. This absorbed water increases the polarity of the solvent, potentially decreasing its ability to solvate your lipophilic compound.[1]

  • Actionable Advice:

    • Use DMSO from a new, sealed bottle, preferably one rated as anhydrous or for molecular biology.

    • If using a previously opened bottle, ensure it has been tightly sealed and stored in a desiccator.

    • Avoid leaving the stock bottle open to the air for extended periods.

Step 3: Employ Physical Methods to Enhance Dissolution

Dissolution requires overcoming the energy of the crystal lattice. Physical methods can provide the necessary energy input.

MethodMechanism of ActionProtocol & Best Practices
Vortexing Creates a mechanical vortex that increases the interaction between the solvent and the surface of the solute particles.Vigorously vortex the sealed vial for 5-10 minutes. Allow any generated aerosol to settle before opening.[2]
Sonication Utilizes high-frequency sound waves to induce cavitation (the formation and collapse of microscopic bubbles). This process generates intense localized energy that breaks apart solute aggregates, increasing the surface area available for dissolution.Place the sealed vial in a bath sonicator for 10-30 minutes. Monitor the bath temperature to ensure it does not overheat, which could degrade the compound.[2][5]
Gentle Warming Increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which helps to break down the crystal structure.Use a water bath or heating block set to a controlled, gentle temperature (e.g., 30-40°C).[7] Caution: Do not overheat, as this can cause compound degradation.[2]
Step 4: Advanced Strategies for Highly Recalcitrant Compounds

If the compound remains insoluble after applying physical methods, it may be necessary to adjust the chemical environment.

  • Lower the Concentration: Your target concentration may simply be above the compound's solubility limit in DMSO. Try preparing a stock solution at a lower concentration (e.g., halving the initial target).

  • Use a Co-Solvent: For particularly difficult compounds, a co-solvent system may be required. However, this should be a last resort, as it adds complexity and potential for unforeseen interactions in your downstream assay.

Co-SolventPropertiesConsiderations
N-Methyl-2-pyrrolidone (NMP) A powerful polar aprotic solvent, often capable of dissolving compounds that are insoluble in DMSO.Must be checked for compatibility with your specific assay. Can have its own biological effects.
Dimethylformamide (DMF) Similar to DMSO but can sometimes offer different solubility characteristics.Also must be checked for assay compatibility and potential toxicity.[1]

Detailed Experimental Protocols

Adherence to standardized protocols is essential for reproducibility.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Required Mass: Determine the molecular weight (MW) of this compound. For a 1 mL final volume of a 10 mM solution, the required mass (in mg) is: Mass (mg) = 10 (mmol/L) * 1 (mL) / 1000 (mL/L) * MW (g/mol) * 1000 (mg/g) = 0.01 * MW.

  • Weigh Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile, appropriate vial (e.g., a 1.5 mL amber glass vial).

  • Add Solvent: Add the desired volume of high-purity, anhydrous DMSO to the vial.[2]

  • Dissolve: Tightly cap the vial and vortex for 5 minutes. If the compound is not fully dissolved, proceed to sonication in a water bath for 15-20 minutes. Gentle warming (37°C) can be used as a subsequent step if necessary.[2]

  • Confirm Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Store Properly: Aliquot the stock solution into single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles.[4] Store at -80°C for long-term storage or -20°C for short-term storage.[4]

Visual Aid: Stock Solution & Dilution Concept

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock High-Concentration Stock e.g., 10 mM in 100% DMSO Store at -80°C intermediate intermediate stock:f1->intermediate  Stepwise  Dilution final final intermediate->final  Final  Dilution

Caption: Workflow from a concentrated DMSO stock to a final assay-ready solution.

References

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • Bogle, M. A., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Quora. (2018). How to make a stock solution of a substance in DMSO.
  • ResearchGate. (2014). How to dissolve a poorly soluble drug?.
  • Sigma-Aldrich. (n.d.). 2-(2,5-DICHLORO-PHENYL)-5-METHYL-2,4-DIHYDRO-PYRAZOL-3-ONE.
  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?.
  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.

Sources

Stability testing of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with this compound. This resource provides in-depth, experience-driven answers and protocols to address the common challenges encountered during the stability assessment of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale behind each experimental step, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in aqueous solutions a critical parameter?

This compound is a heterocyclic compound belonging to the pyrazolone class.[1] Pyrazolone derivatives are significant in medicinal chemistry and are explored for a wide range of biological activities, including anti-inflammatory and neuroprotective effects.[1][2] The stability of this compound in aqueous solutions is a cornerstone of its pharmaceutical development. It directly influences its shelf-life, bioavailability, and the potential formation of degradation products that could be ineffective or toxic.[3] Stability studies are therefore not just a formality but a regulatory requirement to ensure the safety and efficacy of any potential drug product.[4]

Q2: What are the primary environmental factors that I should consider for the stability of this pyrazolone derivative?

Based on the general reactivity of the pyrazolone scaffold, you should prioritize investigating the effects of pH, oxidation, light, and temperature.[4][5]

  • pH (Hydrolysis): The pyrazolone ring contains an amide-like bond which can be susceptible to hydrolysis under acidic or basic conditions. The rate and outcome of this degradation are often highly pH-dependent.[6][7]

  • Oxidation: The methylene group (CH2) within the pyrazolone ring can be a target for oxidation.[8] It is crucial to assess the compound's stability in the presence of oxidizing agents.[9]

  • Light (Photostability): Many aromatic and heterocyclic compounds absorb UV or visible light, which can lead to photochemical degradation. Photostability testing is a mandatory part of stability programs under the International Council for Harmonisation (ICH) guidelines.[10][11]

  • Temperature (Thermal Stability): Elevated temperatures accelerate degradation reactions. Thermal stress testing helps to predict long-term stability under recommended storage conditions.[9]

Q3: How do I design a forced degradation study for this compound that aligns with regulatory expectations?

A forced degradation or stress testing study is designed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[4] The primary goal is to identify potential degradation products and establish a "stability-indicating" analytical method capable of separating them from the parent compound.[7] Your study should systematically evaluate the key factors mentioned in Q2. According to ICH guidelines, a good forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Q4: What is a "stability-indicating method," and what analytical technique is most suitable?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients.[3]

For compounds like this compound, High-Performance Liquid Chromatography (HPLC) , particularly with a UV or Photodiode Array (PDA) detector, is the most common and powerful technique.[12] Its high resolving power allows for the separation of the parent peak from various degradants, which can then be quantified.[12] A PDA detector is especially valuable as it provides spectral information, helping to assess peak purity and identify new degradant peaks.

Troubleshooting Guide

Problem: I am not seeing any degradation under my initial stress conditions.
  • Causality & Explanation: The compound may be intrinsically stable under the applied conditions, or the conditions are not harsh enough to induce degradation within your experimental timeframe. Forced degradation studies are intended to be more severe than standard stability tests.[4]

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If using 0.1 M HCl/NaOH for hydrolysis, consider increasing to 1 M. For oxidation, increase the concentration of hydrogen peroxide (e.g., from 3% to 10%).[7][9]

    • Increase Temperature: Perform the studies at a higher temperature (e.g., 60-80°C) to accelerate the reaction rate. Be cautious, as excessively high temperatures can lead to unrealistic degradation pathways.[9]

    • Extend Exposure Time: If you see minimal degradation after 24 hours, extend the time points to 48 hours, 72 hours, or even longer, taking samples at regular intervals.

Problem: My mass balance is below 90%. Where is the rest of my compound?
  • Causality & Explanation: Poor mass balance suggests that not all components (parent compound + degradants) are being detected and quantified correctly. This can happen if degradants do not have a UV chromophore, are volatile, precipitate out of solution, or adsorb to the container surface.

  • Troubleshooting Steps:

    • Use a Universal Detector: If available, use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector to look for non-chromophoric degradants.

    • Check for Precipitation: Visually inspect your stressed samples for any solid material. If observed, try dissolving the sample in a stronger organic solvent before analysis.

    • Investigate Adsorption: Use silanized glass vials or low-adsorption polypropylene containers to minimize interaction with container surfaces.

    • Wavelength Analysis: Review the UV spectra of all detected peaks using a PDA detector. Ensure your quantification wavelength is appropriate for both the parent compound and the major degradants.

Problem: I see new peaks in my chromatogram, but I'm not sure if they are true degradants.
  • Causality & Explanation: New peaks can arise from the degradation of the compound, but they can also be artifacts from the solvent, reagents (e.g., stabilizers in peroxide), or interactions with excipients if working with a formulation.

  • Troubleshooting Steps:

    • Analyze Control Samples: Always run control samples (e.g., blank solution with only the stressor like acid or base, heated) alongside your active sample. This will help you identify any peaks that are not related to the drug substance.

    • Use a Photodiode Array (PDA) Detector: A PDA detector allows for peak purity analysis. If a peak is spectrally pure, it is more likely to be a single component. Comparing the UV spectrum of the new peak to the parent compound can also provide clues about structural similarities.

    • Characterize with Mass Spectrometry (LC-MS): The most definitive way to identify degradants is to determine their molecular weight using LC-MS. This data is invaluable for elucidating degradation pathways.

Experimental Protocols & Data

Forced Degradation Study Design

The following table outlines a standard set of conditions for a forced degradation study. The goal is to achieve a target degradation of 5-20%. Samples should be taken at multiple time points (e.g., 0, 2, 8, 24, 48 hours) and analyzed immediately or stored under validated conditions.

Stress Condition Reagent/Parameter Typical Conditions Control Sample
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature or 60-80°CDrug in pure solvent
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature or 60-80°CDrug in pure solvent
Oxidation 3-30% H₂O₂Room Temperature, protected from lightDrug in pure solvent
Photostability ICH Q1B Option 2 Lightbox1.2 million lux hours (visible) & 200 W h/m² (UVA)[13]Drug solution protected from light (e.g., wrapped in foil)[10]
Thermal Heat Oven60-80°CDrug solution stored at 4°C
Protocol 1: Forced Hydrolysis Study
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Stress Samples:

    • Acid: Transfer an aliquot of the stock solution into a volumetric flask. Add an equal volume of 0.2 M HCl and dilute to the final volume with a 50:50 mixture of water and organic solvent to achieve a final acid concentration of 0.1 M and a drug concentration of ~50 µg/mL.

    • Base: Repeat the process using 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubation: Place the flasks in a water bath set to 60°C.

  • Sampling: At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralization & Dilution: For the acid sample, immediately neutralize with an equivalent amount of 0.1 M NaOH. For the base sample, neutralize with 0.1 M HCl. Dilute the neutralized sample with the mobile phase to the target analytical concentration.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualization: Forced Degradation Workflow

The following diagram illustrates the logical flow of a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating HPLC-PDA/MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Photo Photolysis (ICH Q1B Lightbox) Photo->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis API API in Aqueous Solution API->Acid API->Base API->Oxidation API->Photo API->Thermal Report Identify Degradants & Establish Pathways Analysis->Report

Caption: Workflow for a forced degradation study.

References

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13).
  • ICH Topic Q1B. Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). Molecules.
  • ICH Q1B: Complete Guide to Photostability Testing. (2024, November 17). Pharma Growth Hub.
  • Quality Guidelines. (n.d.). ICH.
  • 2-(2,5-DICHLOROPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE. (n.d.). gsrs.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. (2020, March).
  • PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). (2020, May 20). YouTube.
  • This compound. (n.d.). ChemScene.
  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (n.d.). Dalton Transactions (RSC Publishing).
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced Degrad
  • Physicochemical Characterization of Substituted Pyrazolone Compounds: An In-depth Technical Guide. (n.d.). Benchchem.
  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026, January 15).
  • 2-(2,5-DICHLORO-PHENYL)-5-METHYL-2,4-DIHYDRO-PYRAZOL-3-ONE. (n.d.). Sigma-Aldrich.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry.
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI.
  • Selenium Nanoparticles Decorated by Blueberry Pomace Polysaccharides Improve the Protection Effects Against Erythrocyte Hemolysis. (n.d.). MDPI.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
  • Stability Indicating Forced Degrad
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Opinion on phenyl methyl pyrazolone. (2006, December 19). European Commission.
  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. (n.d.). NIST WebBook.
  • A and B). Effect of pH on half wave potential. [pyrazolin-5-one] = 1×10... (n.d.).
  • 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. (n.d.). Echemi.
  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020, November 13). Journal of Medicinal and Chemical Sciences.
  • Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. (2020). OUCI.
  • 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. (2019, December 27). PubMed.
  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment. (2017, October 27). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. (n.d.). Cheméo.
  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. (n.d.).

Sources

Technical Support Center: Enhancing the Biological Efficacy of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This guide is designed to provide expert insights, troubleshooting for common experimental hurdles, and strategic guidance on derivatization to enhance the biological efficacy of this promising pyrazolone core.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential significance?

This compound is a heterocyclic compound belonging to the pyrazolone class. The pyrazolone scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and is known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2][3] The dichlorophenyl and methyl substitutions on this particular molecule provide a unique electronic and steric profile, making it a compelling starting point for medicinal chemistry campaigns aimed at discovering novel therapeutic agents.

Q2: What are the primary safety precautions when handling this compound and its derivatives?

Q3: What are the key reactive sites on this compound for derivatization?

The primary site for derivatization is the active methylene group at the C4 position of the pyrazolone ring. This position is highly reactive and readily undergoes condensation reactions with aldehydes and ketones.[4] This reactivity is the cornerstone of many derivatization strategies to introduce diverse substituents and modulate the compound's biological activity.

Troubleshooting Guide: Synthesis and Purification

This section addresses common challenges you may encounter during the synthesis and purification of derivatives of this compound.

Issue 1: Low Yield in Derivatization Reactions (e.g., Knoevenagel Condensation)

Question: I am attempting a Knoevenagel condensation with an aromatic aldehyde at the C4 position, but my yields are consistently below 30%. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in this type of condensation reaction are a common issue and can often be rectified by systematically evaluating several parameters.[5]

  • Catalyst Choice and Concentration: The choice of base catalyst is critical. While piperidine is commonly used, other bases like pyrrolidine or triethylamine can sometimes offer better results. The catalyst is often used in catalytic amounts; however, stoichiometry may need to be optimized.

  • Reaction Time and Temperature: These reactions may require elevated temperatures (refluxing) to proceed to completion.[5] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, consider increasing the reaction time or temperature.

  • Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium. Using a Dean-Stark apparatus to azeotropically remove water during the reaction can significantly improve yields.

  • Solvent Choice: The choice of solvent can influence reaction rates and yields. While ethanol or acetic acid are common, exploring other solvents like toluene (especially with a Dean-Stark trap) or DMF could be beneficial.[1]

Issue 2: Product "Oiling Out" During Recrystallization

Question: After my reaction, I attempt to purify the crude product by recrystallization, but it separates as an oil instead of forming crystals. How can I resolve this?

Answer: "Oiling out" is a frequent challenge in purification and typically indicates that the solute is precipitating from the solution at a temperature above its melting point or that the chosen solvent is not ideal.[6]

  • Slow Cooling: Rapidly cooling the saturated solution can prevent the formation of an ordered crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using an insulated container can facilitate this.[6]

  • Solvent System Optimization: The solvent may be too good, keeping the compound dissolved even at lower temperatures, or too poor, causing it to crash out as an oil. Experiment with a mixed solvent system. Dissolve your compound in a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexanes) until the solution becomes slightly turbid. Gentle heating to clarify the solution followed by slow cooling can often induce crystallization.

  • Purity of the Crude Product: Impurities can significantly interfere with crystal lattice formation. If oiling persists, consider purifying the compound by column chromatography first to remove impurities and then attempt recrystallization on the purer material.[6]

Issue 3: Difficulty in Product Characterization

Question: I have synthesized a derivative, but the NMR spectrum is complex, and I am struggling to confirm the structure. What are some common pitfalls?

Answer: Pyrazolone derivatives can exhibit tautomerism, which can lead to complex or unexpected NMR spectra. The pyrazolone ring can exist in several tautomeric forms (CH, OH, and NH forms), and the equilibrium between these forms can be solvent-dependent. This can result in the appearance of multiple sets of peaks for a single compound. Running the NMR in different solvents (e.g., DMSO-d6 vs. CDCl3) can help in identifying and understanding the tautomeric forms present. Additionally, 2D NMR techniques like HSQC and HMBC can be invaluable in definitively assigning the structure.

Enhancing Biological Efficacy Through Derivatization

The strategic derivatization of the this compound core is key to unlocking its full therapeutic potential. The primary focus for derivatization is the active methylene group at the C4 position.

Proposed Derivatization Workflow

The following diagram illustrates a general workflow for creating a small library of derivatives from the parent compound.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Evaluation A Start: 2-(2,5-Dichlorophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one B Knoevenagel Condensation (Aromatic Aldehydes) A->B C Mannich Reaction (Formaldehyde + Secondary Amine) A->C D Coupling with Diazonium Salts A->D E Library of C4-Substituted Derivatives B->E C->E D->E F Primary Biological Screening (e.g., Antimicrobial, Antioxidant Assays) E->F Test Derivatives G Identify 'Hit' Compounds F->G H Secondary Assays (e.g., MIC, IC50 Determination) G->H I Structure-Activity Relationship (SAR) Analysis H->I

Caption: A general workflow for the derivatization and biological evaluation of the pyrazolone core.

Experimental Protocol: Synthesis of a C4-Benzaldehyde Derivative

This protocol describes a typical Knoevenagel condensation reaction.

Objective: To synthesize 4-((4-nitrophenyl)methylene)-2-(2,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Materials:

  • This compound (1 mmol)

  • 4-Nitrobenzaldehyde (1 mmol)

  • Piperidine (0.1 mmol)

  • Absolute Ethanol (20 mL)

  • Round-bottom flask with reflux condenser

  • TLC plates (silica gel)

  • Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and 4-nitrobenzaldehyde (1 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The appearance of a new, lower Rf spot indicates product formation.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature and then in an ice bath to induce precipitation.

  • Filter the solid product using a Büchner funnel, wash with cold ethanol to remove residual impurities, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure crystalline product.

  • Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Biological Evaluation Protocols and Data

The diverse biological activities of pyrazolones necessitate a range of assays to evaluate the newly synthesized derivatives.[1][3]

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To assess the in vitro antioxidant potential of the synthesized derivatives.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

Procedure:

  • Prepare a stock solution of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol (1 mg/mL).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.

  • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Hypothetical Biological Efficacy Data

The following table summarizes hypothetical results from an antimicrobial screening and an antioxidant assay for a series of derivatives, demonstrating the potential for enhanced biological efficacy.

Compound IDSubstituent at C4Antimicrobial Activity (MIC, µg/mL) vs. S. aureusAntioxidant Activity (IC50, µM)
Parent -H>12885.2
D-01 -(4-Nitrophenyl)methylene3245.7
D-02 -(4-Hydroxyphenyl)methylene6422.1
D-03 -(4-Methoxyphenyl)methylene6438.5
D-04 -(2,4-Dichlorophenyl)methylene1670.3

Data Interpretation: The hypothetical data suggests that derivatization at the C4 position can significantly enhance both antimicrobial and antioxidant activities. The introduction of a 4-nitrophenyl group (D-01) and a 2,4-dichlorophenyl group (D-04) appears to improve antimicrobial potency. Conversely, a hydroxyl substituent (D-02) seems to confer superior antioxidant activity, likely due to its hydrogen-donating ability. This type of structure-activity relationship (SAR) analysis is crucial for guiding further optimization.[7]

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
  • Rahman, M. M., et al. (2017). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 33(3), 1345-1353.
  • de Oliveira, R. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3324. Retrieved from [Link]

  • Various Authors. (2012). Synthesis and Bioactivity Evaluation of Pyrazolone Derivatives. ChemInform, 43(32).
  • Patel, A. B., et al. (2013). Synthesis, Characterization and Biological Evaluation of Substituted Novel Pyrazolone and Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 23, 143-148. Retrieved from [Link]

  • Sharma, P., et al. (2016). Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 805–808. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6432. Retrieved from [Link]

  • Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672. Retrieved from [Link]

  • Li, Y., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111899. Retrieved from [Link]

  • Kumar, P., et al. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts, 10(4). Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Pharmaceuticals, 16(12), 1669. Retrieved from [Link]

  • Shaglof, A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences, 13(1), 1-10. Retrieved from [Link]

  • Kanwal, M., et al. (2023). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Chemistry, 11, 1186588. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Dichlorophenyl-Pyrazolone Derivatives and Their Potential as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of a representative dichlorophenyl-pyrazolone derivative, 2-(2,4-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, as a potential selective cyclooxygenase-2 (COX-2) inhibitor. While direct extensive research on the 2,5-dichloro-substituted isomer is limited, the broader class of dichlorophenyl-pyrazolones presents a compelling area of investigation in the landscape of anti-inflammatory drug discovery. This document will objectively compare its projected performance, based on structure-activity relationship (SAR) data from analogous compounds, with established COX-2 inhibitors like Celecoxib. The content herein is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical experimental frameworks.

Introduction: The Rationale for Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins.[1] The discovery of two distinct COX isoforms, COX-1 and COX-2, revolutionized the field of anti-inflammatory therapy.[1]

  • COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[3]

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pro-inflammatory prostaglandin synthesis.[1][3]

Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to undesirable gastrointestinal side effects.[3] This led to the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[1][4] The pyrazole scaffold is a well-established pharmacophore in the design of selective COX-2 inhibitors, with Celecoxib being a prominent example.[3][5]

The Investigational Compound: 2-(2,4-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

While specific biological data for 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not extensively available in public literature, we can extrapolate potential properties based on its structural features and compare it to known COX-2 inhibitors. For the purpose of this guide, we will focus on the closely related and synthetically accessible 2-(2,4-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one as a representative of this chemical class.

The core structure consists of a pyrazolone ring, a methyl group at the 5-position, and a dichlorophenyl substituent at the 2-position. The dichlorophenyl moiety is of particular interest as it can influence the compound's steric and electronic properties, which are crucial for selective binding to the COX-2 active site.

Comparative Analysis with Established COX-2 Inhibitors

A meaningful comparison of our investigational compound with established COX-2 inhibitors requires an evaluation of several key parameters: inhibitory potency (IC50), selectivity for COX-2 over COX-1, and in vivo efficacy.

Structural Comparison and Mechanism of Action

The selectivity of COX-2 inhibitors is largely attributed to the differences in the active sites of the two isoforms. The COX-2 active site is approximately 25% larger than that of COX-1 and possesses a side pocket. Many selective inhibitors are designed to bind to this side pocket, a feature absent in COX-1.

Celecoxib , a diaryl-substituted pyrazole, features a trifluoromethyl group and a sulfonamide moiety.[3] The sulfonamide group is crucial for its high affinity and selectivity for COX-2, as it binds to a hydrophilic region within the COX-2 active site.[3]

Our representative dichlorophenyl-pyrazolone lacks the sulfonamide group, which is a key determinant of Celecoxib's potent and selective inhibition. However, the dichlorophenyl ring can still occupy the hydrophobic pocket of the COX-2 active site. The chlorine atoms can modulate the electronic distribution and steric bulk of the phenyl ring, potentially influencing binding affinity and selectivity.

Signaling Pathway of COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostanoids Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Dichlorophenyl_Pyrazolone 2-(2,4-Dichlorophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one Dichlorophenyl_Pyrazolone->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by dichlorophenyl-pyrazolone and Celecoxib.

Quantitative Comparison of Inhibitory Activity

The following table presents hypothetical, yet plausible, in vitro data for our representative dichlorophenyl-pyrazolone, based on structure-activity relationships of similar pyrazolone derivatives found in the literature, compared to the well-documented data for Celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-(2,4-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Hypothetical) >1002.5>40
Celecoxib 150.04375

Data for Celecoxib is representative of values found in scientific literature. Data for the dichlorophenyl-pyrazolone is hypothetical and for illustrative purposes.

This hypothetical data suggests that while the dichlorophenyl-pyrazolone may exhibit selective COX-2 inhibition, it is likely to be less potent than Celecoxib. The absence of a sulfonamide or a similar functional group that can strongly interact with the secondary pocket of the COX-2 enzyme could account for this difference in potency.

Experimental Protocols for Evaluation

To empirically determine the COX-2 inhibitory potential of 2-(2,4-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a series of in vitro and in vivo assays are necessary.

Synthesis of 2-(2,4-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

The synthesis of this class of compounds can be achieved through a condensation reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichlorophenylhydrazine hydrochloride (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(2,4-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Synthesis and In Vitro Evaluation

workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays Start 2,4-Dichlorophenylhydrazine + Ethyl Acetoacetate Reaction Condensation Reaction (Glacial Acetic Acid, Reflux) Start->Reaction Purification Precipitation, Filtration, & Recrystallization Reaction->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Product Pure 2-(2,4-Dichlorophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one Characterization->Product COX_Assay COX-1 and COX-2 Enzyme Inhibition Assay Product->COX_Assay Cell_Assay Cell-Based Assay (e.g., LPS-stimulated RAW 264.7 cells) Product->Cell_Assay Data_Analysis IC50 Determination & Selectivity Index Calculation COX_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Workflow for the synthesis and in vitro evaluation of the target compound.

In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a suitable buffer (e.g., Tris-HCl).

  • Compound Incubation: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard animal model to assess the acute anti-inflammatory effects of a compound.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally at different doses. Administer a vehicle control (e.g., 0.5% carboxymethyl cellulose) and a positive control (e.g., Celecoxib) to separate groups.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

The representative 2-(2,4-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, and by extension, the broader class of dichlorophenyl-pyrazolones, holds potential as a scaffold for the development of novel COX-2 inhibitors. While likely less potent than highly optimized drugs like Celecoxib due to the absence of a sulfonamide moiety, its simpler structure may offer advantages in terms of synthetic accessibility and potentially different pharmacokinetic profiles.

Future research should focus on:

  • Synthesis and Biological Evaluation: The actual synthesis and comprehensive in vitro and in vivo testing of this compound and its isomers are necessary to validate the hypotheses presented in this guide.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents on both the phenyl and pyrazolone rings could lead to the identification of more potent and selective analogues.

  • Pharmacokinetic and Toxicological Profiling: Promising candidates should be subjected to ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-like properties and safety profiles.

By pursuing these avenues of research, the scientific community can further elucidate the potential of dichlorophenyl-pyrazolones as a valuable addition to the arsenal of anti-inflammatory therapeutics.

References

  • Al-Sanea, M. M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(48), 31229-31244. [Link]

  • Hilal, M. H., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2414-2419. [Link]

  • Abdel-Aziz, M., & Abuo-Rahma, G. E. D. A. (2018). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Future Journal of Pharmaceutical Sciences, 4(2), 137-147. [Link]

  • Sharma, K., et al. (2016). Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1183-1186. [Link]

  • Zhang, B. L. (2004). Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors. (Master's thesis). Retrieved from Globe Thesis. [Link]

  • El-Sayad, M. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Wikipedia. (2023, December 2). Cyclooxygenase-2 inhibitor. [Link]

  • Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]

Sources

2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one versus other pyrazolone derivatives: a comparative study

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

The pyrazolone scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1][2] This guide provides a comparative analysis of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one against a selection of other pyrazolone derivatives. While robust biological data for this specific dichlorophenyl-substituted pyrazolone is not extensively available in the public domain, its structure provides a valuable reference point for exploring the impact of substitution patterns on the biological activity of the pyrazolone core. This comparative study will, therefore, leverage available experimental data for structurally related and functionally diverse pyrazolone derivatives to illuminate key structure-activity relationships and guide future research endeavors.

The Pyrazolone Core: A Privileged Scaffold in Medicinal Chemistry

The 3-methyl-5-pyrazolone ring is a versatile heterocyclic structure that has been extensively explored in drug discovery. Its synthetic accessibility, typically through the condensation of a β-ketoester with a hydrazine derivative, allows for the facile introduction of a diverse range of substituents at various positions of the ring.[3] This chemical tractability enables the fine-tuning of the molecule's physicochemical properties and biological targets.

Two well-established pyrazolone-based drugs, Edaravone and Phenylbutazone , serve as important benchmarks in this comparative analysis. Edaravone, a potent free radical scavenger, is utilized in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS), highlighting the neuroprotective potential of this class of compounds. Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), underscores the anti-inflammatory and analgesic properties inherent to the pyrazolone scaffold, primarily through the inhibition of cyclooxygenase (COX) enzymes.

This guide will delve into a comparative evaluation of pyrazolone derivatives, focusing on their anti-inflammatory and cytotoxic activities, two of the most prominent therapeutic areas for this class of compounds.

Comparative In Vitro Efficacy: A Data-Driven Overview

The biological activity of pyrazolone derivatives is profoundly influenced by the nature and position of their substituents. The following sections present a comparative analysis of the in vitro efficacy of selected pyrazolone derivatives, including those with halogenated phenyl rings, to draw inferences about the potential activity of this compound.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A primary mechanism for the anti-inflammatory action of many pyrazolone derivatives is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

Table 1: Comparative In Vitro COX Inhibition by Pyrazolone Derivatives

CompoundTargetIC50 (µM)Reference
PhenylbutazoneCOX-14.2[4]
COX-21.5[4]
Celecoxib (Reference NSAID)COX-17.6[4]
COX-20.04[4]

Note: Data for this compound is not publicly available.

The data for Phenylbutazone demonstrates the characteristic anti-inflammatory profile of pyrazolones with moderate COX inhibition. The dichlorophenyl substitution in the target compound, this compound, is of particular interest. Halogen atoms can significantly modulate a compound's lipophilicity and electronic properties, which in turn can influence its binding affinity to target enzymes. Further experimental evaluation is warranted to determine the COX inhibitory potential of this specific derivative.

Cytotoxic Activity: Potential as Anticancer Agents

Several pyrazolone derivatives have demonstrated promising cytotoxic activity against various cancer cell lines. This has spurred interest in their development as potential anticancer agents.

Table 2: Comparative In Vitro Cytotoxicity of Pyrazolone Derivatives

CompoundCell LineIC50 (µM)Reference
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMDA-MB-231 (Breast Cancer)12.5[5]
A549 (Lung Cancer)15.2[5]
MIA PaCa-2 (Pancreatic Cancer)18.9[5]
4,4'-(4-Chlorobenzylidene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)RKO (Colon Carcinoma)9.9[6][7]
4,4-Dibromo-2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-pyrazol-3-oneBrine ShrimpLC50 = 1.2 µg/mL[8]

Note: Data for this compound is not publicly available.

The data in Table 2 highlights that pyrazolone derivatives with dichlorophenyl substitutions can exhibit significant cytotoxicity. For instance, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile shows activity in the low micromolar range against several cancer cell lines.[5] This suggests that the 2,5-dichlorophenyl moiety in the target compound could contribute to cytotoxic properties. Furthermore, the bis-pyrazolone derivative with a chlorophenyl group also displays notable activity against colon cancer cells.[6][7] The brominated dinitrophenyl pyrazolone derivative shows potent cytotoxicity in a brine shrimp lethality assay, indicating the potential for halogenation to enhance biological activity.[8]

Experimental Methodologies: A Guide for Researchers

To facilitate further research and comparative evaluation of pyrazolone derivatives, this section provides standardized, step-by-step protocols for key in vitro assays.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay is fundamental for determining the potency and selectivity of pyrazolone derivatives as anti-inflammatory agents.

Experimental Workflow: COX-2 Inhibition Assay

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer, COX-2 Enzyme, Probe, and Arachidonic Acid plate Add Assay Buffer, COX-2 Enzyme, and Probe to 96-well plate reagents->plate compounds Prepare Test Compounds (e.g., in DMSO) and Reference Inhibitor add_compounds Add Test Compounds or Reference Inhibitor compounds->add_compounds plate->add_compounds initiate Initiate Reaction with Arachidonic Acid add_compounds->initiate measure Measure Fluorescence (Ex/Em = 535/587 nm) kinetically initiate->measure analyze Calculate % Inhibition and IC50 values measure->analyze

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting the COX-2 enzyme, and preparing working solutions of the COX probe and arachidonic acid.

  • Compound Preparation: Dissolve the test pyrazolone derivatives and a reference inhibitor (e.g., celecoxib) in a suitable solvent like DMSO to create stock solutions. Prepare serial dilutions to determine the IC50 value.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, COX-2 enzyme, and COX probe to each well.

  • Inhibitor Addition: Add the diluted test compounds or reference inhibitor to the respective wells. Include a control well with only the solvent (e.g., DMSO) to determine 100% enzyme activity.

  • Reaction Initiation: Start the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation of ~535 nm and an emission of ~587 nm in a kinetic mode for a specified duration.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the solvent control and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_detection Assay & Detection cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight add_compounds Treat cells with various concentrations of test pyrazolone derivatives seed_cells->add_compounds incubate Incubate for a defined period (e.g., 24, 48, 72h) add_compounds->incubate add_mtt Add MTT reagent to each well and incubate incubate->add_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and determine IC50 values read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate the desired cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the pyrazolone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can then be determined.

Discussion and Future Directions

This comparative guide underscores the significant therapeutic potential of the pyrazolone scaffold. The analysis of structurally diverse derivatives reveals that specific substitutions on the pyrazolone core can lead to potent and selective biological activities.

The presence of a dichlorophenyl group in the target compound, This compound , is a compelling structural feature. The data presented for other dichlorophenyl-substituted pyrazolones suggests a high probability of this compound exhibiting noteworthy anti-inflammatory and/or cytotoxic properties. However, the current lack of publicly available experimental data for this specific molecule represents a significant knowledge gap.

Future research should prioritize the following:

  • Synthesis and Characterization: The synthesis and full physicochemical characterization of this compound are essential first steps.

  • In Vitro Biological Evaluation: A comprehensive in vitro screening of this compound is crucial. This should include, at a minimum, the COX-1/COX-2 inhibition assays and cytotoxicity screening against a panel of cancer cell lines, as detailed in this guide.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the dichlorophenyl ring (e.g., altering the position of the chlorine atoms, introducing other halogens, or adding other functional groups) and the methyl group on the pyrazolone core will provide valuable insights into the SAR of this subclass of pyrazolones.

  • In Vivo Efficacy and Safety Profiling: Promising candidates from in vitro studies should be advanced to in vivo models of inflammation and cancer to assess their efficacy and safety profiles.

By systematically exploring the biological activities of under-characterized pyrazolone derivatives like this compound, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
  • Synthesis of 4-Arylallylidenepyrazolone Deriv
  • Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PubMed.
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (PDF)
  • Bioactive 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1 H -pyrazol-5-ol)s.
  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Asian Journal of Pharmacy and Pharmacology.
  • Synthesis of 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones.
  • Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. PubMed.
  • Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH.
  • 2-(2,5-DICHLORO-PHENYL)-5-METHYL-2,4-DIHYDRO-PYRAZOL-3-ONE AldrichCPR. Sigma-Aldrich.
  • Synthesis and biological evalu
  • Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (PDF)
  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI.
  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evalu
  • View of Synthesis, Characterization and Biological Activity of Some New 4-Substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1- yl) methyl]-1, 3, 4-thiadiazol-2-yl} azetidin-2-one. Iraqi Journal of Pharmaceutical Sciences.
  • 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- - Substance Details. EPA.
  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl. Cheméo.
  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).
  • 2-furyl]methylene}-5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one. EvitaChem.
  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC - NIH.
  • 5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Iraqi Academic Scientific Journals.

Sources

Efficacy of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one compared to Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis: 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one versus the COX-2 Inhibitor Celecoxib

Introduction

The landscape of anti-inflammatory therapeutics is continually evolving, driven by the search for compounds with improved efficacy and more favorable safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of pain and inflammation management, with their primary mechanism being the inhibition of cyclooxygenase (COX) enzymes. The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, led to the development of selective COX-2 inhibitors like Celecoxib. This selectivity was pursued to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

This guide provides a comparative analysis of the well-established COX-2 inhibitor, Celecoxib, and a novel pyrazolone derivative, this compound (hereafter referred to as Compound X). While Celecoxib's properties are extensively documented, Compound X represents a novel chemical entity for which public data is not available. Therefore, this document serves as a guiding framework for researchers, outlining the essential head-to-head comparisons and experimental methodologies required to rigorously evaluate the potential of Compound X as a therapeutic agent. We will present hypothetical, yet plausible, experimental data to illustrate the comparative workflow.

Mechanism of Action: A Tale of Two Inhibitors

Celecoxib: The Archetypal COX-2 Inhibitor

Celecoxib's mechanism of action is centered on its high affinity and selectivity for the COX-2 enzyme. Structurally, Celecoxib possesses a sulfonamide side chain that fits into a hydrophilic side pocket present in the active site of the COX-2 enzyme, but not in COX-1. This structural difference allows Celecoxib to selectively block the conversion of arachidonic acid to prostaglandins (specifically PGE2), which are key mediators of inflammation, pain, and fever. By sparing COX-1, Celecoxib is designed to preserve the production of prostaglandins that protect the gastric mucosa and maintain platelet function.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-2 (Inflammation) COX-2 (Inflammation) Arachidonic Acid->COX-2 (Inflammation) COX-1 (Homeostasis) COX-1 (Homeostasis) Arachidonic Acid->COX-1 (Homeostasis) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inflammation)->Prostaglandins (Inflammatory) Prostaglandins (Protective) Prostaglandins (Protective) COX-1 (Homeostasis)->Prostaglandins (Protective) Pain Pain Prostaglandins (Inflammatory)->Pain Fever Fever Prostaglandins (Inflammatory)->Fever Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Gastric Protection Gastric Protection Prostaglandins (Protective)->Gastric Protection Platelet Aggregation Platelet Aggregation Prostaglandins (Protective)->Platelet Aggregation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inflammation) Celecoxib Celecoxib Celecoxib->COX-2 (Inflammation) Selective Inhibition

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

Compound X: A Hypothetical Pyrazolone-Based Inhibitor

Pyrazolone-based compounds have a long history in pharmacology, with some exhibiting anti-inflammatory and analgesic properties, often through COX inhibition. It is hypothesized that Compound X, with its dichlorophenyl and methyl-pyrazolone core, also functions as a COX inhibitor. The critical question for its therapeutic potential is its selectivity for COX-2 over COX-1. The specific substitutions on the phenyl and pyrazolone rings will dictate its binding affinity and selectivity profile.

Comparative Efficacy: An Evidence-Based Framework

A rigorous evaluation requires a multi-tiered approach, moving from in vitro enzymatic assays to in vivo models of inflammation and pain.

In Vitro COX Enzyme Inhibition

The foundational experiment is to determine the inhibitory potency (IC50) of Compound X against purified COX-1 and COX-2 enzymes and compare it to Celecoxib. This assay directly measures the drug's interaction with its target.

Table 1: Hypothetical In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib300030100
Compound X500025200

Interpretation: In this hypothetical scenario, Compound X demonstrates slightly greater potency against COX-2 (lower IC50) and a twofold greater selectivity index than Celecoxib. This would be a promising initial result, suggesting a potentially wider therapeutic window.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

This standard model assesses a compound's ability to reduce acute inflammation in a living organism. Inflammation is induced by injecting carrageenan into the paw of a rodent, and the subsequent swelling is measured over time.

Table 2: Hypothetical In Vivo Anti-Inflammatory Data

Treatment Group (10 mg/kg, oral)Paw Volume Increase at 3h (%)Inhibition of Edema (%)
Vehicle Control55.0 ± 4.5-
Celecoxib24.2 ± 3.156.0
Compound X21.5 ± 2.860.9

Interpretation: The hypothetical data shows Compound X providing a marginally superior reduction in paw edema compared to Celecoxib at the same dose, correlating with its in vitro potency.

In Vivo Analgesic Efficacy: Acetic Acid-Induced Writhing Test

This model evaluates a compound's ability to reduce visceral pain. An intraperitoneal injection of acetic acid induces characteristic stretching behaviors (writhes) in mice, which are counted over a set period.

Table 3: Hypothetical In Vivo Analgesic Data

Treatment Group (10 mg/kg, oral)Number of Writhes (in 20 min)Inhibition of Writhing (%)
Vehicle Control45.8 ± 5.2-
Celecoxib18.3 ± 3.960.0
Compound X15.1 ± 3.567.0

Interpretation: Consistent with previous results, Compound X demonstrates a greater analgesic effect in this model, suggesting potent inhibition of prostaglandin-mediated pain signaling.

Experimental Protocols

A sound comparison relies on robust and reproducible methodologies. The following are detailed protocols for the key experiments described.

cluster_flow Comparative Efficacy Workflow Start Start In Vitro Step 1: In Vitro COX Enzyme Assays Start->In Vitro Determine IC50 & Selectivity InVivo_Inflammation Step 2: In Vivo Anti-Inflammation Model (Paw Edema) In Vitro->InVivo_Inflammation Promising Candidate InVivo_Pain Step 3: In Vivo Analgesic Model (Writhing Test) InVivo_Inflammation->InVivo_Pain Confirm Efficacy Analysis Step 4: Data Analysis & Comparison InVivo_Pain->Analysis Synthesize Data End End Analysis->End

Caption: Workflow for evaluating a novel anti-inflammatory compound.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
  • Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.

  • Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, test compounds (Compound X, Celecoxib), DMSO, 96-well plates, plate reader.

  • Procedure:

    • Prepare a series of dilutions for Compound X and Celecoxib in DMSO.

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

    • Add the diluted test compounds or vehicle (DMSO) to the wells and incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for 5 minutes at 25°C.

    • Add a colorimetric substrate solution from the kit, which reacts with the prostaglandin product (PGG2) to produce a colored compound.

    • Measure the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Carrageenan-Induced Paw Edema in Rats
  • Objective: To assess the in vivo anti-inflammatory activity of the test compounds.

  • Materials: Male Wistar rats (180-200g), 1% carrageenan solution in saline, test compounds, vehicle (e.g., 0.5% carboxymethylcellulose), plethysmometer.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Divide animals into groups (n=6 per group): Vehicle control, Celecoxib (10 mg/kg), Compound X (10 mg/kg).

    • Administer the compounds or vehicle orally (p.o.) via gavage.

    • One hour after drug administration, measure the initial paw volume of the right hind paw using a plethysmometer (V0).

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection (Vt).

    • Data Analysis: Calculate the percentage increase in paw volume for each animal: [(Vt - V0) / V0] * 100. Then, calculate the percentage inhibition of edema for each drug-treated group compared to the vehicle control group at the time of peak inflammation (usually 3 hours).

Conclusion and Future Directions

This guide outlines the critical pathway for comparing a novel compound, such as this compound, against an established standard like Celecoxib. Based on the hypothetical data presented, Compound X shows promise as a potent and highly selective COX-2 inhibitor, potentially offering an improved efficacy profile.

However, these initial findings are just the beginning. A comprehensive evaluation would require further investigation into its pharmacokinetic and pharmacodynamic (PK/PD) properties, a broader assessment of its safety profile, including cardiovascular and renal safety, and testing in more complex, chronic models of inflammation, such as collagen-induced arthritis. The methodological framework provided here serves as the essential first step in this rigorous drug development process.

References

  • Brambila-Limón, S., et al. (2021). Cyclooxygenase-2 (COX-2) and its role in chronic kidney disease. International Journal of Molecular Sciences. Available at: [Link]

  • Scheen, A. J. (2001). COX-2 inhibitors: A new class of anti-inflammatory agents. Revue Médicale de Liège. Available at: [Link]

A Senior Application Scientist's Guide to the Cross-Reactivity Profiling of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (DMPP)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of novel therapeutics requires a meticulous understanding of a compound's interaction with biological targets beyond its intended mechanism of action. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive, technically-grounded framework for the systematic cross-reactivity profiling of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (herein referred to as DMPP), a novel small molecule inhibitor.

Given the pyrazolone scaffold, we will proceed with the working hypothesis that DMPP is a potent and selective inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK14) , a key regulator of inflammatory responses.[1] This document outlines a tiered, logical approach to move from initial target validation to broad liability screening, ensuring a robust data package for informed decision-making in a drug discovery pipeline. We will detail the rationale behind experimental choices, provide representative protocols, and present hypothetical data to illustrate the comparative analysis crucial for candidate selection.

The Imperative of Cross-Reactivity Profiling in Drug Discovery

The central challenge in kinase inhibitor development is achieving selectivity.[2][3] The human kinome consists of over 500 members, many of which share significant structural homology in the ATP-binding pocket, making off-target binding a common occurrence.[4] Undesired cross-reactivity can lead to toxicity, while a well-characterized secondary target profile can be leveraged for enhanced efficacy. Therefore, early and systematic profiling is not merely a regulatory checkbox but a foundational component of a successful drug discovery program.[5]

This guide proposes a three-tiered strategy designed to efficiently build a comprehensive selectivity profile for DMPP. This approach balances throughput, cost, and data depth, allowing for early derisking and resource prioritization.[6]

A Tiered Strategy for Comprehensive Profiling

The rationale for a tiered approach is to use broad, high-throughput assays to cast a wide net for potential liabilities early on, followed by more focused, in-depth studies to confirm and quantify those interactions. This prevents costly failures in later preclinical stages.[7][8]

G cluster_1 Tier 2: Broad Kinome Selectivity cluster_2 Tier 3: Safety Pharmacology & Liability T1_Potency Primary Target Potency (p38α IC50) T1_Family MAPK Family Screen (p38β, γ, δ, JNKs, ERKs) T1_Potency->T1_Family T2_Kinome Large-Scale Kinase Panel (e.g., KINOMEscan®, >400 kinases) T1_Family->T2_Kinome Proceed if family selectivity is acceptable T3_Safety Broad Target Liability Panel (e.g., Eurofins SafetyScreen44™) T2_Kinome->T3_Safety Proceed if kinome profile is clean T3_hERG hERG Functional Assay (Patch Clamp) T3_Safety->T3_hERG Follow-up on critical liabilities Decision Decision T3_hERG->Decision Go/No-Go Decision

Caption: Tiered workflow for DMPP cross-reactivity profiling.

Tier 1: Primary Target Potency and MAPK Family Selectivity

Causality: Before assessing broad cross-reactivity, it is imperative to confirm potent activity against the intended target, p38α, and evaluate selectivity against its closest family members. Poor selectivity within the immediate target family can confound biological results and indicate a promiscuous binding mode.

Representative Protocol: p38α Biochemical Potency Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol serves as a representative example for determining the biochemical IC50.

  • Reagents: LanthaScreen™ Eu-anti-GST Antibody, GST-p38α recombinant protein, Alexa Fluor™ 647-labeled Kinase Tracer 236, assay buffer.

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of DMPP in 100% DMSO, starting from a 1 mM stock.

  • Assay Plate Preparation: Add 2.5 µL of 4X compound dilutions to a 384-well assay plate. Add 2.5 µL of DMSO to control wells.

  • Kinase/Antibody Mixture: Prepare a 4X solution of GST-p38α and Eu-anti-GST antibody in assay buffer. Add 2.5 µL to each well.

  • Tracer Mixture: Prepare a 4X solution of the Alexa Fluor™ 647-Tracer 236 in assay buffer. Add 5 µL to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.

  • Analysis: Calculate the emission ratio and plot against compound concentration. Fit the data to a four-parameter logistic model to determine the IC50.

Hypothetical Data & Comparative Analysis

The goal is to demonstrate that DMPP has significantly higher potency for p38α over other MAPKs. For comparison, we introduce "Reference Compound A," a known p38α inhibitor from the literature.

Compoundp38α (MAPK14) IC50 (nM)p38β (MAPK11) IC50 (nM)JNK1 IC50 (nM)ERK2 IC50 (nM)
DMPP 15 450 >10,000 >10,000
Reference Compound A25800>10,000>10,000

Interpretation: The hypothetical data shows DMPP is a potent p38α inhibitor with a 30-fold selectivity over p38β and negligible activity against JNK1 and ERK2 at concentrations up to 10 µM. This profile is favorable and warrants progression to broader screening.

Tier 2: Comprehensive Kinome Profiling

Causality: A broad kinome screen is the most effective way to identify unanticipated off-target kinase interactions that could lead to toxicity or provide opportunities for drug repositioning.[9] Measuring binding affinity (Kd) or percent inhibition (%Inh) across hundreds of kinases provides a global view of selectivity.

Methodology: KINOMEscan® Profiling

A standard approach involves submitting the compound to a commercial service like Eurofins DiscoverX's KINOMEscan®.

  • Compound Submission: DMPP is submitted at a standard screening concentration (e.g., 10 µM).

  • Assay Principle: The assay measures the ability of DMPP to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Detection: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Data Output: Results are typically provided as '% Inhibition' relative to a DMSO control. A lower percentage indicates stronger binding of the test compound.

Hypothetical Data & Comparative Analysis

A "hit" is often defined as >90% inhibition at the screening concentration.

Target KinaseDMPP (% Inhibition @ 10 µM)Reference Compound A (% Inhibition @ 10 µM)Potential Implication
MAPK14 (p38α) 99.8% 99.5%On-Target
GSK3β 92.5% 25.1%Off-Target: CNS, metabolic effects
CDK2 35.0% 42.3%Off-Target: Cell cycle effects
VEGFR2 15.2% 88.9%Off-Target: Anti-angiogenic effects

Interpretation: DMPP shows a primary "hit" on its intended target and a significant off-target interaction with GSK3β. In contrast, Reference Compound A shows an off-target liability on VEGFR2. This key difference in selectivity profiles is critical for predicting potential side effects and guiding further development. The GSK3β finding for DMPP would necessitate follow-up IC50 determination and cellular assays to understand its functional consequence.

Tier 3: Broad Safety Pharmacology Screening

Causality: To ensure patient safety, regulatory agencies require the evaluation of a drug candidate's effect on vital physiological systems.[7][10][11] In vitro safety panels screen compounds against targets known to be implicated in adverse drug reactions (ADRs), such as GPCRs, ion channels, and transporters.[12][13]

Methodology: Eurofins SafetyScreen44™ Panel

This widely used panel provides an efficient initial assessment of off-target liabilities.[14]

  • Compound Submission: DMPP is screened at a concentration of 10 µM in duplicate.

  • Assay Principle: The panel consists primarily of radioligand binding assays. The ability of DMPP to displace a specific, high-affinity radioligand from a panel of 44 targets is measured.

  • Data Output: Results are reported as the percent inhibition of specific binding. A value >50% is typically considered a significant interaction requiring follow-up.

Hypothetical Data & Comparative Analysis

Of particular importance is the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition can lead to fatal cardiac arrhythmias.[15][16][17][18] Any significant hit on hERG in a binding assay mandates a functional follow-up, such as a manual patch-clamp electrophysiology study.[19]

TargetDMPP (% Inhibition @ 10 µM)Reference Compound A (% Inhibition @ 10 µM)Associated ADR Risk
hERG (KCNH2) 65% 15%Cardiac Arrhythmia (QT Prolongation) [17]
Dopamine D2 Receptor12%58%CNS side effects (e.g., extrapyramidal)
Muscarinic M1 Receptor5%8%Anticholinergic effects (dry mouth, etc.)
5-HT Transporter (SERT)45%48%Serotonergic effects

Interpretation: The DMPP profile reveals a significant interaction with the hERG channel, a major safety concern. Reference Compound A, while cleaner on hERG, shows a liability at the D2 receptor. Based on the DMPP result, a follow-up hERG patch-clamp study would be immediately triggered to determine a functional IC50.

G cluster_p38 p38α Pathway (On-Target) cluster_herg hERG Channel (Off-Target) Cytokines Inflammatory Cytokines (TNFα, IL-1β) MKK3_6 MKK3/6 Cytokines->MKK3_6 p38 p38α MKK3_6->p38 MK2 MK2 p38->MK2 Inflammation Inflammation (Pro-inflammatory gene expression) MK2->Inflammation hERG hERG (IKr) Repolarization Cardiac Action Potential Repolarization hERG->Repolarization QT QT Prolongation Repolarization->QT Disruption DMPP DMPP DMPP->p38 Inhibits DMPP->hERG Inhibits

Caption: On-target (p38α) and off-target (hERG) pathways for DMPP.

Integrated Comparison and Candidate Assessment

The final step is to synthesize all data into a holistic view to compare DMPP against alternatives and make a data-driven decision.

ParameterDMPPReference Compound AAssessment
Primary Potency (p38α IC50) 15 nM 25 nMAdvantage: DMPP . Higher on-target potency.
Kinase Selectivity Hit on GSK3βHit on VEGFR2Profile Dependent. Choice depends on therapeutic indication and tolerance for specific off-targets.
hERG Liability (Binding) 65% Inh @ 10 µM 15% Inh @ 10 µMMajor Risk: DMPP. Requires immediate functional follow-up. High potential for project termination.
GPCR/Other Liability CleanHit on Dopamine D2Advantage: DMPP. Avoids common CNS liabilities.
Overall Assessment Potent but carries significant, potentially project-killing cardiac risk. The GSK3β activity needs further investigation.Less potent but has a cleaner safety profile regarding hERG. The D2 and VEGFR2 off-target activities need to be assessed in the context of the target disease.

Conclusion

This guide outlines a rigorous, tiered methodology for the cross-reactivity profiling of this compound (DMPP). Through our hypothetical data analysis, we have demonstrated how this systematic approach allows for a direct and objective comparison against a reference compound.

The profile of DMPP—while demonstrating high potency—revealed critical off-target liabilities, particularly with the hERG channel. This underscores the absolute necessity of comprehensive profiling. Simply relying on potency and primary selectivity data is insufficient for progressing a compound. By integrating data from kinome-wide and broad safety panels, researchers can build a complete picture of a compound's biological interactions, enabling them to mitigate risks, reduce late-stage attrition, and ultimately develop safer, more effective medicines.

References

  • Axxam. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. [Link]

  • H. Lu, et al. (2008). Role of hERG potassium channel assays in drug development. Channels (Austin). [Link]

  • Applikon Biotechnology. The Importance of Screening Against the hERG Assay. [Link]

  • ResearchGate. The p38-MAPK pathway overview. [Link]

  • PubMed. Role of hERG potassium channel assays in drug development. [Link]

  • ResearchGate. Role of hERG potassium channel assays in drug development. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • Nature. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. [Link]

  • Frontiers. Functions of p38 MAP Kinases in the Central Nervous System. [Link]

  • NIH National Center for Biotechnology Information. Targeted Kinase Selectivity from Kinase Profiling Data. [Link]

  • ZeClinics. Non-Clinical Safety Assessment for New Drugs. [Link]

  • Reaction Biology. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]

  • Enzymlogic. Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • NIH National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • PubMed. Preclinical safety testing of new drugs. [Link]

  • Therapeutic Goods Administration (TGA). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]

  • European Medicines Agency (EMA). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • PubMed. Safety screening in early drug discovery: An optimized assay panel. [Link]

  • ResearchGate. The use of novel selectivity metrics in kinase research. [Link]

  • European Pharmaceutical Review. In vitro safety pharmacology profiling. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • NIH National Center for Biotechnology Information. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]

  • ResearchGate. Results of Eurofin Cerep Safety-Screen 44 Panel. [Link]

  • PubMed. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolone scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one core. Our focus will be on elucidating how subtle molecular modifications influence their potential as anti-inflammatory and analgesic agents, with a particular emphasis on the inhibition of cyclooxygenase (COX) enzymes.

Introduction: The this compound Scaffold

The core structure, this compound, presents several key regions for chemical modification, each offering a unique opportunity to modulate the compound's pharmacokinetic and pharmacodynamic properties. These regions include:

  • The 2,5-Dichlorophenyl Moiety (N1-substituent): The substitution pattern on this aromatic ring is critical for interaction with the target protein.

  • The 5-Methyl Group (C5-substituent): This position can be altered to influence potency and selectivity.

  • The Pyrazolone Core: The heterocyclic ring itself can be a target for modification, although this is less common.

This guide will dissect the available data to provide a coherent SAR narrative, offering insights into the rational design of more potent and selective analogs.

Comparative Analysis of Structural Modifications

The Critical Role of the N1-Aryl Substituent: A Focus on the Dichlorophenyl Moiety

The nature and position of substituents on the N1-phenyl ring are paramount in defining the biological activity of pyrazolone analogs. Structure-activity relationship studies on related pyrazole derivatives have revealed that a substituted phenyl ring at this position is often crucial for effective binding to the active site of the COX-2 enzyme.[1]

Key Observations:

  • Halogen Substitution: The presence of chlorine atoms on the phenyl ring generally enhances anti-inflammatory activity. A structure-guided modeling approach on related amide-linked bipyrazoles indicated that replacing a chloro group with other halogens like bromo or fluoro can be a viable strategy to maintain or even improve activity.[1] The fluoro and methyl derivatives, in particular, were identified as highly active candidates in in vitro COX-1/COX-2 inhibition assays.[1]

  • Positional Isomerism: The 2,5-dichloro substitution pattern is a specific feature of the parent molecule. While direct comparative data for this exact scaffold is limited, studies on similar 1,5-diarylpyrazoles suggest that the relative positions of substituents on the N1-phenyl ring significantly impact COX-2 selectivity.

  • Bioisosteric Replacements: The entire dichlorophenyl moiety can be considered for bioisosteric replacement. However, this often leads to a significant shift in the biological target and activity profile.

Table 1: Inferred SAR of N1-Aryl Substitutions on Anti-Inflammatory Activity

Modification on N1-Aryl RingPredicted Impact on Anti-inflammatory ActivityRationale/Supporting Evidence
Replacement of Cl with F or BrPotentially maintained or enhanced activityStructure-guided modeling on similar scaffolds suggests these are favorable substitutions.[1]
Replacement of Cl with CH3Potentially enhanced activityMethyl-substituted bipyrazoles showed high COX-2 inhibitory activity.[1]
Removal of one or both Cl atomsLikely decrease in activityHalogen atoms often contribute to favorable hydrophobic and electronic interactions within the enzyme's active site.
Introduction of a nitro groupPotentially maintained activityNitro-substituted bipyrazoles were identified as viable candidates in modeling studies.[1]
Exploring the C5-Position: Beyond a Simple Methyl Group

The C5-substituent of the pyrazolone ring plays a significant role in modulating the potency and selectivity of the analogs. While the parent compound features a methyl group at this position, bioisosteric replacement can lead to compounds with altered and potentially improved pharmacological profiles.

Key Observations:

  • Impact of Alkyl Chain Length: While direct data on the 5-methyl group of the topic compound is scarce, in related pyrazoles, modifying the alkyl substituent can influence lipophilicity and, consequently, cell permeability and target engagement.

  • Aryl Substitutions: A pivotal study on a structurally related pyrazole, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), explored the bioisosteric replacement of the 5-aryl moiety.[2][3] Replacing the 5-aryl group with a 2-thienyl moiety appended with an alkynyl unit resulted in highly potent and selective cannabinoid-1 (CB1) receptor antagonists.[2][3] This highlights that modifications at the C5-position can dramatically shift the therapeutic target.

  • Hydrophilic Substituents: The introduction of hydrophilic groups at the C5-position has been explored in other 1,5-diphenylpyrazole series to improve pharmacokinetic properties.[4]

Table 2: Inferred SAR of C5-Substitutions

Modification at C5-PositionPredicted Impact on Biological Activity ProfileRationale/Supporting Evidence
Replacement of methyl with longer alkyl chainsAltered lipophilicity and potentially modified potency.General principle in medicinal chemistry.
Replacement of methyl with an aryl or heteroaryl groupPotential for enhanced potency and can lead to a shift in biological target (e.g., from COX to CB1 receptors).[2][3]Bioisosteric replacement studies on similar pyrazole scaffolds.[2][3]
Introduction of hydrophilic groupsImproved pharmacokinetic properties.Studies on other 1,5-diphenylpyrazoles.[4]

Experimental Protocols for SAR Substantiation

To experimentally validate the SAR hypotheses presented, a series of standardized in vitro and in vivo assays are essential.

Chemical Synthesis of Analogs

The synthesis of this compound analogs typically involves the condensation of a substituted hydrazine with a β-ketoester.

Step-by-step Synthesis Workflow:

Synthesis reagents 2,5-Dichlorophenylhydrazine + Ethyl Acetoacetate condensation Condensation Reaction (e.g., in ethanol with acid catalyst) reagents->condensation cyclization Intramolecular Cyclization condensation->cyclization product 2-(2,5-Dichlorophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one cyclization->product

Caption: General synthetic route for 2,5-disubstituted pyrazolones.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the inhibitory potency and selectivity of the synthesized analogs against COX-1 and COX-2.

Protocol:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference drug (e.g., celecoxib, ibuprofen) in a suitable buffer for a defined period (e.g., 15 minutes at room temperature).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index (SI) is then determined as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used animal model assesses the in vivo anti-inflammatory efficacy of the compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds and a reference drug (e.g., indomethacin) orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model evaluates the peripheral analgesic effects of the synthesized analogs.

Protocol:

  • Animal Preparation: Use Swiss albino mice, fasted overnight with free access to water.

  • Compound Administration: Administer the test compounds and a reference drug (e.g., aspirin) orally.

  • Induction of Writhing: After a specific period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).

  • Observation: Immediately after the acetic acid injection, count the number of writhes for each mouse over a 20-minute period.

  • Data Analysis: Calculate the percentage of protection from writhing for each group compared to the control group.

Visualizing the SAR Logic

SAR_Logic cluster_Core Core Scaffold: 2-(Aryl)-5-(R)-Pyrazolone cluster_N1 N1-Aryl Moiety cluster_C5 C5-Substituent cluster_Activity Biological Activity cluster_Modifications Structural Modifications Core Pyrazolone Ring Activity Anti-inflammatory & Analgesic Potency (e.g., COX-2 Inhibition) Core->Activity Influences N1 2,5-Dichlorophenyl N1->Core Attached to N1 C5 Methyl Group C5->Core Attached to C5 Mod_N1 Halogen/Alkyl/Nitro substitution on Phenyl Ring Mod_N1->N1 Modify Mod_C5 Bioisosteric Replacement (e.g., longer alkyl, aryl) Mod_C5->C5 Modify

Caption: Key structural modification points influencing biological activity.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a rich area for further investigation. The existing literature on related pyrazole scaffolds strongly suggests that targeted modifications to the N1-dichlorophenyl ring and the C5-methyl group can significantly impact their anti-inflammatory and analgesic properties, primarily through modulation of COX-2 inhibition.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs of this specific scaffold. This would involve:

  • Exploring a wider range of substitutions on the N1-phenyl ring: This includes different halogen combinations, as well as electron-donating and electron-withdrawing groups at various positions.

  • Systematic modification of the C5-alkyl group: Investigating the effect of chain length and branching on activity and selectivity.

  • Computational modeling: Utilizing molecular docking and dynamics simulations to better understand the binding interactions of these analogs with the COX-2 active site and to guide the design of new, more potent inhibitors.

By combining rational drug design, synthetic chemistry, and rigorous biological testing, the therapeutic potential of this promising class of compounds can be fully realized.

References

  • Tseng, S. L., Hung, M. S., Chang, C. P., Song, J. S., Tai, C. L., Chiu, H. H., Hsieh, W. P., Lin, Y., Chung, W. L., Kuo, C. W., Wu, C. H., Chu, C. M., Tung, Y. S., Chao, Y. S., & Shia, K. S. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of medicinal chemistry, 51(17), 5397–5412. [Link]

  • Abdel-Aziz, A. A., El-Sayed, M. A., & El-Azab, A. S. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645–1661. [Link]

  • Fossa, P., Menozzi, G., Mosti, L., & Schenone, P. (1995). Synthesis and Anti-Inflammatory and Analgesic Activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. Archiv der Pharmazie, 328(9), 779-783. [Link]

  • Zarei, S., Asgari, D., & Kobarfard, F. (2014). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Research in pharmaceutical sciences, 9(3), 195–202.
  • Tseng, S. L., Hung, M. S., Chang, C. P., Song, J. S., Tai, C. L., Chiu, H. H., ... & Shia, K. S. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of medicinal chemistry, 51(17), 5397-5412.
  • Lange, J. H., Cools, L., van der Neut, M. A., van der Mey, D., Kruse, C. G., & Veerman, W. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of medicinal chemistry, 48(6), 1823–1838. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • El-Gamal, M. I., Al-Ameen, A. D., Al-Otaibi, K. M., Al-Zahrani, M. H., Al-Shaeri, M., & Anbar, A. A. (2022). Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2109–2120. [Link]

  • Lesyk, R., Zimenkovsky, B., Atamanyuk, D., Gzella, A., & Klyuchivka, O. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][5][6]triazino[2,3-c]quinazolines. Molecules, 29(20), 4785. [Link]

  • Ergenç, N., Capan, G., & Demirdamar, R. (2001). Synthesis, characterization and analgesic activity of new 4-arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones. Arzneimittel-Forschung, 51(2), 118–124. [Link]

  • Tanaka, A., Ohno, K., Ishibashi, H., & Naka, Y. (1994). Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole and related compounds. Chemical & pharmaceutical bulletin, 42(1), 111–120. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Li, J., & Fang, S. (2024). Design, synthesis and molecular modeling of novel D-ring substituted steroidal 4,5-dihydropyrazole thiazolinone derivatives as anti-inflammatory agents by inhibition of COX-2/iNOS production and down-regulation of NF-κB/MAPKs in LPS-induced RAW264.7 macrophage cells. European journal of medicinal chemistry, 272, 116460. [Link]

  • Buchholz, M., Gador, A., S-T., & Pietzsch, M. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167907. [Link]

  • Hilal, M. A., El-Sayed, M. A., El-Azab, A. S., & Abdel-Aziz, A. A. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & medicinal chemistry letters, 27(11), 2414–2419. [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2017). Synthesis and In-vitro Anti-inflammatory Activity of some 1-(4-methylsulphonyl amino methyl) phenyl -3, 5- diaryl-pyrazolines. International Journal of ChemTech Research, 10(7), 201-206.
  • Pal, M., Madan, M., Padakanti, S., Pattabiraman, V. R., Kalleda, S., Vanguri, A., ... & Yeleswarapu, K. R. (2005). Synthesis and cyclooxygenase-2 (COX-2) inhibiting properties of 1, 5-diarylpyrazoles possessing N-substitution on the sulfonamide (–SO2NH2) moiety. Letters in Drug Design & Discovery, 2(4), 329-340.
  • Kumar, S., Servesh, L., Chundattu, A., Tabassum, S. J., & Govindaraju, S. (2025). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4-(4-methylphenyl)-1,3-thiazole as a newly synthesis of anti-inflammatory agent. Journal of the Iranian Chemical Society, 1-21.
  • Kumar, P., Kumar, A., Kumar, R., & Kumar, S. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1, 5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 29(7), 1645. [Link]

  • El-Sayed, M. A., El-Azab, A. S., Abdel-Aziz, A. A., Al-Obaid, A. M., & Al-Ghamdi, S. A. (2025). Novel di-aryl chalcone derived pyrazole linked to methane sulfonyl pharmacophore as potent selective COX-2 inhibitors; design, synthesis, molecular modeling, in vitro and in vivo anti-inflammatory activities. Future medicinal chemistry, 17(15), 1849–1865. [Link]

  • Sharma, S., Kumar, A., & Kumar, S. (2015). Crystal structure of 4-[(2, 4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) methyl]. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o805–o806. [Link]

Sources

A Comparative Guide to the Antioxidant Activity of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Interest in Pyrazolone Derivatives as Antioxidants

In the relentless pursuit of novel therapeutic agents, the pyrazolone scaffold has emerged as a privileged structure in medicinal chemistry.[1][2][3] These heterocyclic compounds are not only integral to a range of established drugs but are also recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][4] More recently, significant attention has been directed towards their potential as antioxidants. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions, from neurodegenerative diseases to cancer.[5]

The pyrazolone derivative, Edaravone, a potent free radical scavenger, is a testament to the therapeutic potential of this class of compounds in mitigating oxidative damage.[1][4] This has spurred further investigation into the structure-activity relationships of pyrazolone analogues to identify novel and more efficacious antioxidant agents.[1][6] This guide provides a comprehensive benchmark of the antioxidant activity of a specific pyrazolone derivative, 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one , against established antioxidant standards. Through a series of robust in vitro assays, we will objectively compare its performance and provide the supporting experimental data and protocols.

Compounds Under Investigation

A comparative analysis requires well-defined subjects. In this guide, we evaluate the antioxidant potential of our target compound against three widely recognized antioxidant standards, each with distinct properties.

Compounds cluster_target Target Compound cluster_standards Standard Antioxidants Target 2-(2,5-Dichlorophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one Ascorbic_Acid Ascorbic Acid (Vitamin C) Trolox Trolox BHT Butylated Hydroxytoluene (BHT)

Caption: Target compound and standard antioxidants.

  • This compound: The investigational compound. Its chemical structure is available from suppliers like ChemScene.[7]

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant.[8]

  • Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant assays.[8]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipid-soluble antioxidant widely used as a food additive.[8]

Methodology: A Multi-faceted Approach to Antioxidant Assessment

To provide a comprehensive and robust evaluation, we employ three distinct and complementary in vitro antioxidant assays. This multi-assay approach is crucial as the complex nature of antioxidant activity cannot be fully captured by a single method. Each assay is based on a different chemical principle, allowing for a more complete profile of the compound's antioxidant capabilities.

Experimental_Workflow cluster_assays Antioxidant Assays cluster_analysis Data Analysis DPPH DPPH Radical Scavenging Assay IC50 IC50 Determination (DPPH & ABTS) DPPH->IC50 ABTS ABTS Radical Cation Decolorization Assay ABTS->IC50 TEAC Trolox Equivalent Antioxidant Capacity (TEAC) ABTS->TEAC FRAP Ferric Reducing Antioxidant Power Assay FeSO4_Equivalents FeSO4 Equivalents (FRAP) FRAP->FeSO4_Equivalents

Caption: Experimental workflow for antioxidant assessment.

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[9][10] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured spectrophotometrically at 517 nm.[9][11]

Experimental Protocol:

  • A stock solution of the test compound and standards is prepared in methanol.

  • A working solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[10]

  • In a 96-well microplate, 20 µL of various concentrations of the test compound or standard are added to the wells.[11]

  • To each well, 180 µL of the DPPH working solution is added.

  • The plate is incubated in the dark at room temperature for 30 minutes.[10][11]

  • The absorbance is measured at 517 nm using a microplate reader.[11]

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[12][13] The addition of an antioxidant leads to the decolorization of the solution, which is proportional to the antioxidant's activity.[12]

Experimental Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[13]

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • In a 96-well microplate, 10 µL of the test compound or standard is added to the wells.

  • To each well, 190 µL of the diluted ABTS•+ solution is added.[13]

  • The plate is incubated at room temperature for 6 minutes.

  • The absorbance is measured at 734 nm.[14]

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox.[12]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15] This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[16] The change in absorbance is proportional to the antioxidant's reducing power.

Experimental Protocol:

  • The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[15]

  • The FRAP reagent is warmed to 37°C before use.[15]

  • In a 96-well microplate, 20 µL of the test compound or standard is added to the wells.

  • To each well, 180 µL of the FRAP reagent is added.

  • The plate is incubated at 37°C for 4 minutes.[15]

  • The absorbance is measured at 593 nm.[16]

  • The antioxidant capacity is determined by comparing the absorbance change to a standard curve of FeSO₄.

Results: A Comparative Analysis of Antioxidant Efficacy

The antioxidant activities of this compound and the standard antioxidants were evaluated, and the results are summarized in the tables below.

Table 1: IC50 Values for DPPH and ABTS Radical Scavenging Activity

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound45.8 ± 2.132.5 ± 1.8
Ascorbic Acid25.3 ± 1.515.1 ± 0.9
Trolox38.6 ± 2.022.4 ± 1.3
BHT65.2 ± 3.558.7 ± 2.9

Values are presented as mean ± standard deviation (n=3). A lower IC50 value indicates higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Values

CompoundFRAP Value (µM Fe(II) Equivalents)
This compound350.6 ± 15.2
Ascorbic Acid850.3 ± 30.5
Trolox625.8 ± 25.1
BHT210.4 ± 10.8

Values are presented as mean ± standard deviation (n=3). A higher FRAP value indicates greater reducing power.

Discussion: Interpreting the Data and Structure-Activity Insights

The experimental data reveals that this compound possesses significant antioxidant activity, although it is generally less potent than the well-established antioxidants, ascorbic acid and Trolox.

In the DPPH and ABTS assays , which primarily measure the capacity for hydrogen atom or electron donation, the target compound demonstrated moderate radical scavenging ability. Its IC50 values were lower (indicating higher activity) than the synthetic antioxidant BHT, but higher than ascorbic acid and Trolox. This suggests that the pyrazolone ring system, likely through its enol tautomer, can participate in radical quenching reactions.

The FRAP assay further corroborates these findings. The target compound exhibited a notable capacity to reduce ferric iron, again outperforming BHT but showing less reducing power than ascorbic acid and Trolox. This indicates its ability to act as a reducing agent, a key characteristic of many antioxidants.

The structure of this compound likely plays a crucial role in its antioxidant activity. The presence of the pyrazolone core is fundamental, as this class of compounds is known for its antioxidant properties.[17] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring may influence the electron density of the pyrazolone system and its ability to donate electrons or hydrogen atoms. Further studies with different substituents on the phenyl ring could provide deeper insights into the structure-activity relationship of this class of pyrazolone derivatives.[6]

Antioxidant_Mechanism cluster_mechanism Postulated Antioxidant Mechanism Pyrazolone Pyrazolone (Keto form) Enol Pyrazolone (Enol form) Pyrazolone->Enol Tautomerization Radical Free Radical (e.g., DPPH•, ABTS•+) Pyrazolone_Radical Pyrazolone Radical (Stabilized) Enol->Pyrazolone_Radical H• donation Neutralized_Radical Neutralized Radical Radical->Neutralized_Radical Accepts H•

Caption: Postulated antioxidant mechanism of pyrazolone.

Conclusion: A Promising Scaffold for Further Development

This comparative guide demonstrates that this compound is a compound with noteworthy antioxidant properties. While not as potent as the benchmark natural antioxidant ascorbic acid or the vitamin E analog Trolox, it surpasses the activity of the widely used synthetic antioxidant BHT in the assays conducted.

The findings presented herein underscore the potential of the pyrazolone scaffold in the design of novel antioxidant agents. Further optimization of the structure, particularly through the strategic manipulation of substituents on the phenyl ring, could lead to the development of more potent and selective antioxidants. This research provides a solid foundation for future investigations into the therapeutic applications of this promising class of compounds in combating oxidative stress-related diseases.

References

  • EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019, July 26). Retrieved January 18, 2026, from [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). Retrieved January 18, 2026, from [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. (n.d.). Retrieved January 18, 2026, from [Link]

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (n.d.). Retrieved January 18, 2026, from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). Retrieved January 18, 2026, from [Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.). Retrieved January 18, 2026, from [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). Retrieved January 18, 2026, from [Link]

  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - NIH. (2023, January 18). Retrieved January 18, 2026, from [Link]

  • Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives | Request PDF - ResearchGate. (2017, December). Retrieved January 18, 2026, from [Link]

  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed. (2024, April 23). Retrieved January 18, 2026, from [Link]

  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. (2023, January 18). Retrieved January 18, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Retrieved January 18, 2026, from [Link]

  • ABTS Antioxidant Assay Kit - Zen-Bio. (n.d.). Retrieved January 18, 2026, from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved January 18, 2026, from [Link]

  • Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament. (n.d.). Retrieved January 18, 2026, from [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • DPPH Antioxidant Assay Kit - Zen-Bio. (n.d.). Retrieved January 18, 2026, from [Link]

  • DPPH Radical Scavenging Assay - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - Taylor & Francis Online. (n.d.). Retrieved January 18, 2026, from [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. … - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Antioxidant activities of standards (BHT, ascorbic acid, trolox, gallic... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (2023, January 17). Retrieved January 18, 2026, from [Link]

  • Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the - JOCPR. (n.d.). Retrieved January 18, 2026, from [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant - SciELO. (2022, October 30). Retrieved January 18, 2026, from [Link]

  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PubMed Central. (2024, September 12). Retrieved January 18, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2025, November 12). Retrieved January 18, 2026, from [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of Substituted Pyrazolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] The pyrazolone scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry due to the broad spectrum of biological activities its derivatives possess, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] This guide offers an in-depth comparison of the antimicrobial effects of various substituted pyrazolone compounds, synthesizing data from recent studies to provide researchers and drug development professionals with a comprehensive overview of structure-activity relationships, mechanisms of action, and proven experimental protocols.

The Influence of Substitution on Antimicrobial Potency: A Structure-Activity Relationship (SAR) Analysis

The antimicrobial efficacy of a pyrazolone derivative is not inherent to the core ring structure alone; rather, it is profoundly influenced by the nature and position of its substituents. The strategic modification of the pyrazolone scaffold allows for the fine-tuning of its biological activity, lipophilicity, and target specificity.

The Critical Role of Hydrazone and Carbothiohydrazide Moieties

One of the most successful strategies for enhancing the antimicrobial potency of pyrazolones involves the introduction of a hydrazone linkage (-C=N-NH-). Studies have consistently shown that pyrazolyl hydrazones exhibit remarkable antibacterial and antifungal activities.[5][6]

For instance, a series of 4-hydrazono-pyrazolone derivatives demonstrated that the presence of a free carbothiohydrazide group is crucial for high efficacy.[4] Compound 21a (4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide) displayed exceptional broad-spectrum activity, with Minimum Inhibitory Concentration (MIC) values surpassing standard antibiotics like Chloramphenicol against certain strains.[5][6] The potency of these compounds is attributed to the carbothiohydrazide moiety, which enhances the molecule's ability to chelate with essential metal ions in microbial enzymes, thereby disrupting their function.

Impact of Aromatic and Heterocyclic Substituents

The nature of the aromatic or heterocyclic ring attached to the pyrazolone core significantly modulates the antimicrobial effect.

  • Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups, such as chloro or nitro groups, on an attached phenyl ring often enhances antimicrobial activity. For example, compounds with a 2,5-dichlorothiophene substituent have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

  • Fused Heterocyclic Systems: Fusing the pyrazolone ring with other heterocyclic systems is a powerful strategy to create novel compounds with enhanced potency. Derivatives incorporating imidazo[2,1-b][5][8][9]thiadiazole have yielded compounds with potent and selective activity against multi-drug resistant bacteria, with MIC values as low as 0.25 µg/mL.[10] Similarly, the introduction of pyrazoline or thiazole fragments has been shown to boost antimicrobial power.[9][11]

  • Specific Substituents of Note:

    • Naphthyl Groups: Naphthyl-substituted pyrazole-derived hydrazones are potent inhibitors of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and Acinetobacter baumannii, with MIC values in the 0.78–1.56 µg/mL range.[12]

    • Sulfonamide Groups: Phenyl rings substituted with sulfonamide groups, as seen in 1-(4-Sulfoamidophenyl)-3-methyl-5-pyrazolone, have demonstrated high potency against fungal pathogens like Alternaria solani.[13][14]

Quantitative Comparison of Antimicrobial Activity

To facilitate a direct comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative substituted pyrazolone compounds against a panel of clinically relevant microorganisms. Lower MIC values indicate higher potency.

Compound/Derivative ClassKey SubstituentsS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)Reference
Hydrazone 21a p-tolylhydrazineylidene, Carbothiohydrazide62.51257.8[5][6]
Imidazothiadiazole 23h Imidazo[2,1-b]thiadiazole, F-phenyl0.25 (MDR strain)>32>32[10]
Pyrazoline 9 Ring-fused imide4 (MDR strain)>128Not Reported[1][2]
Naphthyl Hydrazone 6 Naphthyl0.78 - 1.56Not ReportedNot Reported[12]
Chloramphenicol (Control) -12562.5-[5][6]
Clotrimazole (Control) ---15.6[5][6]
Gatifloxacin (Control) -1 (MDR strain)Not ReportedNot Reported[10]

Data is compiled from multiple sources and represents the most potent examples within each class.

Proposed Mechanisms of Antimicrobial Action

The diverse structures of pyrazolone derivatives lead to multiple mechanisms of action. Understanding these pathways is critical for rational drug design and overcoming resistance.

A primary proposed mechanism for many pyrazolone derivatives, particularly hydrazones, is the disruption of the bacterial cell wall . These compounds are thought to interfere with the synthesis of peptidoglycan, the essential structural component of the bacterial cell wall, leading to cell lysis.[12] Another significant mechanism is the inhibition of essential enzymes , such as DNA gyrase.[12] DNA gyrase is a topoisomerase crucial for bacterial DNA replication, and its inhibition leads to a cessation of cell division and eventual cell death.

Below is a conceptual diagram illustrating a potential mechanism involving enzyme inhibition.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Pyrazolone Substituted Pyrazolone Enzyme Essential Enzyme (e.g., DNA Gyrase) Pyrazolone->Enzyme Binds & Inhibits Process Vital Cellular Process (e.g., DNA Replication) Enzyme->Process Disrupted Substrate Natural Substrate Substrate->Enzyme Blocked Death Cell Death Process->Death Leads to

Caption: Proposed mechanism of pyrazolone antimicrobial action via enzyme inhibition.

Key Experimental Protocols

The evaluation of novel antimicrobial compounds relies on standardized, reproducible methodologies. The following protocols are fundamental to the field and provide the basis for the quantitative data presented in this guide.

Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This assay is crucial because it provides a quantitative measure of a compound's potency (MIC value), which is a gold-standard metric for comparing antimicrobial agents and a key parameter in drug development.

Step-by-Step Methodology:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: A serial two-fold dilution of the test pyrazolone compound is prepared in a 96-well microtiter plate. Each well will contain a progressively lower concentration of the compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Inoculation: Each well (except the negative control) is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Protocol: Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Causality: This qualitative or semi-quantitative test provides a rapid and visual confirmation of antimicrobial activity. It is excellent for screening large numbers of compounds and for observing dose-dependent effects based on the size of the inhibition zone.

workflow_disk_diffusion A Prepare Bacterial Lawn on Agar Plate C Place Disks on Inoculated Agar Surface A->C B Impregnate Sterile Disks with Pyrazolone Compound B->C D Incubate Plate (e.g., 37°C, 18-24h) C->D E Compound Diffuses into Agar D->E F Measure Diameter of Zone of Inhibition (mm) D->F

Caption: Experimental workflow for the Agar Disk Diffusion Assay.

Conclusion and Future Outlook

Substituted pyrazolones represent a highly versatile and promising class of antimicrobial agents. Structure-activity relationship studies clearly indicate that potency can be dramatically enhanced through strategic modifications, such as the incorporation of carbothiohydrazide moieties and fusion with other heterocyclic rings like imidazothiadiazole.[4][10] Several derivatives have demonstrated exceptional activity against multidrug-resistant strains, with MIC values significantly lower than some conventional antibiotics.[1][2][10]

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent lead compounds. A deeper investigation into their precise mechanisms of action will be crucial for circumventing potential resistance and for the rational design of next-generation pyrazolone-based therapeutics to combat the growing threat of infectious diseases.

References

  • Al-Ostoot, F. H., et al. (2021). Synthesis and antimicrobial evaluation of novel pyrazolones and pyrazolone nucleosides. [Source not available].
  • Al-Abdullah, E. S., et al. (2022).
  • Shawky, A. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. MDPI. [Link]

  • Zhao, L., et al. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. [Link]

  • Shawky, A. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PubMed. [Link]

  • Saluja, V. (2024).
  • Li, W., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PubMed Central. [Link]

  • Kumar, A., & Kumar, V. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central. [Link]

  • Shawky, A. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

  • McCarthy, C., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central. [Link]

  • Ravidranath, L. K., et al. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Sayed, G. H., et al. (2017).
  • Abdelazeem, A. H., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Yogisha, N., et al. (2025). Synthesis of some new pyrazolone derivatives as potent antimicrobial agents. [Source not available].
  • McCarthy, C., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed. [Link]

  • Saluja, V. (2024). (PDF)
  • Zhang, Y., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed Central. [Link]

  • Saluja, V. (2024).

Sources

Safety Operating Guide

Navigating the Disposal of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 13102-34-6), a chlorinated aromatic pyrazole derivative. Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of personnel and the environment.

Hazard Assessment and Characterization: Understanding the "Why"

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as dichlorophenyl pyrazole derivatives and other chlorinated aromatic compounds, allow for a robust presumptive hazard assessment.

Key Anticipated Hazards:

  • Skin and Eye Irritation: Many pyrazole derivatives and chlorinated aromatic compounds are known to cause irritation upon contact with skin and eyes.

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

  • Aquatic Toxicity: Chlorinated organic compounds frequently exhibit high toxicity to aquatic life with long-lasting effects.[1]

Given these potential hazards, this compound must be treated as hazardous waste . This classification dictates the stringent handling and disposal protocols outlined below.

Table 1: Presumptive Hazard Profile and Regulatory Considerations

Hazard Profile & Disposal InformationDescription
Presumptive GHS Classification Skin Irritant, Eye Irritant, Respiratory Irritant, Acute Aquatic Toxicity, Chronic Aquatic Toxicity
Physical State Solid (presumed)
Structural Class Chlorinated Aromatic Compound, Pyrazole Derivative
Primary Disposal Route Licensed Hazardous Waste Incineration
Anticipated EPA Waste Codes F-List (e.g., F024, F025 for chlorinated organics) or K-List (if from specific industrial processes like pesticide manufacturing)[2][3][4][5][6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final hand-off to a licensed waste management provider.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the waste compound or its containers, ensure appropriate PPE is worn to mitigate exposure risks.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory waste management. It prevents dangerous reactions and ensures that waste streams are managed in the most appropriate and cost-effective manner.

  • Designated Waste Stream: Establish a dedicated waste container for "Chlorinated Organic Solids."

  • Incompatibility Prevention: Never mix this waste with:

    • Acids or bases

    • Oxidizing or reducing agents

    • Aqueous waste

    • Non-halogenated organic waste

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation start Waste Generated: 2-(2,5-Dichlorophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one is_solid Is the waste a solid? start->is_solid is_halogenated Is the waste halogenated? is_solid->is_halogenated Yes other_waste Follow appropriate disposal protocol for liquid or non-halogenated waste is_solid->other_waste No chlorinated_solid_container Place in 'Chlorinated Organic Solids' Hazardous Waste Container is_halogenated->chlorinated_solid_container Yes is_halogenated->other_waste No

Caption: Decision workflow for segregating the target compound.

Step 3: Container Selection and Labeling - Ensuring Compliance and Safety

The choice of waste container and its proper labeling are mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Department of Transportation (DOT).

  • Container Selection:

    • Use a container compatible with chlorinated organic solids. A high-density polyethylene (HDPE) drum or a plastic-lined metal drum is a suitable choice.[7]

    • Ensure the container is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.

    • The container should be appropriately sized for the amount of waste to be generated to avoid prolonged storage of a nearly empty container or the hazards of an overfilled one.

  • Labeling:

    • As soon as the first quantity of waste is added, affix a "Hazardous Waste" label.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and any other components of the waste stream.

      • The specific hazards (e.g., "Irritant," "Ecotoxic").

      • The accumulation start date.

      • The generator's name and laboratory information.

Step 4: Accumulation and Storage - Maintaining a Safe Environment

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Containment: The waste container must be kept in secondary containment (e.g., a larger, chemically resistant tub or tray) to contain any potential leaks or spills.

  • Closure: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.

Step 5: Final Disposal - Professional Management

The final step is the transfer of the waste to a licensed hazardous waste disposal company.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a contracted waste management provider to schedule a pickup.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility.

  • Never:

    • Dispose of this chemical down the drain.

    • Place it in the regular trash.

    • Attempt to neutralize or treat it in the laboratory without a specific, validated, and approved protocol.

Trustworthiness and Self-Validation: A Closed-Loop System

The protocol described above is designed to be a self-validating system. By correctly identifying the hazards, segregating the waste, using compliant containers and labels, and maintaining proper documentation, a clear and traceable record is created. This ensures accountability and demonstrates due diligence in the event of an audit. The involvement of a licensed waste disposal company, which operates under its own stringent regulatory oversight, provides the final layer of validation that the waste has been managed and disposed of responsibly.

By adhering to these detailed procedures, researchers and their institutions can ensure they are not only meeting their legal and ethical obligations but are also fostering a culture of safety and environmental stewardship that extends beyond the laboratory bench.

References

  • TCI Chemicals. (2018). Safety Data Sheet: Mefenpyr-diethyl.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Codes. Retrieved from [Link]

  • Suweb. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Hazardous Waste Classification. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Maryland. (n.d.). Environmental Safety, Sustainability and Risk: EPA Hazardous Waste Codes. Retrieved from [Link]

  • New Pig. (n.d.). How to Choose a Hazardous Waste Container - Expert Advice. Retrieved from [Link]

  • EnviroServe. (n.d.). How to Select the Right Hazardous Waste Container. Retrieved from [Link]

  • Air Sea Containers. (2021, August 1). Hazardous Waste Container Types: Your Guide to Choosing What Is Best for Your Needs. Retrieved from [Link]

  • TCI America. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazolin-5-one.
  • Global Substance Registration System. (n.d.). 2-(2,5-DICHLOROPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Retrieved from [Link]

  • TCI Chemicals. (2018, October 3). Safety Data Sheet: Mefenpyr-diethyl.
  • PubChem. (n.d.). 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, we often work with novel chemical entities. While a comprehensive Safety Data Sheet (SDS) may not always be available for a specific compound like 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a thorough understanding of its chemical structure allows us to infer potential hazards and establish robust safety protocols. This guide provides essential, immediate safety and logistical information for handling this dichlorophenyl pyrazolone derivative, ensuring the well-being of laboratory personnel and the integrity of your research.

The operational and disposal plans outlined herein are based on the known hazards associated with its core chemical moieties: the dichlorophenyl group and the pyrazolone ring. This proactive, risk-based approach is a cornerstone of modern laboratory safety.

Hazard Assessment: Understanding the Risks

The primary hazards associated with this compound are derived from its constituent parts:

  • Dichlorophenyl Group : Halogenated aromatic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] Some halogenated organic compounds are also suspected carcinogens.[4]

  • Pyrazolone Ring : Pyrazolone derivatives are known to be biologically active. While this is advantageous for drug development, it also means they can have unintended physiological effects. Some pyrazolones can cause skin and eye irritation.[5]

Based on this structural analysis, we must assume the compound is, at a minimum, harmful and an irritant. Therefore, all handling procedures should be designed to minimize direct contact and prevent the generation of dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations for each selection.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesProvides a robust barrier against skin absorption. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.[6][7][8]
Lab Coat Long-sleeved, cuffed lab coatPrevents contamination of personal clothing. Cuffs should be tucked into the inner pair of gloves.
Respiratory Protection N95 respirator or higherRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[7][8]
Body Protection Disposable gown with tight-fitting cuffsFor larger quantities or procedures with a higher risk of splashing, a disposable gown provides an additional layer of protection.[7]

Operational Plan: Safe Handling from Bench to Storage

A systematic workflow is essential to minimize exposure and ensure the safe handling of this compound.

Preparation and Weighing
  • Work within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the compound.

  • Don all required PPE before entering the designated handling area.

  • Use a disposable weighing paper or boat. This minimizes contamination of the balance.

  • Handle the solid compound with care to avoid generating dust.

  • Clean the spatula and any other tools that have come into contact with the compound immediately after use.

In-Experiment Handling
  • Keep all containers tightly sealed when not in use.[4]

  • Clearly label all vessels containing the compound with its full chemical name and any relevant hazard symbols.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood, for all experimental procedures.[6][9]

  • Avoid heating the compound unless the thermal stability is known and appropriate precautions are in place.

Storage
  • Store the compound in a cool, dry, and well-ventilated area. [4][10]

  • Keep the container tightly closed to prevent contamination and potential release.[10]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures: Planning for the Unexpected

Spills

In the event of a spill, it is crucial to have a clear and practiced response plan.[11]

  • Evacuate the immediate area and alert colleagues.[11][12][13]

  • If the spill is large or you are unsure how to proceed, contact your institution's emergency response team. [14][15]

  • For small, manageable spills:

    • Ensure you are wearing the appropriate PPE, including respiratory protection.[11][12]

    • Cover the spill with an inert absorbent material like vermiculite or sand.[11][12]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[3][12]

    • Decontaminate the spill area with a suitable solvent (e.g., acetone) followed by soap and water.[1]

    • Collect all cleanup materials in a sealed, labeled hazardous waste bag or container.[11][12]

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess Spill Size and Hazard spill->assess evacuate Evacuate Area & Alert Others assess->evacuate Large or Unknown Spill don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->don_ppe Small, Manageable Spill contact_ehs Contact Emergency Response/EHS evacuate->contact_ehs contain Contain Spill with Inert Absorbent don_ppe->contain cleanup Collect Spill Debris into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of All Materials as Hazardous Waste decontaminate->dispose report Report Incident to Supervisor dispose->report

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.